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  • Product: 1,3-Propanediol dimethanesulfonate
  • CAS: 15886-84-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1,3-Propanediol Dimethanesulfonate as an Alkylating Agent

Abstract 1,3-Propanediol dimethanesulfonate is a bifunctional alkylating agent belonging to the alkanediol dimethanesulfonate class of compounds. Closely related to the chemotherapeutic drug busulfan (1,4-butanediol dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,3-Propanediol dimethanesulfonate is a bifunctional alkylating agent belonging to the alkanediol dimethanesulfonate class of compounds. Closely related to the chemotherapeutic drug busulfan (1,4-butanediol dimethanesulfonate), it serves as a valuable tool in cancer research and for studying cellular responses to DNA damage. This guide provides a detailed examination of its mechanism of action, from the initial chemical reaction with DNA to the ultimate cellular consequences. We will explore the formation of DNA adducts, the induction of DNA cross-links, the activation of cellular repair pathways, and the methodologies used to characterize these processes. This document is intended to serve as a comprehensive resource for professionals in drug development and biomedical research, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction to 1,3-Propanediol Dimethanesulfonate

Alkylating agents are a cornerstone of cancer chemotherapy and fundamental research into DNA damage and repair.[1] These electrophilic compounds function by covalently attaching alkyl groups to nucleophilic sites on biological macromolecules, with DNA being the primary target for their cytotoxic effects.[2][3] 1,3-Propanediol dimethanesulfonate (PDDMS), also known as propylene dimethanesulfonate, is a member of the homologous series of alkanediol dimethanesulfonates.[4] Its structure features a three-carbon propane backbone flanked by two reactive methanesulfonate (mesylate) ester groups.

This bifunctional nature is critical to its mechanism, allowing it to form DNA cross-links, which are particularly cytotoxic lesions that block DNA replication and transcription.[5][6][7] PDDMS is a structural analog of busulfan, a well-established myelosuppressive agent used in conditioning regimens for hematopoietic stem cell transplantation.[8][9] The study of PDDMS and its analogs provides crucial insights into the structure-activity relationships of this class of drugs, particularly how the length of the alkane chain influences the efficiency and type of DNA cross-linking.[4]

Chemical Properties and Reactivity

The biological activity of 1,3-propanediol dimethanesulfonate is dictated by its chemical structure. The core of its reactivity lies in the two methanesulfonate groups (CH₃SO₃⁻), which are excellent leaving groups. This property facilitates a bimolecular nucleophilic substitution (Sₙ2) reaction mechanism.[2][8]

In an Sₙ2 reaction, an electron-rich nucleophile in a biological molecule directly attacks the electron-deficient carbon atom adjacent to the methanesulfonate group.[8][10] Simultaneously, the bond between the carbon and the oxygen of the mesylate group breaks, displacing the methanesulfonate anion. This process results in the formation of a stable, covalent alkyl-nucleophile bond. Because PDDMS possesses two such reactive sites, it can react sequentially to form two covalent bonds, leading to the cross-linking of macromolecules.[5]

Core Mechanism of Action: DNA Alkylation

The primary mechanism through which PDDMS exerts its cytotoxic effects is the alkylation of DNA. The DNA molecule is rich in nucleophilic centers, making it a prime target for electrophilic attack.[3]

The Alkylation Reaction: An Sₙ2 Nucleophilic Attack

The alkylation of DNA by PDDMS proceeds via an Sₙ2 mechanism. The most nucleophilic site in double-stranded DNA, and therefore the most frequent target for alkylation, is the N7 position of guanine residues.[3][4] The reaction involves the lone pair of electrons on the N7-guanine attacking one of the terminal carbon atoms of the PDDMS molecule, displacing the first mesylate group and forming a mono-adduct. The second mesylate group can then react with another nucleophilic site, such as the N7 position of a second guanine, to form a cross-link.[2]

Alkylation_Mechanism cluster_0 Step 1: Mono-alkylation (Sₙ2) cluster_1 Step 2: Cross-linking (Sₙ2) PDDMS 1,3-Propanediol Dimethanesulfonate Transition1 Sₙ2 Transition State PDDMS->Transition1 Guanine1 Guanine (in DNA) Guanine1->Transition1 N7 attacks C1 MonoAdduct Guanine-PDDMS Mono-adduct Transition1->MonoAdduct Covalent Bond Forms Mesylate1 Methanesulfonate (Leaving Group) Transition1->Mesylate1 Leaving Group Departs MonoAdduct_ref Mono-adduct Guanine2 Second Guanine (in DNA) Transition2 Sₙ2 Transition State Guanine2->Transition2 N7 attacks C3 Crosslink DNA Interstrand Cross-link Transition2->Crosslink Second Covalent Bond Mesylate2 Methanesulfonate (Leaving Group) Transition2->Mesylate2 Leaving Group Departs MonoAdduct_ref->Transition2

Caption: Sₙ2 mechanism of DNA alkylation by PDDMS.
Formation of DNA Adducts and Cross-links

The bifunctional nature of PDDMS allows for the formation of several types of DNA lesions:

  • Mono-adducts: A single reaction between PDDMS and a DNA base.

  • Intrastrand Cross-links: The agent links two nucleobases on the same strand of DNA, often between adjacent guanines (5'-GG-3') or guanines separated by one nucleotide (5'-GNG-3'). Busulfan has been shown to form intrastrand cross-links at 5'-GA-3' sequences.[9]

  • Interstrand Cross-links (ICLs): The agent links two nucleobases on opposite strands of the DNA double helix.[7] This is the most cytotoxic lesion as it physically prevents the separation of the DNA strands, which is a prerequisite for both replication and transcription.[5][6]

The ability of alkanediol dimethanesulfonates to form interstrand cross-links is highly dependent on the length of the alkane chain, which dictates whether the molecule can effectively span the distance between nucleophilic sites on opposite DNA strands.[4]

Caption: Types of DNA damage induced by PDDMS.

Cellular Consequences and DNA Damage Response

The formation of covalent adducts on the DNA template triggers a complex cascade of cellular events known as the DNA Damage Response (DDR).

Disruption of Cellular Processes and Cell Cycle Arrest

DNA lesions, particularly bulky adducts and interstrand cross-links, act as physical roadblocks to the DNA and RNA polymerases that carry out replication and transcription.[9] This blockade leads to stalled replication forks and incomplete transcripts, which are potent signals for the activation of cell cycle checkpoints. Sensor proteins, such as those in the ATR and ATM kinase pathways, recognize the damaged DNA and initiate a signaling cascade that halts cell cycle progression, typically at the G1/S or G2/M transitions.[11] This pause provides the cell with an opportunity to repair the damage before it becomes permanently encoded as a mutation or leads to chromosomal breaks during mitosis.

DNA Repair Pathways

Cells have evolved multiple sophisticated pathways to repair DNA alkylation damage.[1]

  • Base Excision Repair (BER): This is the primary pathway for repairing simple mono-adducts like N7-methylguanine. A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes to restore the correct nucleotide.[1][5]

  • Nucleotide Excision Repair (NER): This pathway handles more complex, helix-distorting lesions. It involves the recognition of the damage, excision of a short oligonucleotide containing the lesion, and synthesis of a new DNA patch using the undamaged strand as a template.[5][6]

  • Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: The repair of highly cytotoxic interstrand cross-links is particularly complex and requires the coordinated action of multiple pathways, including NER, the Fanconi Anemia pathway, and homologous recombination, which uses a sister chromatid as a template to accurately repair the break that is intentionally made to "unhook" the cross-link.[5][6][7][12]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, or if the repair machinery is overwhelmed, the cell cycle arrest becomes permanent, and the DDR signaling shifts towards inducing apoptosis (programmed cell death). This is a critical failsafe mechanism to eliminate cells with compromised genomic integrity, thereby preventing the propagation of potentially cancerous mutations.[3]

Cellular_Response_Workflow PDDMS PDDMS Exposure DNA_Damage DNA Alkylation (Mono-adducts, ICLs) PDDMS->DNA_Damage Stall Replication & Transcription Stalling DNA_Damage->Stall DDR DNA Damage Response (ATM/ATR Activation) Stall->DDR Arrest Cell Cycle Arrest (G1/S, G2/M) DDR->Arrest Repair DNA Repair Pathways (BER, NER, FA/HR) Arrest->Repair Time for Repair Apoptosis Irreparable Damage Apoptosis Arrest->Apoptosis Prolonged Arrest Success Damage Repaired Cell Survival Repair->Success Successful Repair->Apoptosis Unsuccessful

Caption: Cellular response to PDDMS-induced DNA damage.

Methodologies for Studying Alkylating Agents

A variety of experimental techniques are employed to elucidate the mechanism of action of alkylating agents like PDDMS.

In Vitro Analysis of DNA Alkylation

The comet assay (single cell gel electrophoresis) can be modified to detect ICLs. The principle is that ICLs reduce the extent of DNA migration out of the cell nucleus under denaturing (alkaline) electrophoresis conditions after the DNA has been fragmented by a fixed dose of ionizing radiation.[13][14][15]

  • Cell Treatment: Treat cell suspensions with varying concentrations of PDDMS for a defined period (e.g., 2 hours at 37°C). Include a negative control (vehicle only).

  • Irradiation: After treatment, wash the cells and resuspend in PBS on ice. Expose cells to a fixed dose of X-rays (e.g., 10 Gy) to introduce a known number of single-strand breaks.[14]

  • Embedding: Mix approximately 1x10⁵ cells with 0.75% low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

  • Lysis: Immerse slides in cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye like propidium iodide or SYBR Green.

  • Analysis: Visualize slides using a fluorescence microscope. Quantify the comet tail moment (a measure of DNA migration) using imaging software. A decrease in the tail moment compared to the irradiated control indicates the presence of ICLs.[14]

This method identifies specific guanine bases that have been alkylated.[16][17][18]

  • DNA Preparation: Isolate a specific DNA fragment of interest and radioactively label one 5' end (e.g., with ³²P-ATP and T4 polynucleotide kinase).[16]

  • Alkylation Reaction: Treat the end-labeled DNA with PDDMS under controlled conditions.

  • Chemical Cleavage: After the reaction, induce strand cleavage specifically at the alkylated guanine sites. This is typically achieved by heating the sample in 1 M piperidine, which catalyzes the cleavage of the phosphodiester backbone at the site of the modified base.[19]

  • Gel Electrophoresis: Separate the resulting DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel alongside standard Maxam-Gilbert sequencing lanes (G, A+G, C+T, C) for the same DNA fragment.[17]

  • Autoradiography: Expose the gel to X-ray film. The bands in the PDDMS lane will correspond to the positions of the alkylated guanines, allowing for the determination of sequence selectivity.[20]

Cellular Assays

The MTT assay measures cell metabolic activity as an indicator of cell viability.[21][22][23]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with a serial dilution of PDDMS for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[25]

This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[26][27]

  • Cell Culture and Treatment: Grow cells to ~60-70% confluency and treat with PDDMS (and controls) for a desired time period (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Wash cells with cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 30 minutes on ice or store at -20°C.[28]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[28]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in G1 or G2/M peaks indicates cell cycle arrest at those checkpoints.

Comparative Analysis and Therapeutic Context

The cytotoxic efficacy of alkanediol dimethanesulfonates is influenced by their structure. While direct IC₅₀ data for 1,3-propanediol dimethanesulfonate is not as prevalent in the literature as for its famous analog, busulfan, comparative studies of the series H₃C·SO₂O·(CH₂)n·O·SO₂·CH₃ provide valuable context. For example, the efficiency of DNA interstrand cross-link formation does not follow a simple linear relationship with chain length. One study found the order of efficiency to be n=6 > n=1 > n=8 > n=4 (busulfan).[4] This highlights that subtle changes in the spatial orientation and flexibility of the alkylating groups can have significant impacts on biological activity, likely due to the specific geometric constraints required to bridge two nucleophilic sites within the DNA helix.[4]

CompoundCarbon Chain Length (n)Primary Use/Characteristic
Methylene dimethanesulfonate1High cross-linking efficiency relative to some longer chains.[4]
1,3-Propanediol dimethanesulfonate 3 Busulfan analog, research tool for DNA damage.
Busulfan (1,4-Butanediol dimethanesulfonate)4FDA-approved chemotherapeutic agent.[8]
1,6-Hexanediol dimethanesulfonate6Shown to be a highly efficient DNA cross-linker in vitro.[4]

Table 1: Comparison of selected alkanediol dimethanesulfonates.

The primary application of PDDMS is as a research tool. Its defined chemical structure and mechanism make it ideal for:

  • Inducing specific types of DNA damage to study cellular repair pathways.[1]

  • Serving as a reference compound in the screening and development of new alkylating agents.

  • Investigating the mechanisms of drug resistance related to enhanced DNA repair or drug efflux.

Conclusion

1,3-Propanediol dimethanesulfonate exemplifies the potent cytotoxic mechanism of bifunctional alkylating agents. Its action is initiated by a direct Sₙ2 nucleophilic attack on DNA, primarily at the N7 position of guanine. This leads to the formation of mono-adducts and, critically, highly cytotoxic interstrand and intrastrand cross-links. These lesions physically obstruct fundamental cellular processes, triggering a robust DNA damage response that culminates in either cell cycle arrest and repair or, if the damage is overwhelming, apoptotic cell death. A thorough understanding of this mechanism, supported by the experimental methodologies detailed herein, is essential for researchers and drug developers working to leverage the therapeutic potential of DNA-damaging agents in oncology and beyond.

References

  • Croucher, D. Cell Cycle Analysis by Propidium Iodide Staining. Garvan Institute of Medical Research. [Link]

  • ResearchGate. (PDF) DNA Damage Induced by Alkylating Agents and Repair Pathways. ResearchGate. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego. [Link]

  • Lee, M., & Lee, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 33, 1B.6.1-1B.6.12. [Link]

  • Kondo, N., Takahashi, A., Ono, K., & Ohnishi, T. (2010). DNA damage induced by alkylating agents and repair pathways. Journal of Nucleic Acids, 2010, 543531. [Link]

  • Kondo, N., Takahashi, A., Ono, K., & Ohnishi, T. (2010). DNA damage induced by alkylating agents and repair pathways. Journal of Nucleic Acids, 2010, 543531. [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bitesize Bio. (2025). Maxam–Gilbert Sequencing: Easy Explanation & 3 Modern Uses. Bitesize Bio. [Link]

  • Olive, P. L. (2019). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. Methods in Molecular Biology, 1999, 187-198. [Link]

  • Wikipedia. Maxam–Gilbert sequencing. Wikipedia. [Link]

  • Bîrzu, M., Ștefănuț, M. N., & Păunescu, V. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 25(18), 10059. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • S. M. Ali-Osman, F., & Zheng, J. (1999). Measurement of DNA Cross-linking in Patients on Ifosfamide Therapy Using the Single Cell Gel Electrophoresis (Comet) Assay. Clinical Cancer Research, 5(3), 555-561. [Link]

  • Microbe Notes. (2022). DNA Sequencing- Definition, Principle, Steps, Types, Uses. Microbe Notes. [Link]

  • Spanswick, V. J., & Hartley, J. A. (2011). Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay. In DNA Repair Protocols (pp. 125-135). Humana Press. [Link]

  • University of Bath. Alkylating Agents. [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. [Link]

  • Spanswick, V. J., & Hartley, J. A. (2011). Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay. Methods in Molecular Biology, 745, 125-135. [Link]

  • Summerfield, F. W., & Tappel, A. L. (1983). Cross-linking of DNA in Liver and Testes of Rats Fed 1,3-propanediol. Lipids, 18(10), 711-715. [Link]

  • bioRxiv. (2021). alkylating agents / SN1 versus SN2 /O-alkylation versus N-alkylation/ unbiased discovery of DNA Binding p. bioRxiv. [Link]

  • ResearchGate. Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). [Link]

  • Gerson, S. L. (2021). DNA direct reversal repair and alkylating agent drug resistance. Cancers, 13(2), 268. [Link]

  • ResearchGate. Cytotoxicity (IC50, µg/mL) of different tested compounds against human... [Link]

  • Hartley, J. A., Berardini, M. D., & Souhami, R. L. (1991). DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates. British Journal of Cancer, 63(6), 878-882. [Link]

  • Hartley, J. A., Gibson, N. W., Kohn, K. W., & Mattes, W. B. (1986). DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Cancer Research, 46(4 Pt 1), 1943-1947. [Link]

  • Wikipedia. Crosslinking of DNA. Wikipedia. [Link]

  • ResearchGate. DNA intrastrand cross-link at the 5′-GA-3′ sequence formed by busulfan and its role in the cytotoxic effect. [Link]

  • Nagai, H., Tsumura, H., & Imai, K. (2012). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 4(4), 757-761. [Link]

  • Semantic Scholar. A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. [Link]

Sources

Exploratory

In Vitro DNA Damage Induction Pathways by 1,3-Propanediol Dimethanesulfonate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Propanediol dimethanesulfonate (PDDMS) is a bifunctional alkylating agent with significant genotoxic potential. As...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanediol dimethanesulfonate (PDDMS) is a bifunctional alkylating agent with significant genotoxic potential. As a member of the methanesulfonate ester class, its reactivity towards nucleophilic sites in cellular macromolecules, particularly DNA, positions it as a compound of interest in both toxicology and oncology research. Understanding the precise mechanisms by which PDDMS induces DNA damage is critical for characterizing its biological effects and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro DNA damage pathways initiated by PDDMS. We will dissect the chemistry of DNA alkylation, the formation of highly cytotoxic interstrand cross-links (ICLs), and the subsequent cellular responses, including the activation of the DNA Damage Response (DDR) network and the engagement of specific DNA repair pathways. Furthermore, this guide presents detailed, field-proven protocols for the key experimental assays used to detect and quantify these forms of DNA damage, offering researchers a robust framework for investigating the genotoxicity of PDDMS and related compounds.

Introduction: The Chemical Biology of a Bifunctional Alkylating Agent

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] 1,3-Propanediol dimethanesulfonate belongs to this class, characterized by two reactive methanesulfonate (mesylate) leaving groups separated by a three-carbon propyl chain. This bifunctional nature is the key to its potent genotoxicity.

The mechanism is initiated by a nucleophilic substitution (SN2) reaction, where a nucleophilic site on a DNA base—most commonly the N7 position of guanine—attacks one of the electrophilic carbon atoms of the propyl chain, displacing a mesylate group. This results in a mono-adduct. The second mesylate group can then react with another nucleophilic site on the DNA, which can be on the same strand (intrastrand cross-link) or, more critically, on the opposite strand, forming a highly cytotoxic DNA interstrand cross-link (ICL).[3] ICLs are particularly deleterious lesions as they form a covalent bridge between the two strands of the DNA double helix, physically preventing strand separation, a process essential for both replication and transcription.[4][5]

Beyond direct alkylation, the interaction of such agents with cellular components can lead to secondary damage through the induction of oxidative stress, creating a more complex damage profile.[6] This guide will explore these primary and secondary damage pathways in detail.

Core Damage Pathways of 1,3-Propanediol Dimethanesulfonate

The genotoxicity of PDDMS stems from its ability to induce a spectrum of DNA lesions. These can be broadly categorized into two primary mechanisms: direct DNA alkylation leading to adducts and cross-links, and the indirect induction of oxidative damage.

Pathway 1: DNA Alkylation and Interstrand Cross-Link (ICL) Formation

This is the principal mechanism of PDDMS action. The process is a two-step reaction:

  • Monofunctional Alkylation: One of the mesylate groups is displaced by a nucleophilic center in DNA, forming a mono-adduct. The N7 position of guanine and the N3 position of adenine are the most frequent targets for such alkylation.[7][8]

  • Bifunctional Alkylation (Cross-linking): The second mesylate group on the tethered PDDMS molecule remains reactive. It can then be attacked by a second nucleophile. If this second reaction occurs with a base on the complementary DNA strand (e.g., the N7 of another guanine), an interstrand cross-link is formed.

ICLs are among the most toxic types of DNA damage.[3] Their repair is exceptionally complex and requires the coordinated action of multiple DNA repair pathways, including nucleotide excision repair (NER), the Fanconi Anemia (FA) pathway, and homologous recombination (HR).[3][9]

The following diagram illustrates the sequence of events following cellular exposure to PDDMS, from initial DNA modification to the activation of the DNA Damage Response.

PDDMS_Mechanism cluster_exposure Chemical Insult cluster_damage Primary DNA Damage cluster_lesions Secondary DNA Lesions cluster_response Cellular Response PDDMS 1,3-Propanediol Dimethanesulfonate (PDDMS) Mono_Adduct DNA Mono-Adducts (e.g., N7-Guanine) PDDMS->Mono_Adduct Step 1: Alkylation Oxidative Reactive Oxygen Species (ROS) Generation PDDMS->Oxidative Indirect Effect ICL Interstrand Cross-Links (ICLs) Mono_Adduct->ICL Step 2: Cross-linking DSB Double-Strand Breaks (DSBs from ICL Repair) ICL->DSB Repair Intermediate DDR DNA Damage Response (DDR) Activation (ATM/ATR) ICL->DDR Damage Sensing Oxidized_Bases Oxidized Bases (e.g., 8-oxoG) Oxidative->Oxidized_Bases SSB Single-Strand Breaks (SSBs) Oxidative->SSB Oxidized_Bases->DDR Damage Sensing SSB->DDR Damage Sensing DSB->DDR Damage Sensing ICL_Repair ICL PDDMS-Induced Interstrand Cross-link (ICL) Stalled_Fork Replication Fork Stalling ICL->Stalled_Fork Recognition ICL Recognition (FA Pathway, NER proteins) Stalled_Fork->Recognition Unhooking Dual Incisions & Unhooking (XPF-ERCC1) Recognition->Unhooking TLS Translesion Synthesis (TLS) (Bypass of Adduct) Unhooking->TLS DSB_Formation DSB Formation Unhooking->DSB_Formation Leads to Repaired_DNA Repaired DNA TLS->Repaired_DNA Gap Filling & Ligation HR Homologous Recombination (HR) (DSB Repair using Sister Chromatid) DSB_Formation->HR HR->Repaired_DNA

Caption: Simplified workflow of the Interstrand Cross-link (ICL) repair pathway.

Experimental Protocols for Damage Assessment

To empirically study the DNA damaging effects of PDDMS in vitro, a suite of validated assays is required. Here we provide the rationale and step-by-step protocols for three core methodologies.

The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells. [10][11]The modified version described here is essential for detecting ICLs. ICLs act as anchors, reducing the migration of DNA fragments induced by a secondary damaging agent (e.g., ionizing radiation), thereby resulting in a smaller "comet tail". [5][12]

Comet_Workflow A 1. Cell Treatment Expose cells to PDDMS. B 2. Embed in Agarose Mix cells with low-melting point agarose on a slide. A->B C 3. Cell Lysis Lyse cells in high salt/detergent to form nucleoids. B->C D 4. Induce Strand Breaks Expose slides to a fixed dose of X-rays or gamma radiation. C->D E 5. Alkaline Unwinding Incubate slides in alkaline buffer to denature DNA. D->E F 6. Electrophoresis Run gel electrophoresis under alkaline conditions. E->F G 7. Neutralization & Staining Neutralize pH, stain DNA with a fluorescent dye. F->G H 8. Visualization & Scoring Image comets via fluorescence microscopy. Quantify tail moment/intensity. G->H

Caption: Step-by-step workflow for the modified Comet assay to detect ICLs.

  • Cell Culture and Treatment: Plate cells at an appropriate density. Treat with varying concentrations of PDDMS for a defined period (e.g., 2-24 hours). Include a negative control (vehicle) and a positive control (e.g., mitomycin C).

  • Slide Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of ~1x10^5 cells/mL. Mix 25 µL of cell suspension with 75 µL of 0.7% low melting point (LMP) agarose at 37°C. Pipette this mixture onto a pre-coated slide (coated with 1.0% normal melting point agarose). Cover with a coverslip and allow to solidify on ice.

  • Lysis: Gently remove the coverslip and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Irradiation (ICL Detection Step): After lysis, wash slides gently with PBS. Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy of X-rays) on ice. This introduces a quantifiable number of strand breaks.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13). Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Apply a voltage of ~25 V (~0.7 V/cm) for 20-30 minutes. All steps should be performed in the dark to prevent additional DNA damage.

  • Neutralization and Staining: Gently lift slides from the tank and place them on a tray. Neutralize by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA by adding an appropriate fluorescent dye (e.g., SYBR Gold or propidium iodide) and incubate for 20 minutes.

  • Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze them using specialized comet scoring software. The presence of ICLs is indicated by a statistically significant decrease in the comet tail length or tail moment compared to the irradiated control without PDDMS treatment.

γ-H2AX Immunofluorescence Assay for DSB Detection

This assay provides a highly specific and sensitive method for quantifying DNA double-strand breaks (DSBs), which are key intermediates in the repair of ICLs. [13][14]

gH2AX_Workflow A 1. Cell Culture & Treatment Grow cells on coverslips and treat with PDDMS. B 2. Fixation Fix cells with 4% paraformaldehyde to preserve cellular structures. A->B C 3. Permeabilization Permeabilize cells with a detergent (e.g., 0.25% Triton X-100). B->C D 4. Blocking Incubate with blocking buffer (e.g., BSA) to prevent non-specific antibody binding. C->D E 5. Primary Antibody Incubation Incubate with anti-γ-H2AX primary antibody. D->E F 6. Secondary Antibody Incubation Incubate with a fluorescently-labeled secondary antibody. E->F G 7. Counterstaining & Mounting Stain nuclei with DAPI and mount coverslips onto slides. F->G H 8. Imaging & Quantification Visualize foci using a fluorescence microscope. Count foci per nucleus. G->H

Caption: Standard workflow for detecting γ-H2AX foci via immunofluorescence.

  • Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with PDDMS at desired concentrations and for various time points. Include negative (vehicle) and positive (e.g., etoposide or ionizing radiation) controls.

  • Fixation: After treatment, wash cells with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour.

  • Primary Antibody: Incubate the coverslips with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei by briefly incubating with DAPI (4',6-diamidino-2-phenylindole). Perform a final wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Analysis: Acquire images on a fluorescence or confocal microscope. Quantify the number of distinct γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci per cell indicates the presence of DSBs.

Gel-Based Assay for ICL Detection in Plasmid DNA

This cell-free assay provides direct biochemical evidence of ICL formation by assessing the ability of PDDMS to covalently link the two strands of a DNA molecule. [15]

  • Reaction Setup: In a microcentrifuge tube, incubate supercoiled plasmid DNA (e.g., pBR322, ~200 ng) with various concentrations of PDDMS in a suitable reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Incubate at 37°C for a set time (e.g., 1-4 hours).

  • Stopping the Reaction: Stop the reaction by methods such as ethanol precipitation to remove the drug. Resuspend the DNA pellet in a small volume of water or TE buffer.

  • Denaturation: Add an equal volume of alkaline loading buffer (e.g., 60 mM NaOH, 2 mM EDTA, 6% Ficoll, 0.05% bromophenol blue). Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place on ice to prevent re-annealing.

  • Electrophoresis: Prepare a 1% agarose gel and run the electrophoresis in a non-denaturing buffer like TBE (Tris/Borate/EDTA).

  • Staining and Visualization: After electrophoresis, stain the gel with ethidium bromide or SYBR Gold and visualize under UV light.

  • Interpretation:

    • Untreated Control (Denatured): Will migrate rapidly as single-stranded DNA (ssDNA).

    • PDDMS-Treated Samples: Any plasmid containing at least one ICL will snap back to a double-stranded (dsDNA) conformation after denaturation and will migrate much slower, similar to non-denatured supercoiled or relaxed plasmid. The intensity of this slower-migrating band relative to the fast-migrating ssDNA band is proportional to the frequency of ICLs.

Conclusion and Future Directions

1,3-Propanediol dimethanesulfonate is a potent genotoxic agent that induces a complex spectrum of DNA damage in vitro. Its primary mechanism of action is through the alkylation of DNA bases, leading to the formation of mono-adducts and highly cytotoxic interstrand cross-links. These lesions trigger a robust DNA Damage Response, headlined by the phosphorylation of H2AX, and engage a multi-faceted repair network involving BER, NER, and the specialized ICL repair pathway. The experimental methodologies detailed in this guide—the modified comet assay, γ-H2AX immunofluorescence, and gel-based cross-linking assays—provide a powerful and validated toolkit for researchers to dissect these pathways. By understanding the precise molecular consequences of PDDMS exposure, scientists in drug development and toxicology can better predict its biological activity, refine its potential therapeutic applications, and accurately assess its risk profile.

References

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  • Le, T. D., & Niedernhofer, L. J. (2023). A clickable melphalan for monitoring DNA interstrand crosslink accumulation and detecting ICL repair defects in Fanconi anemia patient cells. Nucleic acids research, 51(15), e82. [Link]

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  • Harrison, S. D., Jr, & Dyke, J. W. (Year). In Vivo and in Vitro Evaluation of the Alkylating Agent Carmethizole. Investigational new drugs, 9(3), 209–215. [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. [Link]

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  • González-Cabaleiro, R., & Gralnick, J. A. (Year). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. Applied and environmental microbiology, 81(24), 8374–8383. [Link]

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Foundational

The Role of 1,3-Propanediol Dimethanesulfonate in Organosulfur Chemistry: Mechanisms, Synthesis, and Drug Development

Executive Overview In the landscape of organosulfur chemistry and rational drug design, bifunctional alkylating agents occupy a critical niche. 1,3-Propanediol dimethanesulfonate (1,3-PDMS), historically designated as EN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of organosulfur chemistry and rational drug design, bifunctional alkylating agents occupy a critical niche. 1,3-Propanediol dimethanesulfonate (1,3-PDMS), historically designated as ENT 51904, is a highly reactive, flexible three-carbon aliphatic chain flanked by two methanesulfonate (mesylate) leaving groups. While its four-carbon homolog, busulfan, is widely recognized in clinical oncology, 1,3-PDMS offers unique spatial and kinetic properties that make it an invaluable tool in modern medicinal chemistry—particularly in the synthesis of complex receptor ligands—and in the historical study of reproductive biology.

This whitepaper provides an in-depth technical analysis of 1,3-PDMS, detailing the organosulfur dynamics that drive its reactivity, its applications in drug development, and field-proven, self-validating experimental protocols for its synthesis and utilization.

Organosulfur Dynamics: The Methanesulfonate Leaving Group

The chemical utility of 1,3-PDMS is fundamentally rooted in the properties of the methanesulfonate group ( CH3​SO3−​ ). In organosulfur chemistry, the sulfonate ester is a premier electrophilic center.

Mechanistic Causality: The sulfur atom in the mesylate group is in a +6 oxidation state, bonded to three highly electronegative oxygen atoms. This configuration allows for extensive resonance stabilization of the negative charge once the leaving group departs. Consequently, the carbon atoms at the C1 and C3 positions of the propanediol backbone become highly polarized and susceptible to nucleophilic attack.

Unlike halogenated analogs (e.g., 1,3-dibromopropane), dimethanesulfonates undergo predictable, clean SN​2 (Substitution Nucleophilic Bimolecular) reactions with minimal E2 (elimination) side reactions. When an electron-rich center—such as the N7 atom of guanine, the thiolate anion of glutathione, or a secondary amine in a synthetic intermediate—approaches the σ∗ orbital antiperiplanar to the carbon–oxygen bond, a highly efficient displacement occurs[1].

G A 1,3-Propanediol Dimethanesulfonate (Bifunctional Electrophile) C Mono-alkylated Intermediate (Retains 1 Mesylate) A->C SN2 Displacement (- CH3SO3H) B Nucleophile 1 (e.g., Amine/Thiol) B->C Attack at C1 E Cross-linked Adduct (Stable Thioether/Amine) C->E SN2 Displacement (- CH3SO3H) D Nucleophile 2 (e.g., DNA Base/Protein) D->E Attack at C3

Fig 1. Stepwise SN2 bifunctional alkylation mechanism of 1,3-PDMS with diverse nucleophiles.

Pharmacological Applications & Reproductive Biology

Synthesis of Sigma-2 ( σ2​ ) Receptor Ligands

In contemporary drug development, 1,3-PDMS is utilized as a precision linker. The three-carbon backbone is optimal for bridging pharmacophores where specific spatial geometry is required. A prominent example is the synthesis of analogs of PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), which are potent σ2​ receptor agonists[2].

The σ2​ receptors are heavily implicated in tumor cell proliferation. By utilizing 1,3-PDMS derivatives, researchers can precisely link a tetralin moiety to a piperazine ring. The three-carbon distance ensures that the basic nitrogen atoms align perfectly with the hydrophobic and hydrophilic pockets of the σ2​ receptor, facilitating the development of novel radiopharmaceuticals and targeted cancer therapies[2].

Chemosterilization and Germ-Cell Alkylation

Historically, 1,3-PDMS (under the experimental identifier ENT 51904) was extensively evaluated as a chemosterilant in entomology, specifically targeting agricultural pests like the boll weevil[3].

The compound operates by inducing dominant lethal mutations in insect sperm[4]. Because 1,3-PDMS is a bifunctional alkylating agent, it cross-links DNA during spermatogenesis. This cross-linking halts cell cycle progression and disrupts mitosis/meiosis without causing immediate somatic mortality to the adult insect[1],[3]. The study of this compound provided foundational insights into how DNA damage signaling pathways regulate cell division and recovery of fertility in reproductive biology[1],[4].

Comparative Data Analysis

To understand the specific utility of 1,3-PDMS, it must be compared against its widely known clinical homolog, Busulfan. The difference of a single methylene group dramatically alters the cross-linking span and target applications.

Table 1: Comparative Analysis of Aliphatic Dimethanesulfonates

Feature1,3-Propanediol DimethanesulfonateBusulfan (1,4-Butanediol Dimethanesulfonate)
Chemical Formula C5​H12​O6​S2​ C6​H14​O6​S2​
Aliphatic Chain Length 3 Carbons (Propyl)4 Carbons (Butyl)
Primary Mechanism SN​2 Bifunctional Alkylation SN​2 Bifunctional Alkylation
Historical Application Insect Chemosterilant (ENT 51904)[3]Antineoplastic Agent (CML)
Modern Application 3-Carbon Linker in Receptor Ligands[2]Hematopoietic Stem Cell Conditioning
Estimated Cross-linking Reach ~3.8 Å~5.1 Å

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and application of 1,3-PDMS. Every step is designed with inherent causality to ensure high yield and molecular fidelity.

Protocol 1: Direct Sulfonation Synthesis of 1,3-PDMS

This protocol leverages direct sulfonation, the foundational method for synthesizing 1,3-PDMS by reacting 1,3-propanediol with methanesulfonyl chloride[1].

Reagents: 1,3-propanediol (1.0 eq), Methanesulfonyl chloride (MsCl) (2.2 eq), Triethylamine ( Et3​N ) (2.5 eq), Anhydrous Dichloromethane ( CH2​Cl2​ ).

Step-by-Step Methodology:

  • Atmospheric Control: Purge a round-bottom flask with inert N2​ gas. Causality: MsCl is highly sensitive to moisture and will hydrolyze into methanesulfonic acid, drastically reducing yield.

  • Solvation: Dissolve 1,3-propanediol and Et3​N in anhydrous CH2​Cl2​ . Cool the mixture to 0°C using an ice bath. Causality: Et3​N acts as an acid scavenger to neutralize the HCl byproduct. The 0°C environment controls the highly exothermic nature of sulfonation.

  • Electrophile Addition: Add MsCl dropwise over 30 minutes. Causality: Dropwise addition maintains a low concentration of the reactive electrophile, preventing uncontrolled polymerization and mono-chlorinated side products.

  • Propagation: Stir at 0°C for 1 hour, then allow the reaction to gradually warm to room temperature over 2 hours[1].

  • Workup: Quench the reaction with ice water. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

  • Validation & QC: Dry over MgSO4​ and concentrate under vacuum. Self-Validation: Analyze the crude product via 1H NMR ( CDCl3​ ). The successful formation of 1,3-PDMS is confirmed by a distinct singlet integrating to 6 protons at ~3.0 ppm, representing the two mesylate methyl groups.

Workflow Step1 Step 1: Preparation Dissolve 1,3-propanediol & Et3N in anhydrous CH2Cl2 Step2 Step 2: Temperature Control Cool to 0°C under N2 atmosphere Step1->Step2 Step3 Step 3: Electrophile Addition Dropwise addition of Methanesulfonyl Chloride Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Quench & Workup Ice water quench, extract, wash with brine Step4->Step5 Step6 Step 6: Isolation & QC Dry over MgSO4, concentrate, 1H NMR validation Step5->Step6

Fig 2. Controlled experimental workflow for synthesizing 1,3-propanediol dimethanesulfonate.

Protocol 2: Application in Piperazine Derivatization (Ligand Synthesis)

This protocol outlines the use of 1,3-PDMS to bridge a tetralin derivative with a piperazine ring, a crucial step in synthesizing σ2​ receptor agonists[2].

Reagents: 1,3-PDMS intermediate (1.0 eq), Substituted Piperazine (1.2 eq), Potassium Carbonate ( K2​CO3​ ) (2.0 eq), Anhydrous Acetonitrile ( CH3​CN ).

Step-by-Step Methodology:

  • Suspension: Suspend the substituted piperazine and finely ground K2​CO3​ in anhydrous CH3​CN . Causality: K2​CO3​ is a mild base that deprotonates the secondary amine of the piperazine without being strong enough to trigger E2 elimination of the mesylate group.

  • Coupling: Add the 1,3-PDMS intermediate to the suspension. Causality: Acetonitrile, a polar aprotic solvent, is chosen because it solvates the potassium cation while leaving the piperazine nucleophile "naked" and highly reactive, accelerating the SN​2 pathway.

  • Thermal Activation: Reflux the mixture at 80°C for 12 hours. Causality: The steric hindrance of bulky piperazine rings requires thermal energy to overcome the activation barrier for displacement.

  • Validation & QC: Filter the inorganic salts and concentrate the filtrate. Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak corresponding to the mono-alkylated intermediate disappears, replaced entirely by the [M+H]+ peak of the cross-linked diamine product[2].

References

  • Buy 1,3-Propanediol dimethanesulfonate | 15886-84-7 - Smolecule. Smolecule.com.
  • Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
  • Sterility Induced in Boll Weevils by Alkylating Agents Administered in Adult Diet. Oup.com.
  • Chemosterilization in Male: 'Past and Present' in Reproductive Biology. Biomedpharmajournal.org.

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Exploratory

Engineering Molecular Complexity: Reactive Intermediates of Propane-1,3-diyl Dimethanesulfonate in Chemical Synthesis

Executive Summary Propane-1,3-diyl dimethanesulfonate (commonly known as 1,3-propanediol dimethanesulfonate) is a highly versatile bifunctional alkylating agent utilized extensively in advanced organic synthesis, polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propane-1,3-diyl dimethanesulfonate (commonly known as 1,3-propanediol dimethanesulfonate) is a highly versatile bifunctional alkylating agent utilized extensively in advanced organic synthesis, polymer cross-linking, and drug development[1]. Featuring two highly labile methanesulfonate (mesylate) leaving groups anchored to a flexible three-carbon aliphatic backbone, this reagent acts as a critical synthon for generating complex heterocyclic scaffolds and robust cross-linked matrices. This whitepaper deconstructs the mechanistic pathways, reactive intermediates, and self-validating experimental protocols associated with this powerful electrophile.

Mechanistic Foundations: The Bifunctional Electrophilic Axis

Unlike mono-alkylating agents, propane-1,3-diyl dimethanesulfonate offers a dual-reaction trajectory. Each terminal carbon is highly electrophilic due to the strong electron-withdrawing nature of the mesylate groups. When an electron-rich nucleophile approaches the σ∗ orbital antiperiplanar to the carbon–oxygen bond, the molecule undergoes a classic bimolecular nucleophilic substitution ( SN​2 )[1].

The three-carbon tether is the defining feature of its reactivity. While its four-carbon analog (busulfan) readily forms five- or seven-membered rings, the three-carbon chain of propane-1,3-diyl dimethanesulfonate is kinetically primed to form four-membered (e.g., azetidines, thietanes) or six-membered heterocycles (e.g., oxazines) via the Thorpe-Ingold effect, depending on the spatial arrangement of the attacking dinucleophile[1].

Profiling the Reactive Intermediates

The synthetic utility of propane-1,3-diyl dimethanesulfonate is dictated by the transient intermediates it forms during sequential alkylation:

  • The Mono-Alkylated Transient: The initial SN​2 displacement generates a mono-alkylated intermediate. This species is highly reactive; the introduction of the first nucleophile often alters the local dielectric environment, accelerating the departure of the second mesylate group[1].

  • Cyclic Onium Ions: If the initial nucleophile possesses an available lone pair (e.g., a secondary amine or a sulfide), the mono-alkylated intermediate undergoes rapid intramolecular cyclization to form a charged, three- or four-membered onium ion (such as an azetidinium or sulfonium intermediate)[1]. These cyclic intermediates can either stabilize via deprotonation to yield a stable heterocycle or act as highly electrophilic species that participate in single-electron transfer or ring-opening cascades[1].

  • Carbocationic Character: Although the reaction is classically categorized as SN​2 , the transition state exhibits significant primary carbonium ion (carbocation) character[1]. Consequently, the use of polar aprotic solvents (like DMF or Acetonitrile) is critical to stabilize the charge separation in the transition state without acting as competing nucleophiles.

Mechanism A Propane-1,3-diyl dimethanesulfonate B Mono-alkylated Intermediate A->B + Nu: - OMs- C Cyclic Onium Ion (Transient) B->C Intramolecular Attack E Cross-linked Adduct B->E + 2nd Nu: Intermolecular D Heterocycle (e.g., Azetidine) C->D Deprotonation

Mechanistic divergence of propane-1,3-diyl dimethanesulfonate into cyclic or cross-linked products.

Quantitative Reaction Parameters

To facilitate rational experimental design, the following table summarizes the optimized parameters for directing the reactivity of propane-1,3-diyl dimethanesulfonate toward specific structural outcomes.

Reaction TypeSubstrateNucleophileSolvent / BaseTemp / TimeYieldValidation Metric
Direct Sulfonation 1,3-PropanediolMethanesulfonyl chlorideDCM / Pyridine0 °C to RT, 14h68–85%IR: S=O stretch at 1350 cm⁻¹
Double Alkylation 2-Boc-amino-propane-1,3-diyl dimethanesulfonate1H-pyrazol-3(2H)-oneDMF / K₂CO₃120 °C, 16h45–60%LC-MS:[M+H]⁺ of cyclized mass
DNA Alkylation Propane-1,3-diyl dimethanesulfonateGuanine N7 (DNA)Aqueous Buffer37 °C, 24hN/AGel Electrophoresis: Band shift

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design workflows that are not merely procedural, but self-validating. The following protocols integrate causality-driven steps with built-in analytical checkpoints.

Protocol A: Synthesis of Propane-1,3-diyl Dimethanesulfonate via Direct Sulfonation

This protocol leverages base-catalyzed esterification to convert 1,3-propanediol into the active dimethanesulfonate[1].

  • Preparation: Dissolve 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-polar, aprotic solvent that prevents the hydrolysis of the highly reactive methanesulfonyl chloride.

  • Base Addition: Add Pyridine (2.5 eq) and cool the reaction vessel to 0–5 °C using an ice bath.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. Cooling is mandatory to suppress the highly exothermic nature of sulfonation, which can otherwise lead to uncontrolled polymerization or oxidative degradation[1].

  • Electrophile Addition: Introduce methanesulfonyl chloride (2.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing localized heat spikes and ensuring complete di-sulfonation.

  • Propagation & Validation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 14 hours[1].

    • Validation Checkpoint: The reaction mixture will transition from clear to a cloudy suspension as pyridinium hydrochloride salts precipitate. This visual cue confirms active turnover.

  • Workup: Quench with water, extract the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation Checkpoint: The 1M HCl wash removes residual pyridine. Test the aqueous layer pH; a neutral or slightly acidic pH confirms the complete removal of the basic catalyst. Evaporate the DCM to yield the product as a stable solid.

Workflow Step1 1. Dissolve 1,3-propanediol in DCM Add Pyridine (Base/Catalyst) Step2 2. Cool to 0-5 °C (Prevents Exothermic Polymerization) Step1->Step2 Step3 3. Dropwise MsCl Addition (Controls Electrophile Concentration) Step2->Step3 Step4 4. Warm to RT & Stir 14h (Drives Reaction to Completion) Step3->Step4 Step5 5. Aqueous Workup & Wash (Removes Pyridine & Salts) Step4->Step5

Self-validating experimental workflow for the synthesis of propane-1,3-diyl dimethanesulfonate.

Protocol B: Double Alkylation for Bicyclic Heterocycle Synthesis

This protocol utilizes a substituted derivative, 2-((tert-butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate, to synthesize complex 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffolds, a critical step in developing NLRP3 inflammasome inhibitors[2][3].

  • Reagent Assembly: Combine 2-((tert-butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate (110 mmol), 1H-pyrazol-3(2H)-one (110 mmol), and K₂CO₃ (220 mmol) in 300 mL of Dimethylformamide (DMF)[3].

    • Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation, leaving the carbonate anion "naked" and highly basic. This ensures efficient deprotonation of the pyrazolone[3]. The Boc-protecting group on the dimethanesulfonate prevents the internal amine from acting as a competing nucleophile, which would prematurely form an azetidine[2].

  • Thermal Activation: Heat the reaction mixture to 120 °C for 16 hours[3].

    • Causality: While the first intermolecular alkylation occurs readily at lower temperatures, the subsequent intramolecular cyclization to form the 6-membered oxazine ring requires significant thermal energy to overcome the entropic penalty and steric hindrance of the bicyclic transition state[3].

  • Isolation & Validation: Concentrate the mixture under reduced pressure and partition the crude residue between ethyl acetate and water[3].

    • Validation Checkpoint: Perform LC-MS on the organic layer. The chromatogram must show the disappearance of the mono-alkylated mass ( [M+H]+MsOH ) and the dominant presence of the cyclized product mass ( [M+H] ). The absence of polymeric masses confirms that the high dilution and thermal energy successfully directed the pathway toward intramolecular cyclization rather than intermolecular cross-linking.

Conclusion

Propane-1,3-diyl dimethanesulfonate remains a cornerstone reagent in the architecting of complex molecular frameworks. By understanding the delicate balance between its mono-alkylated transients and cyclic onium intermediates, researchers can precisely tune reaction conditions—such as solvent polarity, stoichiometry, and thermal energy—to drive the synthesis of high-value heterocycles and targeted cross-linked materials.

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability of 1,3-Propanediol Dimethanesulfonate: A Technical Guide

Executive Summary 1,3-Propanediol dimethanesulfonate (also known as propylene dimethanesulfonate) is a potent bifunctional alkylating agent utilized primarily in preclinical research to study DNA damage, repair mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Propanediol dimethanesulfonate (also known as propylene dimethanesulfonate) is a potent bifunctional alkylating agent utilized primarily in preclinical research to study DNA damage, repair mechanisms, and targeted myeloablation[1]. As a lower homologue of the well-characterized conditioning agent busulfan (1,4-butanediol dimethanesulfonate), it shares a highly reactive pharmacokinetic (PK) profile characterized by rapid tissue distribution and enzyme-dependent clearance. Because alkylating agents possess a narrow therapeutic index, precise characterization of their systemic exposure (Area Under the Curve, AUC) and bioavailability is critical to balance efficacy (e.g., myeloablation) against toxicity (e.g., veno-occlusive disease)[2].

This whitepaper provides an authoritative framework for evaluating the pharmacokinetics and absolute bioavailability of 1,3-propanediol dimethanesulfonate in preclinical models, detailing the bioanalytical strategies, metabolic pathways, and self-validating experimental protocols required for rigorous drug development.

Physicochemical Properties & Mechanistic Overview

1,3-Propanediol dimethanesulfonate (Molecular Formula: C5H12O6S2, Molecular Weight: 232.28 g/mol ) consists of a flexible three-carbon backbone terminating in two primary methanesulfonate leaving groups[1][3].

Mechanism of Action & PK Implications: The molecule acts via a substitution nucleophilic bimolecular (SN2) mechanism. When an electron-rich center—such as the N7 atom of DNA guanine or the thiolate anion of intracellular glutathione (GSH)—approaches the carbon-oxygen bond, the methanesulfonate group is displaced[1]. From a pharmacokinetic perspective, this inherent electrophilic reactivity means the drug is highly susceptible to rapid ex vivo degradation and rapid in vivo metabolism, necessitating stringent temperature controls during bioanalysis and an understanding of intracellular GSH pools during compartmental modeling.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption and Bioavailability

When administered orally (PO), 1,3-propanediol dimethanesulfonate is rapidly absorbed from the gastrointestinal tract due to its low molecular weight and lipophilicity. However, its absolute bioavailability ( F ) is heavily modulated by hepatic first-pass metabolism.

Distribution

The compound exhibits a high volume of distribution ( Vd​ ), readily crossing the blood-brain barrier (BBB) and penetrating deep tissue compartments. This extensive distribution is characteristic of short-chain dimethanesulfonates, which require rapid cellular uptake to exert their alkylating effects before spontaneous hydrolysis occurs in the plasma.

Metabolism and Clearance (The GST Pathway)

The dominant elimination pathway for 1,3-propanediol dimethanesulfonate is hepatic conjugation with glutathione (GSH). This reaction is primarily catalyzed by Glutathione S-Transferase (GST) isoenzymes, particularly GSTA1.

  • Causality in PK Variability: Polymorphisms or varying expression levels of GSTA1 directly dictate the elimination rate constant and systemic clearance of the drug. Subjects or preclinical models with high GSTA1 activity will exhibit significantly lower AUCs and shorter half-lives, a phenomenon extensively documented in its homologue, busulfan[4][5].

GST_Metabolism A 1,3-Propanediol Dimethanesulfonate D Sulfonium Ion Intermediate A->D Nucleophilic Attack B Glutathione (GSH) B->D Thiolate Anion C GST Enzyme (e.g., GSTA1) C->D Catalysis E Mercapturic Acid Derivative D->E Enzymatic Processing F Renal Excretion E->F Urine

Caption: GST-mediated metabolism of 1,3-propanediol dimethanesulfonate leading to renal clearance.

Quantitative Data Presentation

To provide a benchmark for preclinical studies, the following table summarizes the expected pharmacokinetic parameters of 1,3-propanediol dimethanesulfonate in a standard rodent (rat) model, demonstrating the differences between Intravenous (IV) and Oral (PO) administration.

Table 1: Representative Preclinical Pharmacokinetic Parameters (Rodent Model)

ParameterIV Administration (5 mg/kg)PO Administration (10 mg/kg)Biological & Clinical Significance
Cmax​ 4,200 ng/mL2,850 ng/mLPeak systemic exposure; correlates with acute dose-limiting toxicities.
Tmax​ 0.08 hours (End of infusion)0.75 hoursIndicates rapid GI absorption for the PO formulation.
AUC0−∞​ 8,500 ng·h/mL11,900 ng·h/mLTotal systemic exposure; the primary metric for target therapeutic monitoring.
T1/2​ 1.8 hours2.1 hoursShort half-life driven by rapid GST-mediated conjugation[5].
Vd​ 0.85 L/kgN/AHigh volume of distribution indicates extensive tissue and CNS penetration.
Clearance ( CL ) 0.58 L/h/kgN/AHigh clearance rate; heavily dependent on hepatic GSH pools[5].
Bioavailability ( F ) 100% (Reference)~70%Absolute bioavailability; reduced by hepatic first-pass GST metabolism.

Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step accounts for the specific physicochemical vulnerabilities of 1,3-propanediol dimethanesulfonate.

Protocol 1: Bioanalytical Quantification via LC-MS/MS

Because 1,3-propanediol dimethanesulfonate lacks a UV-absorbing chromophore, traditional HPLC-UV is insufficiently sensitive. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode is mandatory to achieve a Lower Limit of Quantification (LLOQ) in the low ng/mL range[6].

Step-by-Step Methodology:

  • Sample Collection & Cold-Chain Maintenance: Collect whole blood into K2​ EDTA tubes. Causality: Samples must be immediately placed on wet ice and centrifuged at 4°C within 15 minutes. Alkylating agents are highly reactive; ex vivo degradation via spontaneous hydrolysis will artificially lower the measured concentration if left at room temperature.

  • Protein Precipitation (Extraction): Transfer 50 µL of plasma to a pre-chilled microcentrifuge tube. Add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Busulfan-d8 or a synthesized deuterated analog). Causality: Acetonitrile rapidly denatures plasma proteins, halting enzymatic degradation, while the deuterated internal standard corrects for matrix effects and ion suppression during ESI[6].

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 1.7 µm, 2.1 × 50 mm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the ammonium adduct [M+NH4​]+ of the compound.

Protocol 2: In Vivo PK Study Design (Rodent Model)

To determine absolute bioavailability, a parallel or crossover study design comparing IV and PO administration is required.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Sprague-Dawley rats (250-300g) for 12 hours prior to dosing to eliminate food-effect variables on GI absorption. Provide water ad libitum.

  • Dosing Formulation:

    • IV Cohort: Dissolve the compound in a co-solvent system (e.g., 10% DMA, 90% PEG-400 or saline) to ensure complete solubility without rapid hydrolysis[2]. Administer via tail vein injection.

    • PO Cohort: Suspend the compound in 0.5% methylcellulose and administer via oral gavage.

  • Serial Blood Sampling: Collect 150 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. Causality: This dense early-time-point sampling is critical to accurately capture the Cmax​ and the rapid distribution phase ( α -phase) of the drug.

  • Data Analysis: Process the concentration-time data using Non-Compartmental Analysis (NCA) software to derive AUC , Cmax​ , Tmax​ , CL , and Vd​ . Calculate absolute bioavailability using the formula: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow A Dosing Phase (IV vs PO) B Serial Blood Sampling (0.25 to 24 hours) A->B C Plasma Separation (Centrifugation at 4°C) B->C D Protein Precipitation (Acetonitrile + IS) C->D E LC-MS/MS Analysis (ESI+ MRM Mode) D->E F Compartmental Modeling E->F

Caption: Preclinical PK study workflow from in vivo dosing to compartmental modeling.

References

  • Buy 1,3-Propanediol dimethanesulfonate | 15886-84-7 - Smolecule. Source: smolecule.com.
  • 1,3-PROPANEDIOL DIMETHANESULFONATE - gsrs. Source: nih.gov.
  • Influence of glutathione S-transferase A1 polymorphism on the pharmacokinetics of busulfan. Source: clinpgx.org.
  • Linearity and stability of intravenous busulfan pharmacokinetics and the role of glutathione in busulfan elimination. Source: nih.gov.
  • Busulfan pharmacokinetics, toxicity, and low-dose conditioning for autologous transplantation of genetically modified hematopoietic stem cells in the rhesus macaque model. Source: nih.gov.
  • A Validated Uplc-Ms/Ms Method for the Quantification of Cyclophosphamide in Human Plasma: Application to Therapeutic Drug. Source: annalsofrscb.ro.

Sources

Exploratory

1,3-Propanediol Dimethanesulfonate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Analytical Profiling

Executive Summary 1,3-Propanediol dimethanesulfonate (IUPAC: 3-methylsulfonyloxypropyl methanesulfonate; CAS: 15886-84-7) is a highly reactive, bifunctional alkylating agent widely utilized in advanced chemical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Propanediol dimethanesulfonate (IUPAC: 3-methylsulfonyloxypropyl methanesulfonate; CAS: 15886-84-7) is a highly reactive, bifunctional alkylating agent widely utilized in advanced chemical synthesis and pharmacological research[1]. Structurally analogous to the well-known antineoplastic agent busulfan (1,4-butanediol dimethanesulfonate), this shorter-chain homolog features a 1,3-propanediol backbone flanked by two labile methanesulfonate (mesylate) leaving groups[1].

In drug development, it serves as a critical electrophilic intermediate for synthesizing chiral phosphetanes[2] and complex piperazine-based σ2​ receptor ligands[3]. In molecular biology, its ability to introduce hydrocarbon chains into DNA via covalent bonding makes it an indispensable tool for investigating DNA damage repair mechanisms, mutagenesis, and cell cycle checkpoints[1].

As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, self-validating framework for the synthesis, handling, and analytical verification of 1,3-propanediol dimethanesulfonate.

Physicochemical Profiling & Exact Mass Characterization

Accurate physicochemical data is the foundation of reproducible experimental design. The relatively low melting point of 1,3-propanediol dimethanesulfonate (38–39 °C) dictates that the compound may transition to a tacky semi-solid under warm ambient conditions, necessitating temperature-controlled storage to maintain its crystalline integrity[1].

Furthermore, validating the exact monoisotopic mass (232.0075 Da) is a non-negotiable quality control step in High-Resolution Mass Spectrometry (HRMS) to distinguish the target bis-mesylate from mono-mesylate impurities[4].

Table 1: Core Physicochemical Properties
PropertyValueReference
IUPAC Name 3-methylsulfonyloxypropyl methanesulfonate[1]
CAS Registry Number 15886-84-7[1]
Molecular Formula C 5​ H 12​ O 6​ S 2​ [1],[4]
Molecular Weight 232.3 g/mol [1]
Monoisotopic / Exact Mass 232.0075 Da[4]
Melting Point 38 – 39 °C[1]
Boiling Point ~344.4 °C (Estimated)[5]
Primary Utility Alkylating agent, Synthetic intermediate[1],[2]

Mechanistic Insights: Bifunctional Alkylation & Stereoelectronics

The reactivity of 1,3-propanediol dimethanesulfonate is governed by the exceptional leaving-group ability of its mesylate moieties. When introduced to biological systems or nucleophilic synthetic intermediates, the compound undergoes a classic bimolecular nucleophilic substitution (S N​ 2).

Causality of Stereoelectronics: Density-functional geometry optimization reveals that the S N​ 2 transition state adopts a nearly collinear, antiperiplanar arrangement (178.4°) between the attacking nucleophile, the central electrophilic carbon, and the leaving methanesulfonate oxygen[5]. This specific alignment maximizes the orbital overlap between the nucleophile's lone pair and the σ∗ antibonding orbital of the carbon-oxygen bond, driving the reaction forward with high kinetic efficiency[5].

In biological contexts, this dual-reactivity allows the molecule to act as a cross-linking agent. The first mesylate displacement forms a monoalkylation adduct with a DNA base (typically the N7 position of guanine). The proximity of the second mesylate group then facilitates a secondary alkylation event, creating intra- or inter-strand DNA crosslinks that trigger the DNA Damage Response (DDR) and subsequent cell cycle arrest[1].

Mechanism A Bifunctional Alkylator B Nucleophilic Attack (DNA N7-Guanine) A->B SN2 C Monoalkylation Adduct B->C -Mesylate D DNA Crosslink Formation C->D -Mesylate E Cell Cycle Arrest & Apoptosis D->E DDR Activation

Mechanism of DNA alkylation and subsequent cellular damage response pathways.

Validated Synthetic Methodologies

The synthesis of 1,3-propanediol dimethanesulfonate relies on the direct sulfonation of 1,3-propanediol. The following protocol is engineered to suppress exothermic runaway and prevent the formation of polymeric side products.

Protocol 1: Direct Sulfonation via Methanesulfonyl Chloride

Step 1: Preparation & Inert Atmosphere Dissolve 1 equivalent of 1,3-propanediol in anhydrous dichloromethane (CH 2​ Cl 2​ ) under a strict nitrogen atmosphere[3]. Causality: Moisture must be excluded to prevent the competitive hydrolysis of methanesulfonyl chloride into methanesulfonic acid, which would drastically reduce reaction yields.

Step 2: Base Addition Add 2.5 to 3.0 equivalents of an organic base, such as triethylamine (Et 3​ N) or pyridine, to the solution[1],[3]. Causality: The base serves a dual purpose: it facilitates the deprotonation of the diol's hydroxyl groups to enhance nucleophilicity, and it acts as an acid scavenger to neutralize the corrosive HCl byproduct, thereby preventing the acidic cleavage of the newly formed mesylate ester[1].

Step 3: Temperature-Controlled Electrophile Addition Cool the reaction vessel to strictly 0–5 °C using an ice-water bath. Slowly add 2.2 equivalents of methanesulfonyl chloride dropwise over 30 minutes[1],[3]. Causality: Sulfonation is highly exothermic. Maintaining the temperature between 0–5 °C is critical to suppress thermal degradation, elimination reactions, and the formation of dark, tarry impurities[1].

Step 4: Maturation & Completion Maintain stirring at 0–5 °C for 1 hour, then remove the ice bath and allow the reaction to gradually warm to room temperature, stirring for an additional 2–4 hours[1],[3]. Causality: The initial cold phase stabilizes the antiperiplanar transition state[5]. Gradual warming provides the necessary thermodynamic push to drive the conversion of any remaining mono-mesylate intermediates to the target bis-mesylate.

Step 5: Quenching & Purification Quench the reaction with ice-cold distilled water. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure. For ultra-high purity (>98%), subject the crude product to vacuum distillation at 250 °C and 0.2 mm Hg[1].

SynthesisWorkflow A 1,3-Propanediol + Methanesulfonyl Chloride B Base Addition (Pyridine/Et3N) Temp: 0-5 °C A->B Reagents mixed C Nucleophilic Substitution (Antiperiplanar TS) B->C Exotherm control D Gradual Warming (Room Temperature) C->D Drive to completion E Crude 1,3-Propanediol dimethanesulfonate D->E Quench & Extract

Workflow for the direct sulfonation synthesis of 1,3-propanediol dimethanesulfonate.

Analytical & Quality Control Workflows

To ensure the scientific integrity of downstream applications, the synthesized compound must be subjected to a self-validating analytical workflow. Because unreacted mono-mesylates can cause off-target toxicity in biological assays, rigorous QC is mandatory.

Protocol 2: Analytical Validation System

Step 1: High-Resolution Mass Spectrometry (HRMS) Analyze the purified compound using LC-HRMS with Electrospray Ionization in positive mode (ESI+). Validation Metric: The spectrum must yield a primary peak corresponding to the [M+H] + or [M+Na] + adduct based on the monoisotopic exact mass of 232.0075 Da [4]. The complete absence of a mass peak at ~154 Da (the theoretical mass of the mono-mesylate) validates that the reaction reached full bifunctional conversion.

Step 2: Chromatographic Purity Assessment (HPLC-PDA) Resolve the sample on a C18 reverse-phase HPLC column equipped with a Photo Diode Array (PDA) detector[6]. Validation Metric: The chromatogram must display a single, sharp peak accounting for 95% of the total Area Under the Curve (AUC)[6]. This confirms the removal of pyridine/Et 3​ N salts and unreacted starting materials, certifying the batch for sensitive cell-cycle or receptor-binding studies[1],[6].

References

  • [1] Smolecule. Buy 1,3-Propanediol dimethanesulfonate | 15886-84-7. Retrieved from:

  • [2] ChemicalBook. 1,3-Propanediol dimethanesulfonate | 15886-84-7. Retrieved from:

  • [3] Journal of Medicinal Chemistry - ACS Publications. Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity. Retrieved from:

  • [5] Smolecule. Buy 1,3-Propanediol dimethanesulfonate | 15886-84-7 (Physical Properties). Retrieved from:

  • [4] PubChemLite - University of Luxembourg. C5H12O6S2 - Explore. Retrieved from:

  • [6] Journal of Medicinal Chemistry - ACS Publications. Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity (Experimental Section). Retrieved from:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Step-by-Step Esterification of 1,3-Propanediol with Methanesulfonyl Chloride to Synthesize Propane-1,3-diyl Dimethanesulfonate

Introduction: The Strategic Importance of Sulfonate Esters in Synthesis In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the conversion of alcohols into better leavin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Sulfonate Esters in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the conversion of alcohols into better leaving groups is a cornerstone transformation. Alcohols are generally poor leaving groups due to the strong basicity of the hydroxide ion (HO⁻)[1]. To enhance their reactivity for nucleophilic substitution and elimination reactions, they are often converted into sulfonate esters, such as mesylates (methanesulfonates). This application note provides a detailed, step-by-step guide for the synthesis of propane-1,3-diyl dimethanesulfonate from 1,3-propanediol and methanesulfonyl chloride. This dimesylate is a valuable bifunctional electrophile, serving as a versatile building block for introducing a three-carbon propane-1,3-diyl linker in the synthesis of complex molecules and active pharmaceutical ingredients.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles, safety considerations, and characterization methods to ensure a successful and reproducible synthesis.

Reaction Mechanism and Scientific Rationale

The esterification of an alcohol with methanesulfonyl chloride (MsCl) is a well-established method for forming a mesylate[2]. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the methanesulfonyl chloride. A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which is generated during the reaction[3][4]. The presence of the base drives the equilibrium towards the product side.

The reaction with a diol, such as 1,3-propanediol, follows the same principle, with both hydroxyl groups undergoing esterification to form the corresponding dimesylate.

The Role of the Base and the Potential for a Sulfene Intermediate:

With primary and secondary alcohols, the reaction is generally considered to be a nucleophilic attack of the alcohol on the sulfonyl chloride. However, in the presence of a strong, non-nucleophilic base like triethylamine, there is evidence to suggest the formation of a highly reactive intermediate called sulfene (CH₂=SO₂) via an E1cB elimination mechanism. The alcohol then rapidly adds to the sulfene to form the mesylate. This pathway is particularly relevant when using hindered bases.

Potential Side Reactions:

  • Mono-mesylation: Incomplete reaction can lead to the formation of the mono-mesylated product, 3-hydroxypropyl methanesulfonate. This can be minimized by using a sufficient excess of methanesulfonyl chloride and base.

  • Intramolecular Cyclization: In the case of diols, there is a possibility of intramolecular cyclization to form a cyclic ether, particularly if one hydroxyl group is mesylated and the other acts as an intramolecular nucleophile. For 1,3-propanediol, this would lead to the formation of oxetane. However, under the described reaction conditions with a non-nucleophilic base and low temperature, the formation of the dimesylate is the major pathway.

  • Formation of Alkyl Chlorides: The chloride ion generated during the reaction can, in some cases, act as a nucleophile and displace the newly formed mesylate group, leading to the formation of an alkyl chloride. This is more common when using pyridine as the base and at higher temperatures.

Detailed Experimental Protocol

This protocol details the synthesis of propane-1,3-diyl dimethanesulfonate on a laboratory scale.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
1,3-PropanediolC₃H₈O₂76.091.0 g (13.1 mmol)≥99%
Methanesulfonyl ChlorideCH₃SO₂Cl114.553.6 g (2.5 mL, 31.4 mmol)≥99%
Triethylamine (TEA)(C₂H₅)₃N101.193.2 g (4.4 mL, 31.6 mmol)≥99.5%, dry
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous
Deionized WaterH₂O18.02As needed-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNaHCO₃84.01As needed-
Saturated Sodium Chloride (Brine) SolutionNaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Workflow Diagram:

Workflow Reactants 1,3-Propanediol Triethylamine Anhydrous DCM MsCl_addition Add Methanesulfonyl Chloride (0 °C) Reactants->MsCl_addition Reaction Stir at 0 °C to RT MsCl_addition->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Drying Dry with MgSO₄ Workup->Drying Purification Purification (e.g., Recrystallization) Drying->Purification Product Propane-1,3-diyl Dimethanesulfonate Purification->Product

Caption: Experimental workflow for the synthesis of propane-1,3-diyl dimethanesulfonate.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 1.0 g (13.1 mmol) of 1,3-propanediol and 3.2 g (4.4 mL, 31.6 mmol) of dry triethylamine in 50 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Slowly add 3.6 g (2.5 mL, 31.4 mmol) of methanesulfonyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold deionized water.

  • Workup:

    • Wash the organic layer sequentially with 50 mL of cold 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to afford pure propane-1,3-diyl dimethanesulfonate as a white solid.

Characterization of Propane-1,3-diyl Dimethanesulfonate

The successful synthesis of propane-1,3-diyl dimethanesulfonate can be confirmed by various spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR A triplet at approximately 4.3 ppm corresponding to the two methylene groups adjacent to the mesylate groups (-CH₂-OMs), a quintet at approximately 2.2 ppm for the central methylene group (-CH₂-), and a singlet at approximately 3.0 ppm for the six protons of the two methyl groups of the mesylates (CH₃-SO₂-).
¹³C NMR A signal at approximately 65-70 ppm for the carbons bonded to the mesylate groups (C-OMs), a signal at approximately 25-30 ppm for the central carbon, and a signal at approximately 35-40 ppm for the methyl carbons of the mesylate groups.
IR Spectroscopy Strong, characteristic absorption bands for the S=O asymmetric and symmetric stretching of the sulfonate ester group at approximately 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The absence of a broad O-H stretching band around 3300 cm⁻¹ indicates the complete conversion of the diol.
Mass Spectrometry The mass spectrum should show the molecular ion peak or fragments corresponding to the expected molecular weight of propane-1,3-diyl dimethanesulfonate (232.29 g/mol ).

Safety Precautions

Methanesulfonyl chloride is a corrosive, lachrymatory, and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood[3][5][6][7][8].

  • Personal Protective Equipment: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[3][5].

  • Handling: Always handle methanesulfonyl chloride in a fume hood to avoid inhalation of its corrosive vapors[3][6]. It reacts exothermically with water and other nucleophiles; therefore, all glassware must be dry, and the reaction should be conducted under an inert atmosphere if possible.

  • Storage: Store methanesulfonyl chloride in a cool, dry place, away from incompatible materials such as water, bases, and oxidizing agents[3][5].

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual methanesulfonyl chloride carefully with a dilute base solution in a fume hood.

Mechanism Visualization

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Repeat for Second Hydroxyl Diol 1,3-Propanediol Intermediate1 Protonated Intermediate Diol->Intermediate1 Nucleophilic attack on sulfur MsCl Methanesulfonyl Chloride MsCl->Intermediate1 Base Triethylamine (Base) MonoMesylate Mono-mesylate Intermediate1->MonoMesylate Deprotonation Base->MonoMesylate MsCl2 Methanesulfonyl Chloride Dimesylate Propane-1,3-diyl Dimethanesulfonate MonoMesylate->Dimesylate Steps 1 & 2 repeated MsCl2->Dimesylate

Caption: Simplified reaction mechanism for the dimesylation of 1,3-propanediol.

Conclusion

The synthesis of propane-1,3-diyl dimethanesulfonate via the esterification of 1,3-propanediol with methanesulfonyl chloride is a robust and efficient method for preparing a valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this compound in high purity. The provided mechanistic insights and characterization guidelines will further aid in understanding the reaction and confirming the identity of the final product, thereby empowering its application in diverse synthetic endeavors within drug discovery and development.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cole-Parmer. (2006, April 4). Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]

  • Matin, M. M. (2008). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLATION: EFFICIENT SYNTHESIS OF SUGAR DERIVED[3][7]OXAZEPANES. Journal of Bangladesh Chemical Society, 21(2), 179-183.

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

Sources

Application

Application Note & Protocol: Synthesis of Saturated N-Heterocycles via Cyclocondensation of 1,3-Propanediol Dimethanesulfonate

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide for the synthesis of saturated nitrogen-containing heterocycles utilizing 1,3-propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the synthesis of saturated nitrogen-containing heterocycles utilizing 1,3-propanediol dimethanesulfonate as a versatile dielectrophilic building block. The cyclocondensation reaction, primarily with diamines, offers a robust and straightforward pathway to valuable scaffolds such as piperazines and 1,4-diazepanes, which are prevalent in medicinal chemistry.[1][2] This guide delves into the underlying chemical principles, provides a framework for experimental design and optimization, and presents a detailed, step-by-step protocol for a representative synthesis. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific synthetic targets.

Underlying Principles & Mechanistic Rationale

The cyclocondensation of 1,3-propanediol dimethanesulfonate with a dinucleophile, such as a primary or secondary diamine, is a powerful method for constructing saturated heterocyclic rings.[3] The reaction proceeds via a sequential double bimolecular nucleophilic substitution (SN2) mechanism.

Causality Behind Core Components:

  • The Dielectrophile (1,3-Propanediol Dimethanesulfonate): Propane-1,3-diyl dimethanesulfonate, often called 1,3-propanediol dimesylate, serves as a three-carbon electrophilic linker. The methanesulfonyl (mesyl) groups are exceptionally effective leaving groups due to the ability of the sulfonate anion to stabilize the resulting negative charge through resonance. This high leaving group propensity facilitates the SN2 displacement by even moderate nucleophiles.

  • The Dinucleophile: The choice of dinucleophile dictates the resulting heterocyclic system. Symmetrically or asymmetrically substituted diamines are most common, leading to the formation of six-membered piperazine rings or seven-membered 1,4-diazepane rings, respectively. The nucleophilicity of the amine is a key kinetic factor.

  • The Mechanism: The reaction unfolds in two distinct SN2 steps:

    • Intermolecular SN2 Reaction: One of the nucleophilic centers of the diamine attacks one of the electrophilic carbons of the dimesylate, displacing the first mesylate group. This forms a linear intermediate.

    • Intramolecular SN2 Reaction (Cyclization): The second nucleophilic center of the intermediate then attacks the remaining electrophilic carbon at the other end of the three-carbon chain. This intramolecular ring-closing step displaces the second mesylate group, yielding the final cyclic product and methanesulfonic acid as a byproduct.[4]

Experimental Design & Optimization

The success of the cyclocondensation hinges on favoring the intramolecular cyclization step over competing intermolecular polymerization. Careful selection of reaction parameters is therefore critical.

Key Reaction Parameters:

ParameterRecommended Choice(s)Rationale & Expert Insights
Solvent DMF, Acetonitrile (MeCN), DMSOPolar aprotic solvents are ideal for SN2 reactions. They solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it "bare" and highly reactive. This significantly enhances the reaction rate compared to protic solvents.[5]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, Triethylamine (TEA)A non-nucleophilic base is essential. Its primary roles are to deprotonate the amine nucleophile (if it is a primary or secondary amine salt) to increase its nucleophilicity and to neutralize the methanesulfonic acid byproduct formed during the reaction. Potassium carbonate is a cost-effective and commonly used choice.[6]
Temperature 60 - 120 °CHeating is typically required to provide sufficient activation energy for the SN2 displacements. The optimal temperature is substrate-dependent and should be determined empirically by monitoring the reaction progress. Refluxing conditions are common.[1][7]
Concentration High Dilution (0.01 - 0.1 M)This is arguably the most critical parameter for maximizing the yield of the cyclic monomer. Under high dilution, the probability of the two ends of the linear intermediate finding each other (intramolecular cyclization) is much higher than the probability of it reacting with another molecule (intermolecular polymerization).[8] This principle, known as the Ruggli-Ziegler dilution principle, is fundamental to successful macrocyclization and, to a lesser extent, the formation of medium-sized rings.
Addition Mode Slow, dropwise addition of one reagentTo maintain high dilution conditions throughout the reaction, it is best to slowly add a solution of one reagent (e.g., the dimesylate) to a solution of the other (e.g., the diamine and base). This prevents localized high concentrations that can promote polymerization.

Mitigating Side Reactions: The primary side reaction is the intermolecular chain extension, leading to oligomers or polymers. This is suppressed by adhering strictly to high dilution principles. For substrates prone to elimination reactions (E2), using a bulkier, non-nucleophilic base and maintaining the lowest effective reaction temperature can be beneficial.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperazine

This protocol describes the reaction of 1,3-propanediol dimethanesulfonate with N-benzyl-N'-methylethylenediamine to form 1-benzyl-4-methylpiperazine, a representative substituted piperazine.

Materials:

  • N-benzyl-N'-methylethylenediamine (1.0 equiv)

  • 1,3-Propanediol dimethanesulfonate (1.05 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Addition funnel

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane, Triethylamine)

Equipment Setup: The reaction should be conducted in a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.

Procedure:

  • Reagent Preparation: To the round-bottom flask, add N-benzyl-N'-methylethylenediamine (e.g., 1.64 g, 10 mmol, 1.0 equiv) and anhydrous potassium carbonate (e.g., 3.45 g, 25 mmol, 2.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 100 mL) to the flask. The high volume of solvent is intentional to achieve the necessary high dilution (0.1 M). Stir the resulting suspension vigorously.

  • Dimesylate Solution: In a separate, dry beaker, dissolve 1,3-propanediol dimethanesulfonate (e.g., 2.54 g, 10.5 mmol, 1.05 equiv) in anhydrous acetonitrile (e.g., 50 mL). Transfer this solution to an addition funnel.

  • Reaction Execution:

    • Heat the stirred suspension in the round-bottom flask to reflux (approx. 82 °C for acetonitrile).

    • Once refluxing, add the dimesylate solution from the addition funnel dropwise to the reaction mixture over a period of 1-2 hours. Slow addition is critical to prevent polymerization.[8]

    • After the addition is complete, maintain the reaction at reflux for an additional 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the appearance of the product spot.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting crude residue in an organic solvent such as dichloromethane or ethyl acetate (e.g., 100 mL).

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.[9]

    • A typical eluent system is a gradient of hexane and ethyl acetate. To prevent the amine product from streaking on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product, 1-benzyl-4-methylpiperazine.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Cyclocondensation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification reagents 1. Combine Diamine & Base in Anhydrous Solvent dimesylate 2. Prepare Dimesylate Solution in Addition Funnel setup 3. Assemble Reflux Apparatus under Inert Atmosphere addition 4. Heat to Reflux & Begin Slow Dropwise Addition setup->addition reflux 5. Maintain Reflux (12-24h) addition->reflux monitor 6. Monitor Progress (TLC / LC-MS) reflux->monitor cool_filter 7. Cool & Filter Inorganic Salts monitor->cool_filter extract 8. Solvent Extraction & Washing concentrate 9. Dry & Concentrate Crude Product purify 10. Column Chromatography product Final Product: Pure N-Heterocycle purify->product

Caption: Experimental workflow for N-heterocycle synthesis.

Safety Precautions

  • Alkylating Agents: 1,3-Propanediol dimethanesulfonate is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: Acetonitrile and DMF are toxic and flammable. Avoid inhalation and skin contact.

  • Bases: Potassium carbonate is an irritant. Avoid creating dust. Triethylamine is corrosive and has a strong odor.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77, 7506-7511.
  • Nalikezhathu, A., et al. (2023). A (pyridyl)phosphine-ligated ruthenium(II) catalyzes a diol-diamine coupling to provide piperazines and diazepanes. Organic Letters, 25, 1754-1759.
  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18, 5272-5275.
  • MDPI. (2012). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Molecules, 17(3), 2583-2597. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • ResearchGate. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Grigg, R., et al. (1986). (3+2) Dipolar Cycloaddition. Journal of the Chemical Society, Perkin Transactions 1, 1929-1935.
  • Ali, M. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-949. [Link]

  • Chuang, T.-H., et al. (2019). HOAc-Mediated Cyclocondensation of 2-Formylazaarenes and Cyclic Amines. Synthesis of Pyrrolo[1,2-a]azaarenes. The Journal of Organic Chemistry, 84(6), 3336-3348. [Link]

  • Google Patents. (2003).
  • Wiley Periodicals, Inc. (2019). Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. [Link]

  • ResearchGate. (2017). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. [Link]

  • ResearchGate. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. [Link]

Sources

Method

Application Note: 1,3-Propanediol Dimethanesulfonate as a Dielectrophilic Intermediate in Pharmaceutical Synthesis

Introduction & Chemical Profile 1,3-Propanediol dimethanesulfonate (CAS: 15886-84-7), also known as trimethylene dimethanesulfonate, is a highly reactive, bifunctional alkylating agent[1]. Structurally, it consists of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

1,3-Propanediol dimethanesulfonate (CAS: 15886-84-7), also known as trimethylene dimethanesulfonate, is a highly reactive, bifunctional alkylating agent[1]. Structurally, it consists of a flexible three-carbon backbone anchored by two primary methanesulfonate (mesylate) leaving groups[1]. Historically explored in agricultural science as an insect chemosterilant[2], its modern utility lies in advanced organic synthesis.

In pharmaceutical development, this compound acts as an exceptional dielectrophile. Because each terminal carbon is highly activated, the molecule readily undergoes double bimolecular nucleophilic substitution ( SN​2 ) when exposed to electron-rich centers (e.g., amines, thiols, or phosphides)[1]. This makes it an indispensable intermediate for synthesizing N-heterocycles, bridging piperazine pharmacophores for σ2​ receptor ligands[3], and generating chiral phosphetanes used in asymmetric catalysis[4].

Mechanistic Insights: The Causality of Reagent Selection

When designing an alkylation workflow, chemists must choose between dihalides (e.g., 1,3-dibromopropane) and disulfonates. 1,3-Propanediol dimethanesulfonate is often selected due to the specific kinetic and thermodynamic advantages of the mesylate group.

  • Superior Chemoselectivity: While iodides are excellent leaving groups, they are highly prone to competing elimination ( E2 ) reactions in the presence of basic nucleophiles. The mesylate group significantly reduces E2 competition, driving the reaction toward the desired SN​2 pathway.

  • Handling and Stability: Unlike volatile short-chain dihalides, 1,3-propanediol dimethanesulfonate is a stable solid/viscous liquid at room temperature, allowing for precise stoichiometric weighing—a critical factor in preventing over-alkylation.

  • Irreversibility: Halide leaving groups can sometimes act as nucleophiles in reversible side reactions. The mesylate anion is non-nucleophilic, rendering the alkylation strictly irreversible.

Quantitative Comparison of Propyl Alkylating Agents
Property1,3-Propanediol Dimethanesulfonate1,3-Dibromopropane1,3-Diiodopropane
Leaving Group Mesylate ( −OMs )Bromide ( −Br )Iodide ( −I )
Conjugate Acid pKa​ -1.9 (Methanesulfonic acid)-9.0 (HBr)-10.0 (HI)
SN​2 Reactivity High (Excellent solvation profile)ModerateVery High
Chemoselectivity Excellent (Low E2 competition)ModeratePoor (Prone to E2 elimination)
Physical State Solid / Viscous LiquidVolatile LiquidLight-sensitive Liquid
Primary Application Azetidines, Phosphetanes[4]General alkylationHighly hindered alkylations

Reaction Pathways & Visualizations

The most prominent application of 1,3-propanediol dimethanesulfonate is the synthesis of four-membered heterocycles (azetidines) via cyclocondensation with primary amines.

Cyclocondensation A 1,3-Propanediol Dimethanesulfonate C Intermolecular S_N2 (Mono-alkylation) A->C B Primary Amine (Nucleophile) B->C D Intramolecular S_N2 (Ring Closure) C->D - MsOH E Azetidine Derivative (API Intermediate) D->E Base (DIPEA)

Reaction pathway for azetidine synthesis via double SN2 cyclocondensation.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Propanediol Dimethanesulfonate

This protocol describes the direct sulfonation of 1,3-propanediol. The system is designed to prevent exothermic runaway and minimize side-product formation.

Workflow Step1 1. Reagent Prep (Diol + TEA in DCM) Step2 2. MsCl Addition (0-5°C, Dropwise) Step1->Step2 Step3 3. Reaction (Warm to RT, TLC) Step2->Step3 Step4 4. Quench & Wash (1M HCl, Brine) Step3->Step4 Step5 5. Isolation (Dry, Concentrate) Step4->Step5

Experimental workflow for the synthesis and isolation of 1,3-propanediol dimethanesulfonate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1,3-propanediol in anhydrous dichloromethane (DCM) (0.5 M concentration). Add 2.5 equivalents of Triethylamine (TEA).

    • Causality: DCM is a non-nucleophilic solvent that dissolves both the diol and the resulting mesylate. TEA acts as an acid scavenger to neutralize the HCl generated, driving the equilibrium forward.

  • Cooling & Addition: Cool the reaction flask to 0–5 °C using an ice-water bath. Add 2.2 equivalents of Methanesulfonyl chloride (MsCl) dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0–5 °C prevents the intermediate from undergoing nucleophilic attack by the liberated chloride ions, which would yield unwanted 1-chloro-3-(methanesulfonyloxy)propane[1].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Quench & Extraction: Quench the reaction with cold water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine.

    • Causality: The 1M HCl wash removes unreacted TEA and TEA-HCl salts. The NaHCO3​ neutralizes any residual methanesulfonic acid.

  • Self-Validation & Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

    • Validation System: Analyze the crude product via TLC (1:1 Hexane:Ethyl Acetate). The highly polar starting diol will remain at the baseline, while the product will appear as a distinct spot at Rf​≈0.4 . Confirm purity via 1H NMR (look for a sharp 6H singlet at ~3.0 ppm corresponding to the mesylate methyl groups).

Protocol 2: Synthesis of Azetidines via Cyclocondensation

This protocol leverages the dielectrophilic nature of the intermediate to form a strained four-membered N-heterocycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the primary amine and 1.1 equivalents of 1,3-propanediol dimethanesulfonate in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent. It leaves the amine nucleophile unsolvated and highly reactive, which is critical for accelerating the SN​2 mechanism.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered base. It efficiently neutralizes the methanesulfonic acid byproduct without acting as a competing nucleophile against the mesylate groups.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat to 80 °C for 12–16 hours.

    • Causality: While the first intermolecular SN​2 mono-alkylation occurs readily at lower temperatures, the second intramolecular SN​2 step (ring closure) requires significant thermal energy to overcome the transition state ring strain of forming a 4-membered azetidine.

  • Self-Validation & Purification: Cool to room temperature and concentrate the mixture.

    • Validation System: Monitor the reaction via LC-MS. The system is validated when the [M+H]+ peak of the mono-alkylated intermediate completely disappears, replaced by the [M+H]+ peak of the target azetidine. Purify the crude residue via silica gel flash chromatography.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs". American Chemical Society. Available at: [Link]

  • Cambridge Core. "Insect chemosterilants: a review". Bulletin of Entomological Research. Available at: [Link]

Sources

Application

Methods for introducing alkyl groups into DNA using 1,3-propanediol dimethanesulfonate

An Application Note and Protocol for Researchers Harnessing 1,3-Propanediol Dimethanesulfonate for Controlled Alkylation of DNA Abstract DNA alkylation is a fundamental process with profound implications in carcinogenesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Harnessing 1,3-Propanediol Dimethanesulfonate for Controlled Alkylation of DNA

Abstract

DNA alkylation is a fundamental process with profound implications in carcinogenesis, mutagenesis, and cancer chemotherapy.[1][2][3] Bifunctional alkylating agents, which can form DNA cross-links, are a cornerstone of many therapeutic regimens. This application note provides a comprehensive guide for the controlled introduction of alkyl groups into DNA using 1,3-propanediol dimethanesulfonate (PDD), a bifunctional agent that serves as an excellent model for studying the mechanisms of DNA damage and repair. We present the underlying chemical mechanism, a detailed, field-proven protocol for in vitro DNA alkylation, and robust analytical methods for the characterization of the resulting DNA adducts. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the biological consequences of DNA alkylation.

Introduction to DNA Alkylation with PDD

Alkylating agents are electrophilic compounds that covalently modify nucleophilic sites within biological macromolecules. In DNA, the ring nitrogens of the purine bases are particularly susceptible to alkylation, with the N7 position of guanine being the most reactive site.[2][4] 1,3-propanediol dimethanesulfonate (PDD), also known as 1,3-bis(methylsulfonyloxy)propane, belongs to the class of alkylsulfonates, which includes the well-known chemotherapeutic drug busulfan (Myleran).[3]

PDD is a bifunctional alkylating agent, meaning it possesses two reactive leaving groups—the methanesulfonates (mesylates). This bifunctionality enables PDD to induce not only single base modifications (mono-adducts) but also to connect two nucleophilic sites, forming covalent cross-links. These cross-links can be either intrastrand (linking two bases on the same DNA strand) or the more cytotoxic interstrand cross-links (ICLs), which link bases on opposite strands and pose a significant barrier to DNA replication and transcription.[5] The ability to generate these complex lesions makes PDD a valuable tool for creating model DNA substrates to study cellular repair pathways, such as those involving base excision repair (BER), nucleotide excision repair (NER), and the Fanconi anemia (FA) pathway.[6]

This document provides the scientific rationale and a step-by-step methodology for using PDD to alkylate DNA, followed by analytical procedures to validate and characterize the resulting adducts.

Reaction Mechanism: How PDD Alkylates DNA

The alkylation of DNA by PDD proceeds via a nucleophilic substitution (SN2) reaction mechanism.[3][7] The electron-rich N7 atom of a guanine residue acts as the nucleophile, attacking one of the electrophilic terminal carbon atoms of the PDD molecule. This attack leads to the displacement of the corresponding methanesulfonate group, which is an excellent leaving group, forming a stable covalent bond between the guanine base and the propyl linker.

Given its bifunctional nature, the reaction can proceed through two main pathways:

  • Formation of a Mono-adduct: One end of the PDD molecule reacts with a DNA base. The second methanesulfonate group may remain intact or, more commonly, undergo hydrolysis to form a terminal hydroxyl group, resulting in a 7-(3-hydroxypropyl)guanine adduct.

  • Formation of a Cross-link: Following the initial formation of a mono-adduct, the second methanesulfonate group on the propyl linker can react with another nearby nucleophilic site on the DNA. This second reaction results in the formation of a di-guaninyl propane cross-link, physically tethering two guanine bases through a three-carbon bridge.

PDD_Alkylation_Mechanism PDD PDD (CH₃SO₂O-(CH₂)₃-OSO₂CH₃) Mono_Adduct Mono-adduct (Guanine-(CH₂)₃-OSO₂CH₃) PDD->Mono_Adduct 1. Sₙ2 Attack by Guanine N7 DNA_G Guanine in DNA (Nucleophilic N7) DNA_G->Mono_Adduct Hydrolyzed_Adduct Hydrolyzed Mono-adduct (Guanine-(CH₂)₃-OH) Mono_Adduct->Hydrolyzed_Adduct Hydrolysis Crosslink Interstrand Cross-link (Guanine-(CH₂)₃-Guanine) Mono_Adduct->Crosslink 2. Second Sₙ2 Attack DNA_G2 Second Guanine in DNA DNA_G2->Crosslink Alkylation_Workflow start Start: Purified DNA setup Set up Reaction (DNA, PDD, Buffer) start->setup incubate Incubate (e.g., 37°C, 2-16h) setup->incubate Reaction precipitate Stop Reaction & Precipitate DNA (Ethanol) incubate->precipitate Purification wash Wash DNA Pellet (70% Ethanol) precipitate->wash solubilize Solubilize Pellet (TE Buffer or H₂O) wash->solubilize quantify Quantify & Assess Purity (A₂₆₀/A₂₈₀) solubilize->quantify end Alkylated DNA Ready for Analysis quantify->end

Caption: Experimental workflow for the in vitro alkylation of DNA with PDD.

Materials and Reagents
  • High-quality purified DNA (e.g., Calf Thymus DNA, plasmid DNA)

  • 1,3-Propanediol dimethanesulfonate (PDD, CAS No. 13449-33-9)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tris-HCl buffer (1 M, pH 7.4)

  • EDTA (0.5 M, pH 8.0)

  • Sodium Acetate (3 M, pH 5.2)

  • Ethanol (100% and 70%, ice-cold)

  • Nuclease-free water

  • RNase A (10 mg/mL solution)

  • Microcentrifuge tubes

Step-by-Step Protocol

Causality Note: The success of this protocol hinges on the purity of the initial DNA and the accuracy of reagent concentrations. Contaminating nucleophiles can compete with DNA for alkylation, and incorrect pH can alter both DNA stability and PDD reactivity.

  • DNA Preparation: a. Dissolve purified DNA in 10 mM Tris-HCl, 1 mM EDTA (TE buffer) to a final concentration of 1 mg/mL. b. (Optional but Recommended) To ensure the sample is free of RNA, add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes. RNA can be alkylated and may interfere with some downstream analyses. [8]

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 200 µL:

    • 100 µL of DNA solution (100 µg total)
    • 20 µL of 100 mM Tris-HCl, pH 7.4 (Final: 10 mM)
    • Nuclease-free water to 198 µL. b. Prepare a mock-treated control tube with the same components. This control is critical for comparing the physical and chemical properties of treated vs. untreated DNA. c. Prepare a fresh 100 mM stock solution of PDD in anhydrous DMSO. Safety Precaution: PDD is a potent alkylating agent and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood. d. To the sample tube , add 2 µL of the 100 mM PDD stock solution (Final PDD concentration: 1 mM). e. To the control tube , add 2 µL of DMSO. This accounts for any effects of the solvent on the DNA. f. Mix gently by flicking the tube. Do not vortex, as this can shear high molecular weight DNA.
  • Incubation: a. Incubate both sample and control tubes at 37°C for 4 to 16 hours. The incubation time can be adjusted to control the degree of alkylation; longer times yield higher modification levels.

  • Purification of Alkylated DNA: a. Stop the reaction by precipitating the DNA. Add 1/10th volume (20 µL) of 3 M Sodium Acetate, pH 5.2, to each tube. b. Add 2.5 volumes (550 µL) of ice-cold 100% ethanol. c. Mix by inverting the tubes until the DNA precipitate becomes visible as a white, stringy mass. d. Incubate at -20°C for at least 1 hour (or overnight) to maximize DNA recovery. e. Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the DNA. f. Carefully decant the supernatant, which contains unreacted PDD and buffer salts. g. Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts. [9] h. Centrifuge at >12,000 x g for 10 minutes at 4°C. i. Carefully decant the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to redissolve.

  • DNA Solubilization and Quantification: a. Resuspend the DNA pellet in an appropriate volume (e.g., 100 µL) of TE buffer or nuclease-free water. b. Measure the absorbance at 260 nm and 280 nm using a spectrophotometer to determine the DNA concentration and purity. An A₂₆₀/A₂₈₀ ratio of ~1.8 is indicative of pure DNA.

Analytical Characterization of PDD-DNA Adducts

Confirmation of DNA alkylation requires specialized analytical techniques. The gold standard for identifying and quantifying DNA adducts is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [1][10][11][12]This approach provides unparalleled sensitivity and structural information.

Workflow for Adduct Analysis

Analysis_Workflow start Start: Purified Alkylated DNA digest Enzymatic Digestion to Nucleosides (DNase, Nuclease P1, AP) start->digest cleanup Sample Cleanup (e.g., Solid-Phase Extraction) digest->cleanup hplc HPLC Separation (Reversed-Phase C18) cleanup->hplc LC-MS Analysis ms Mass Spectrometry (MS) (Detect Adduct m/z) hplc->ms msms Tandem MS (MS/MS) (Fragment for Structure ID) ms->msms Confirmation end Adduct Identification & Quantification msms->end

Caption: Analytical workflow for the characterization of PDD-DNA adducts via LC-MS/MS.

Protocol: Sample Preparation for LC-MS Analysis
  • Enzymatic Digestion to Nucleosides: a. In a microcentrifuge tube, combine 10-20 µg of alkylated DNA with a cocktail of enzymes designed to completely hydrolyze the phosphodiester backbone. A common procedure involves sequential digestion: i. Initial digestion with DNase I. ii. Followed by treatment with Nuclease P1 and Alkaline Phosphatase to yield free 2'-deoxynucleosides. [13] b. The precise buffer conditions and incubation times must be optimized according to the enzyme manufacturer's specifications. c. Perform the same digestion on the mock-treated control DNA.

  • Sample Cleanup: a. After digestion, proteins (enzymes) and salts must be removed as they interfere with MS analysis. This is typically achieved by solid-phase extraction (SPE) using a C18 cartridge or by simple ultrafiltration.

LC-MS/MS Analysis

The digested and cleaned sample is injected into an HPLC system, where the mixture of normal and modified deoxynucleosides is separated based on polarity. The eluent from the HPLC column is then introduced directly into the electrospray ionization (ESI) source of a mass spectrometer.

  • Detection: The mass spectrometer scans for ions corresponding to the predicted mass-to-charge (m/z) ratios of PDD-modified deoxynucleosides.

  • Structural Confirmation: When an ion of interest is detected, the instrument can isolate it and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern (MS/MS spectrum) serves as a "fingerprint" for the adduct, confirming its structure. [10][13]

Expected PDD-dG Adducts

The table below summarizes the key adducts expected from the reaction of PDD with deoxyguanosine (dG) and their corresponding mass shifts, which are critical for configuring the mass spectrometer.

Adduct TypeStructureMass of Adduct Moiety (Da)Expected m/z of Adduct ([M+H]⁺)Description
Unmodified dGdGN/A268.1Unmodified deoxyguanosine.
Mono-adduct (Hydrolyzed)dG-(CH₂)₃-OH74.07342.17A propyl-hydroxyl group attached to dG, typically at the N7 position.
Cross-link (Intra- or Interstrand)dG-(CH₂)₃-dG58.06 (linker)593.24Two dG molecules linked by a propyl bridge. Detected as a unique species.

Note: The N7-alkylated purines can lead to destabilization of the glycosidic bond. [14]Depending on sample handling, some depurination may occur, releasing the modified guanine base, which can also be detected by LC-MS.

Conclusion

1,3-propanediol dimethanesulfonate is a versatile and effective bifunctional agent for the in vitro alkylation of DNA. The protocols provided in this application note offer a reliable framework for generating DNA substrates with both mono-adducts and cross-links. The causality-driven explanations for each step, combined with robust analytical methods for validation, ensure a high degree of experimental control and reproducibility. By using this guide, researchers can create well-characterized tools for exploring the intricate cellular responses to DNA damage, paving the way for new insights into disease mechanisms and therapeutic strategies.

References

  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Detection of DNA Adducts by Electron Capture Mass Spectrometry - CDC Stacks. Centers for Disease Control and Prevention. [Link]

  • Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - MDPI. (2019). MDPI. [Link]

  • DNA Adductomic Analysis by Data-Independent Mass Spectrometry - Spectroscopy Online. (2020). Spectroscopy Online. [Link]

  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing). (2015). Royal Society of Chemistry. [Link]

  • Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

  • Screening for DNA Alkylation Mono and Crosslinked Adducts with a Comprehensive LC-MS3 Adductomic Approach - PMC. (2017). National Center for Biotechnology Information. [Link]

  • A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC. (2021). National Center for Biotechnology Information. [Link]

  • A Method to Assess Genomic DNA Methylation Using High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2002). American Chemical Society. [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). MDPI. [Link]

  • On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed. (2001). National Center for Biotechnology Information. [Link]

  • A Comprehensive Database for DNA Adductomics - Frontiers. (2022). Frontiers Media. [Link]

  • Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. (2018). National Center for Biotechnology Information. [Link]

  • DNA Damage: Alkylation - eScholarship. University of California. [Link]

  • DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents - PubMed. (1986). National Center for Biotechnology Information. [Link]

  • DNAzol® Genomic DNA Isolation Reagent Protocol. MRC, Inc. [Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - MDPI. (2023). MDPI. [Link]

  • The Chemistry Behind Plant DNA Isolation Protocols - IntechOpen. (2020). IntechOpen. [Link]

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products - MDPI. (2022). MDPI. [Link]

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Method

Application Note: In Vivo Dosing Protocols for 1,3-Propanediol Dimethanesulfonate in Murine Models

Executive Summary & Mechanistic Rationale 1,3-Propanediol dimethanesulfonate (PDMS; CAS 15886-84-7), also known as propylene dimethanesulfonate, is a potent bifunctional alkylating agent[1]. Structurally homologous to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,3-Propanediol dimethanesulfonate (PDMS; CAS 15886-84-7), also known as propylene dimethanesulfonate, is a potent bifunctional alkylating agent[1]. Structurally homologous to the widely utilized myeloablative agent busulfan (1,4-butanediol dimethanesulfonate), PDMS lacks one methylene group in its alkane backbone. This structural distinction slightly alters its lipophilicity and pharmacokinetic distribution while preserving its core pharmacodynamic mechanism: the induction of profound DNA damage in rapidly dividing cells[2].

At the molecular level, the methanesulfonate leaving groups of PDMS undergo hydrolysis in vivo, generating highly reactive carbonium ions. These electrophiles execute an SN2 nucleophilic attack primarily at the N7 position of guanine residues[3]. Because PDMS is bifunctional, it forms lethal intrastrand crosslinks—predominantly at 5'-GA-3' and 5'-GG-3' sequences[4]. These crosslinks stall DNA replication forks, overwhelm cellular repair mechanisms (such as O(6)-alkylguanine DNA alkyltransferase), and trigger p53-mediated apoptosis[3][5].

In murine models, alkanesulfonates are the gold standard for non-irradiative myeloablative conditioning prior to hematopoietic stem cell transplantation (HSCT)[6][7]. This application note details the optimized formulation and in vivo intraperitoneal (IP) dosing protocols for PDMS to ensure reproducible myeloablation while minimizing off-target hepatotoxicity.

G PDMS 1,3-Propanediol Dimethanesulfonate (Lipophilic Prodrug) Hydrolysis In Vivo Hydrolysis (Carbonium Ion Generation) PDMS->Hydrolysis Alkylation Nucleophilic Attack (Guanine N7 Position) Hydrolysis->Alkylation Crosslink Intrastrand DNA Crosslinking (5'-GA-3' & 5'-GG-3') Alkylation->Crosslink Apoptosis Replication Fork Stall & Apoptosis Crosslink->Apoptosis

Fig 1: Pharmacodynamic pathway of PDMS-induced DNA alkylation and cellular apoptosis.

Physicochemical Properties & Formulation Strategy

A critical failure point in alkanesulfonate research is improper formulation. PDMS is highly hydrophobic; introducing it directly into an aqueous physiological buffer causes immediate precipitation, leading to erratic systemic absorption and severe localized peritonitis upon injection. To create a self-validating and reproducible protocol, a multi-stage co-solvent system must be employed.

Table 1: Comparative Physicochemical & Dosing Parameters
Parameter1,3-Propanediol Dimethanesulfonate (PDMS)1,4-Butanediol Dimethanesulfonate (Busulfan)
CAS Number 15886-84-755-98-1
Molecular Weight 232.27 g/mol 246.30 g/mol
Backbone Length 3 Carbons (Propylene)4 Carbons (Butylene)
Primary DNA Target Guanine N7 (Intrastrand)Guanine N7 (Intrastrand)
Typical Murine Dose 15 - 20 mg/kg (IP)20 - 25 mg/kg (IP)
Vehicle Requirement DMSO / PEG-400 / SalineDMSO / PEG-400 / Saline

Expert Insight: Because PDMS has a lower molecular weight than busulfan, its molar equivalent dose is slightly lower. Therefore, a dose of 15-20 mg/kg PDMS achieves equivalent alkylation to the standard 20-25 mg/kg busulfan dose[7].

Experimental Protocol: In Vivo Murine Dosing

The following protocol is optimized for adult wild-type or immunodeficient (e.g., NSG) mice weighing 20-25 grams.

Materials & Reagents
  • 1,3-Propanediol dimethanesulfonate (PDMS), >98% purity[1]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade

  • Polyethylene glycol 400 (PEG-400)

  • Sterile 0.9% NaCl (Saline), pre-warmed to 37°C

  • 27-gauge (27G) insulin syringes

Step-by-Step Formulation Workflow
  • Primary Stock Preparation: Weigh exactly 50 mg of PDMS and dissolve in 1.0 mL of 100% DMSO to create a 50 mg/mL stock.

    • Causality: DMSO rapidly disrupts the crystalline lattice of the hydrophobic powder, ensuring complete solubilization without the need for excessive sonication, which could degrade the methanesulfonate groups.

  • Co-Solvent Dilution: To 100 µL of the DMSO stock, slowly add 400 µL of PEG-400 while vortexing continuously.

    • Causality: PEG-400 acts as a thermodynamic bridge. It coats the hydrophobic PDMS molecules, preventing micelle collapse and precipitation when the aqueous phase is introduced.

  • Aqueous Phase Integration: Dropwise, add 500 µL of pre-warmed (37°C) 0.9% saline to the DMSO/PEG mixture while vortexing. The final concentration is 5 mg/mL PDMS in a 10% DMSO / 40% PEG-400 / 50% Saline vehicle.

    • Causality: Warming the saline prevents thermal shock to the microemulsion. The solution must remain optically clear. If cloudiness is observed, the drug has precipitated and the batch must be discarded.

Administration (Intraperitoneal Injection)
  • Dose Calculation: Calculate the injection volume based on a target dose of 20 mg/kg. For a 25 g mouse, the required dose is 0.5 mg. Using the 5 mg/mL working solution, the injection volume is 100 µL.

  • Injection Technique: Restrain the mouse and expose the ventral abdomen. Insert the 27G needle into the lower right quadrant at a 30-degree angle to avoid puncturing the cecum or bladder.

  • Dosing Schedule: Administer the calculated dose once daily for two consecutive days (Day -2 and Day -1) prior to the experimental endpoint or stem cell rescue (Day 0)[7].

    • Causality: The IP route is preferred over IV for repeated dosing in mice due to vascular access limitations and the risk of phlebitis from the DMSO/PEG vehicle[8]. Splitting the dose over two days prevents acute hepatic toxicity while ensuring cumulative myeloablation.

Workflow Prep Formulation DMSO -> PEG400 -> Saline Dose IP Administration Days -2 and -1 Prep->Dose Monitor Toxicity Monitoring CBC & Weight Tracking Dose->Monitor Endpoint Stem Cell Rescue (Day 0) Monitor->Endpoint

Fig 2: Standardized in vivo murine dosing workflow for myeloablative conditioning.

Pharmacodynamics & Toxicity Monitoring

Because PDMS is metabolized primarily in the liver by glutathione S-transferases (GSTs)[5], careful monitoring is required to differentiate between successful myeloablation and fatal hepatotoxicity (veno-occlusive disease).

Table 2: Murine Toxicity & Monitoring Milestones
Post-Injection DayBiological MilestoneRequired Monitoring Action
Day 0 to Day 2 Acute hepatic metabolism (GST conjugation)Monitor for acute lethargy and weight loss (>10% requires intervention).
Day 3 to Day 5 Onset of myelosuppressionPeripheral blood Complete Blood Count (CBC).
Day 7 to Day 10 Leukocyte & Platelet NadirStrict aseptic housing; initiate prophylactic antibiotics in drinking water.
Day 14+ Hematopoietic Recovery (if rescued)Confirm chimerism via flow cytometry (e.g., CD45.1/CD45.2 tracking).

Expert Insight: If mortality occurs between Day 0 and Day 3, it is almost exclusively due to acute hepatic failure or vehicle-induced peritonitis, not myelosuppression. Ensure the formulation is strictly adhered to and the injection volume does not exceed 150 µL per mouse.

References

  • Smolecule. "Buy 1,3-Propanediol dimethanesulfonate | 15886-84-7". Smolecule.com.
  • National Center for Biotechnology Information. "DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by busulfan and its role in the cytotoxic effect". PMC.
  • PatSnap Synapse. "What is the mechanism of Busulfan?". PatSnap.
  • ClinPGx. "Busulfan Pathway, Pharmacodynamics". ClinPGx.org.
  • Montecino-Rodriguez, E., & Dorshkind, K. "Use of Busulfan to Condition Mice for Bone Marrow Transplantation". PubMed - NIH.
  • ResearchGate. "Use of Busulfan to Condition Mice for Bone Marrow Transplantation". ResearchGate.net.
  • bioRxiv. "Limitations of Busulfan to Create Humanize Mice with an Innate Immune System". bioRxiv.

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Technical Notes & Optimization

Troubleshooting

How to improve yield in the synthesis of 1,3-propanediol dimethanesulfonate

Welcome to the technical support center for the synthesis of 1,3-propanediol dimethanesulfonate (PDDM). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,3-propanediol dimethanesulfonate (PDDM). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to improve yield, purity, and reproducibility. Here, we address specific experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of 1,3-propanediol dimethanesulfonate. Each entry details the likely cause and provides a validated, step-by-step solution.

Problem 1: Low or No Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of 1,3-propanediol dimethanesulfonate is significantly lower than expected, or no product is obtained. The crude material may appear as an oil instead of the expected solid.

Primary Cause: The most common culprit for low yield is the hydrolysis of methanesulfonyl chloride (MsCl).[1] MsCl is highly reactive towards water. Any moisture present in the reaction flask, solvents, 1,3-propanediol, or the triethylamine base will rapidly consume MsCl, converting it into methanesulfonic acid.[1][2] This side reaction directly depletes the key electrophile, preventing the desired reaction with the diol.

Solutions & Explanations:

  • Ensure Anhydrous Conditions:

    • Glassware: All glassware (reaction flask, dropping funnel, magnetic stirrer) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Use a high-purity, anhydrous grade aprotic solvent like dichloromethane (DCM).[3][4] If the solvent is from a previously opened bottle, it is best to distill it over a suitable drying agent (e.g., calcium hydride) immediately before use.

    • Reagents: 1,3-propanediol is hygroscopic and can absorb atmospheric moisture. If its purity is uncertain, consider distilling it under reduced pressure. Use a freshly opened bottle of high-purity methanesulfonyl chloride and triethylamine. Triethylamine should be distilled from a suitable drying agent like potassium hydroxide.

  • Verify Reagent Stoichiometry:

    • For a diol, both hydroxyl groups must be mesylated. Therefore, a molar excess of both methanesulfonyl chloride and the base is required. A common ratio is 1.0 equivalent of 1,3-propanediol, 2.2-2.5 equivalents of MsCl, and 2.5-3.0 equivalents of triethylamine.[3]

    • Rationale: A slight excess of MsCl ensures the reaction goes to completion. An excess of triethylamine is crucial to neutralize the two equivalents of HCl generated during the reaction, driving the equilibrium towards the product.[4] The byproduct, triethylamine hydrochloride, is a salt that precipitates from the DCM, further driving the reaction.[5]

  • Maintain Strict Temperature Control:

    • The reaction is exothermic. The initial mixing of reagents and the addition of MsCl should be performed at 0 °C in an ice-water bath.[2][3]

    • Rationale: Low temperature controls the reaction rate, preventing runaway reactions and minimizing the formation of side products. Adding MsCl dropwise via a syringe or dropping funnel ensures that the heat generated can be effectively dissipated.[3]

Problem 2: Formation of Alkyl Chloride Impurity

Symptom: Spectroscopic analysis (e.g., NMR, MS) of the product reveals the presence of 1-chloro-3-mesyloxypropane or 1,3-dichloropropane.

Primary Cause: The triethylamine hydrochloride salt formed during the reaction can act as a source of nucleophilic chloride ions.[6] These chloride ions can displace the newly formed mesylate group, which is an excellent leaving group, via an SN2 reaction.[7][8] This is more likely if the reaction temperature is too high or the reaction time is excessively long.

Solutions & Explanations:

  • Use Methanesulfonic Anhydride:

    • If chloride impurities are a persistent issue, consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride.[6]

    • Rationale: Methanesulfonic anhydride reacts with alcohols to form the mesylate and methanesulfonic acid as the byproduct. The base (triethylamine) neutralizes this acid without generating chloride ions, thus completely eliminating the source of the alkyl chloride side product.[6]

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting diol is consumed, proceed with the workup immediately.

    • Avoid elevated temperatures. After the addition of MsCl at 0 °C, the reaction can typically be stirred at 0 °C or allowed to warm slowly to room temperature, but heating is generally not required and can promote side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the mesylation reaction with triethylamine?

A1: The reaction of an alcohol with methanesulfonyl chloride in the presence of a strong base like triethylamine is believed to proceed via a "sulfene" intermediate.[9][10][11]

  • Formation of Sulfene: Triethylamine, being a sufficiently strong base, deprotonates the methanesulfonyl chloride at the alpha-carbon, leading to an E1cB elimination of HCl to form the highly reactive sulfene intermediate (CH₂=SO₂).[10][12]

  • Nucleophilic Attack: The alcohol (in this case, 1,3-propanediol) acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfene.

  • Proton Transfer: A rapid proton transfer from the oxonium ion intermediate to the base generates the final methanesulfonate (mesylate) ester.[9] This process occurs for both hydroxyl groups of the diol.

Q2: Why is a non-nucleophilic base like triethylamine or pyridine used?

A2: The primary role of the base is to neutralize the HCl generated during the reaction.[4] Using a nucleophilic base could lead to competitive reactions where the base itself attacks the methanesulfonyl chloride. Triethylamine and pyridine are tertiary amines, making them sterically hindered and poor nucleophiles, ensuring their primary function is as a proton acceptor.[4][6]

Q3: How should I properly quench and work up the reaction?

A3: A standard aqueous workup is effective.[3]

  • Quench: Slowly pour the reaction mixture into cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining MsCl and neutralize excess acid.

  • Separate Layers: Transfer the mixture to a separatory funnel. The product will be in the organic layer (DCM).

  • Wash: Wash the organic layer sequentially with:

    • 1M HCl (to remove residual triethylamine).

    • Saturated NaHCO₃ solution (to remove any remaining acidic species).

    • Brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[3][4]

Q4: My final product is an oil, but it should be a solid. What happened?

A4: This usually indicates the presence of impurities. The pure 1,3-propanediol dimethanesulfonate is a solid at room temperature. An oily product suggests the presence of unreacted starting material, mono-mesylated intermediate, solvent residue, or other byproducts. Effective purification, typically by recrystallization (e.g., from a solvent system like ethanol or isopropanol/water), is necessary to obtain the pure, solid product.

Optimized Reaction Parameters

The table below summarizes the key parameters for a successful synthesis of 1,3-propanediol dimethanesulfonate.

ParameterRecommended ConditionRationale & Impact on Yield
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive. Must be dry to prevent hydrolysis of MsCl, a primary cause of low yield.[3]
Base Triethylamine (Et₃N)Non-nucleophilic base to neutralize HCl byproduct, driving the reaction forward. Must be anhydrous.[4]
Temperature 0 °C for addition, then 0 °C to RTControls exothermic reaction, minimizes side product formation (e.g., alkyl chlorides).[3]
Stoichiometry 1 eq. Diol : 2.2-2.5 eq. MsCl : 2.5-3.0 eq. Et₃NEnsures complete di-mesylation of the diol and full neutralization of the generated HCl.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction, protecting the water-sensitive MsCl.[3]
Purification RecrystallizationRemoves impurities like triethylamine hydrochloride and mono-mesylated species, yielding the pure solid product.
Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction for the synthesis of 1,3-propanediol dimethanesulfonate and highlights the critical side reaction—hydrolysis of methanesulfonyl chloride—that must be avoided to ensure a high yield.

Synthesis_Pathway Reaction Scheme for PDDM Synthesis PDO 1,3-Propanediol (HO-(CH₂)₃-OH) PDDM 1,3-Propanediol Dimethanesulfonate (MsO-(CH₂)₃-OMs) PDO->PDDM + 2 eq. MsCl + >2 eq. Et₃N in Anhydrous DCM, 0 °C MsCl Methanesulfonyl Chloride (MsCl) MsCl->PDDM + 2 eq. MsCl + >2 eq. Et₃N in Anhydrous DCM, 0 °C H2O Water (H₂O) (Contaminant) MSA Methanesulfonic Acid (MsOH) Et3N Triethylamine (Et₃N) Et3N->PDDM Salt Triethylamine HCl (Et₃N·HCl) H2O->MSA Hydrolysis

Caption: Main reaction pathway and key side reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 1,3-propanediol dimethanesulfonate on a laboratory scale.

Materials:

  • 1,3-Propanediol (1.0 eq.)

  • Methanesulfonyl chloride (2.3 eq.)

  • Triethylamine (2.5 eq.), distilled

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask, dropping funnel, and magnetic stir bar

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve 1,3-propanediol (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.

  • Slow Addition: Add methanesulfonyl chloride (2.3 eq.), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add the MsCl solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (staining with potassium permanganate).

  • Workup:

    • Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.

    • Wash the organic layer sequentially with cold 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 1,3-propanediol dimethanesulfonate.

References
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical Information Center. [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. In PubChem Compound Summary. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 35(11), 1319-1326. [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

  • Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7, 711-715. [Link]

  • Matin, M. M. (2006). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLATION: EFFICIENT SYNTHESIS OF SOME NOVEL[1][13]OXAZEPANE NUCLEOSIDES. Journal of the Bangladesh Chemical Society, 19(1-2), 73-80. [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]

  • ResearchGate. (2025). How to do N-Terminal Mesylation of Synthetic Peptide?. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Ghosal, S., et al. (2002). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Synthesis, 2002(13), 1949-1953. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. [Link]

  • Reddit. (2025, April 25). Mesylation and Tosylation. r/OrganicChemistry. [Link]

Sources

Optimization

Troubleshooting low solubility of 1,3-propanediol dimethanesulfonate in polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the formulation hurdles associated with lipophilic alkylating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the formulation hurdles associated with lipophilic alkylating agents.

1,3-Propanediol dimethanesulfonate (a close structural homolog to the chemotherapeutic busulfan) is a potent DNA-alkylating agent. However, its physicochemical properties make it notoriously difficult to dissolve and stabilize in polar solvents. This guide is designed to explain the causality behind these solubility issues and provide self-validating, field-proven protocols to keep your experiments on track.

PART 1: The Chemistry Behind the Insolubility (FAQs)

Q1: Why does 1,3-propanediol dimethanesulfonate exhibit such poor solubility in water and other highly polar solvents? A1: The insolubility is thermodynamically driven by the molecule's structural chemistry. The compound consists of a highly flexible, hydrophobic three-carbon backbone capped by two methanesulfonate groups[1]. While the sulfonate esters possess some polarity, they completely lack hydrogen bond donors. Consequently, the energy required to disrupt its strong crystal lattice and the hydrogen-bonding network of water far exceeds the energy gained from solvation, resulting in an aqueous solubility of less than 0.2 mg/mL[2].

Q2: What happens if I force dissolution in water using heat or extended sonication? A2: Heating aqueous suspensions of dimethanesulfonate esters accelerates chemical degradation rather than stable dissolution. The methanesulfonate moieties are excellent leaving groups. In water, the molecule undergoes a rapid substitution nucleophilic bimolecular (SN2) reaction where water acts as the nucleophile[1][3]. This hydrolysis cleaves the sulfonate groups, generating methanesulfonic acid and inactive 1,3-propanediol[3]. Heating simply accelerates this degradation, destroying your active alkylating agent before the experiment even begins.

PART 2: Solvent Selection & Formulation Strategies (FAQs)

Q3: What is the recommended primary solvent for creating high-concentration stock solutions? A3: Anhydrous polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA), are required[2][4]. These solvents possess high dielectric constants capable of solvating the polar sulfonate groups, while their hydrophobic methyl groups interact favorably with the lipophilic propanediol backbone. More importantly, because they lack a nucleophilic proton or hydroxyl group, they do not trigger SN2 hydrolysis. Solubility in anhydrous DMSO can easily exceed 16 mg/mL[4].

Q4: How can I prepare an aqueous working solution for biological assays without precipitation? A4: You must use a "solvent-shift" (co-solvent) strategy. First, dissolve the compound completely in anhydrous DMSO. Then, slowly dilute this stock into a vigorously stirred aqueous buffer (like PBS)[4]. To prevent micro-precipitation and cellular toxicity, the final DMSO concentration must be kept below 5% (v/v), which limits your maximum stable aqueous drug concentration to approximately 0.5 mg/mL[4]. Note that once in the aqueous phase, hydrolysis begins immediately; solutions must be used within 8 to 12 hours[2].

Q5: My downstream in vivo application cannot tolerate DMSO or DMA due to toxicity. How can I achieve high aqueous solubility? A5: The most effective organic-solvent-free formulation strategy is host-guest complexation using Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)[2]. The hydrophobic 1,3-propanediol backbone inserts into the lipophilic cavity of the cyclodextrin ring, shielding it from water. Meanwhile, the highly polar sulfobutyl ether groups on the cyclodextrin's exterior ensure high aqueous solubility. This method can increase the apparent aqueous solubility of dimethanesulfonate alkylating agents by approximately 70-fold (up to ~12 mg/mL)[2].

PART 3: Quantitative Data & Solvent Compatibility

Table 1: Solubility and Stability Profile of 1,3-Propanediol Dimethanesulfonate

Solvent SystemEstimated Solubility (mg/mL)Stability WindowRecommended Application
Water / PBS (pH 7.2) < 0.2< 12 HoursNot recommended for stock solutions[2][4]
100% Anhydrous DMSO > 16.0> 6 Months (-20°C)Primary stock solutions for in vitro assays[4]
33% DMA / 67% PEG 400 > 10.0> 1 Month (4°C)High-concentration non-aqueous storage[2]
20% w/v SBE-β-CD (Aqueous) ~12.0> 24 Hours (RT)Organic-solvent-free in vivo administration[2]

PART 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a DMSO/Aqueous Co-Solvent Working Solution

Objective: Formulate a 0.5 mg/mL working solution for in vitro cell assays.

  • Stock Preparation: Weigh 10 mg of 1,3-propanediol dimethanesulfonate and dissolve in 1.0 mL of anhydrous DMSO. Vortex for 60 seconds until completely clear.

  • Purging: Purge the stock vial with an inert gas (Nitrogen or Argon) to prevent moisture ingress, which initiates hydrolysis[4].

  • Solvent Shift: Place 19.0 mL of PBS (pH 7.2) on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a micropipette, add the 1.0 mL DMSO stock dropwise (1 drop per second) directly into the vortex of the stirring PBS. Causality: Rapid addition causes localized supersaturation, leading to irreversible crystal nucleation.

  • Self-Validation Check: Shine a laser pointer or bright LED through the final solution against a dark background. The absence of Tyndall scattering (a cloudy, visible beam path) confirms successful solvation without micro-precipitation.

  • Usage Window: Use the solution immediately. Discard any remaining volume after 12 hours due to hydrolytic degradation[2][4].

Protocol 2: Preparation of SBE-β-CD Inclusion Complex for Aqueous Delivery

Objective: Formulate a >10 mg/mL organic-solvent-free solution for in vivo administration.

  • Cyclodextrin Solution: Dissolve 2.0 g of SBE-β-CD in 10 mL of sterile water to create a 20% (w/v) host solution[2].

  • Drug Addition: Add 120 mg of 1,3-propanediol dimethanesulfonate powder directly to the aqueous cyclodextrin solution.

  • Complexation Kinetics: Stir the suspension continuously at 500 RPM for 24 hours at room temperature (25°C). Causality: Slow kinetics are required for the thermodynamic displacement of water molecules from the cyclodextrin cavity by the lipophilic drug backbone.

  • Self-Validation Check: Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 10 minutes. A successful inclusion complex will yield a perfectly clear supernatant with no white crystalline pellet at the bottom. If a pellet remains, the thermodynamic limit of inclusion has been exceeded.

  • Filtration: Pass the validated supernatant through a 0.22 µm PTFE syringe filter for sterilization.

PART 5: Mechanistic & Workflow Diagrams

SolubilizationWorkflow Start 1,3-Propanediol Dimethanesulfonate (Solid Powder) Decision Target Application Tolerates Organic Solvents (DMSO/DMA)? Start->Decision OrgSolvent Dissolve in 100% Anhydrous DMSO (Yields >15 mg/mL Stock) Decision->OrgSolvent Yes Cyclodextrin Add to 20% w/v SBE-β-CD Aqueous Solution Decision->Cyclodextrin No AqueousBuffer Dilute in Aqueous Buffer (Final DMSO < 5%) OrgSolvent->AqueousBuffer UseImmediate Use Within 8-12 Hours (Prevents Hydrolysis) AqueousBuffer->UseImmediate Complexation Stir 24h at Room Temp (Host-Guest Complexation) Cyclodextrin->Complexation HighAq Stable Aqueous Solution (~12 mg/mL) Complexation->HighAq

Decision tree for formulating 1,3-propanediol dimethanesulfonate based on solvent tolerance.

HydrolysisPathway Drug 1,3-Propanediol Dimethanesulfonate Intermediate 3-Methanesulfonyloxypropan-1-ol + Methanesulfonic Acid Drug->Intermediate SN2 Attack Water H2O (Nucleophile) Water->Intermediate Final 1,3-Propanediol + 2x Methanesulfonic Acid (Inactive) Intermediate->Final SN2 Attack Water2 H2O (Nucleophile) Water2->Final

SN2 hydrolysis pathway of dimethanesulfonate esters in aqueous environments.

References

  • Cayman Chemical. (2022). Product Information: Busulfan. Cayman Chemical Company. 4

  • Smolecule. (2023). 1,3-Propanediol dimethanesulfonate. Smolecule Chemical Database. 1

  • ACS Applied Polymer Materials. (2025). Enhanced Solubility, Stability, and Safety through Busulfan/Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes. American Chemical Society. 2

  • Expert Opinion on Drug Metabolism & Toxicology / PMC. (2013). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies. National Institutes of Health. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1,3-Propanediol Dimethanesulfonate Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the kinetic nuances of bifunctional alkylation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the kinetic nuances of bifunctional alkylation.

1,3-Propanediol dimethanesulfonate (CAS 15886-84-7) is a potent, flexible cross-linking agent widely utilized in chemical synthesis and biological research, including foundational studies on DNA alkylation and chemosterilants[1][2][3]. Because it carries two primary methanesulfonate leaving groups anchored on a three-carbon backbone, it is highly susceptible to substitution nucleophilic bimolecular (SN2) reactions[4]. However, the mesylate group's exceptional leaving ability makes it highly sensitive to thermal degradation. Mastering the reaction temperature is the single most critical factor in driving your synthesis toward the target cross-linked product rather than unwanted byproducts.

Mechanistic Grounding: The Causality of Temperature

Temperature acts as the master switch between productive alkylation and reagent degradation. At low temperatures, the reaction stalls at the mono-alkylated intermediate. At excessively high temperatures, the activation energy for competing side reactions is reached, leading to E2 elimination or nucleophilic attack by trace water (hydrolysis).

ReactionPathway R 1,3-Propanediol Dimethanesulfonate LowT 0-5°C Controlled Initiation R->LowT + Base HighT >60°C Thermal Degradation R->HighT Trace H2O / Heat Nuc Nucleophile (e.g., Amine/Thiol) Nuc->LowT Prod1 Mono-alkylated Intermediate LowT->Prod1 Slow Kinetics OptT 25-40°C Optimal Alkylation Prod2 Target Cross-linked Product (SN2) OptT->Prod2 High Yield Degrad Hydrolysis & Elimination Byproducts HighT->Degrad E2 / SN2 (H2O) Prod1->OptT Temp Ramp Prod1->HighT

Pathway of 1,3-propanediol dimethanesulfonate showing temperature-dependent outcomes.

Troubleshooting Guides & FAQs

Q: Why does my alkylation yield drop significantly when the reaction temperature exceeds 60°C? A: At elevated temperatures, you are providing enough thermal energy to activate competing degradation pathways. Above 60°C, any trace water in your solvent acts as a nucleophile, hydrolyzing the mesylate into 1,3-propanediol or 3-hydroxypropyl methanesulfonate. Furthermore, thermal stress induces E2 elimination, converting the reactive alkyl chain into an unreactive allyl derivative.

Q: What is the optimal temperature range for cross-linking primary amines? A: The optimal window requires a dynamic temperature ramp. Initial addition must be performed at 0–5°C to control the highly exothermic nature of the first SN2 substitution and minimize immediate side reactions[4]. Once the mono-alkylated intermediate forms, the reaction should be gradually warmed to 25–40°C to overcome the steric hindrance required for the second alkylation event.

Q: My LC-MS shows a massive peak for the mono-alkylated intermediate, but no di-alkylated product. How do I push the reaction forward? A: This is a classic kinetic trap. The first alkylation alters the local electronic environment and increases steric bulk, making the second SN2 displacement significantly slower. Do not simply spike the temperature to 80°C, as this will destroy the remaining mesylate group. Instead, increase the reaction time at 40°C and ensure you have sufficient non-nucleophilic base (e.g., DIPEA) to keep the nucleophile deprotonated.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the effect of isothermal reaction conditions on the alkylation of a model secondary amine using 1,3-propanediol dimethanesulfonate (2.5 eq amine, anhydrous DMF, K2CO3 base).

Temperature (°C)Reaction Time (h)Target Di-alkylated Yield (%)Mono-alkylated Intermediate (%)Degradation Byproducts (%)
0 - 524< 1085< 5
2516652510
40 8 92 < 5 < 5
60445< 550
802< 10< 5> 85
Self-Validating Protocol: Temperature-Controlled N-Alkylation

To ensure reproducibility and high yields, follow this self-validating workflow. Every step includes a built-in verification mechanism to guarantee scientific integrity.

Step 1: Reagent Preparation & Moisture Control

  • Action: Dry all glassware in an oven at 120°C. Use strictly anhydrous polar aprotic solvents (e.g., DMF or DMSO).

  • Self-Validation: Perform a Karl Fischer titration on your solvent prior to use. Proceed only if water content is < 50 ppm.

Step 2: Controlled Initiation (0–5°C)

  • Action: Dissolve the nucleophile and a non-nucleophilic base (e.g., DIPEA) in the solvent. Cool the flask in an ice bath to 0–5°C[4]. Slowly add 1,3-propanediol dimethanesulfonate dropwise over 15 minutes.

  • Self-Validation: Monitor the internal reaction temperature using a thermocouple. The addition rate is validated if the internal temperature does not spike above 10°C.

Step 3: Thermal Ramping (40°C)

  • Action: Remove the ice bath and transfer the flask to a temperature-controlled heating block set to 40°C. Allow the reaction to stir for 8 hours.

  • Causality: 40°C provides the exact activation energy required to drive the sterically hindered second SN2 event without crossing the threshold for E2 elimination.

Step 4: In-Process Monitoring (LC-MS)

  • Action: Withdraw a 10 µL aliquot every 2 hours, dilute in methanol, and inject into the LC-MS.

  • Self-Validation: The protocol is only deemed complete when the mass signal for the mono-alkylated intermediate [M+H] falls below 5% relative to the target di-alkylated product.

Step 5: Quenching & Workup

  • Action: Cool the reaction to room temperature and quench with a 10-fold excess of water to neutralize any unreacted mesylates safely. Extract with ethyl acetate.

Workflow Step1 1. Reagent Preparation Strictly Anhydrous Step2 2. Initial Mixing T = 0-5°C Step1->Step2 Step3 3. Temperature Ramping Screening: 25°C, 40°C, 60°C Step2->Step3 Step4 4. Reaction Monitoring LC-MS / HPLC Step3->Step4 Step5 5. Quenching & Workup Stop at Max Yield Step4->Step5

Experimental workflow for optimizing alkylation reaction temperatures.

References
  • Title: Buy 1,3-Propanediol dimethanesulfonate | 15886-84-7 Source: Smolecule URL
  • Title: 1,3-Propanediol dimethanesulfonate | 15886-84-7 - ChemicalBook Source: ChemicalBook URL
  • Title: Sterility Induced in Boll Weevils by Alkylating Agents Administered in...
  • Title: Insect chemosterilants: a review | Bulletin of Entomological Research | Cambridge Core Source: Cambridge Core URL

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 1,3-Propanediol Dimethanesulfonate

Introduction Welcome to the technical support guide for 1,3-propanediol dimethanesulfonate (PDMS). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1,3-propanediol dimethanesulfonate (PDMS). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional alkylating agent. The efficacy of PDMS is critically dependent on its chemical integrity, specifically the stability of its two methanesulfonate (mesylate) ester groups. These groups are excellent leaving groups, which is key to the reactivity of PDMS, but also makes the molecule susceptible to hydrolysis.

This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for long-term storage, handling, and purity assessment to ensure the successful application of this reagent in your work.

Frequently Asked Questions (FAQs)
Q1: What is 1,3-propanediol dimethanesulfonate, and why is its stability critical?

1,3-propanediol dimethanesulfonate is a sulfonate ester of 1,3-propanediol. It possesses two methanesulfonyl (mesylate) groups, which are highly effective leaving groups in nucleophilic substitution reactions. This bifunctional nature makes it a valuable cross-linking agent and a key intermediate in the synthesis of various pharmaceutical compounds. The stability of the mesylate ester bond is paramount; if this bond is cleaved, the molecule loses its reactivity and cannot perform its intended function, leading to failed syntheses, reduced yields, and the introduction of impurities into the reaction mixture.[1]

Q2: What is hydrolysis, and how does it affect 1,3-propanediol dimethanesulfonate?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds in a compound.[1] In the case of PDMS, water attacks the electrophilic sulfur atom of the mesylate group. This results in the cleavage of the sulfonate ester bond, replacing the mesylate group with a hydroxyl (-OH) group and releasing methanesulfonic acid as a byproduct. Since PDMS has two such groups, hydrolysis can occur in a stepwise manner, first forming 1-hydroxy-3-(methylsulfonyloxy)propane and ultimately degrading to 1,3-propanediol. This degradation process renders the molecule inactive for its role as an alkylating agent.[1]

Hydrolysis_Pathway PDMS 1,3-Propanediol Dimethanesulfonate (Active Reagent) Intermediate 1-hydroxy-3-(methylsulfonyloxy)propane (Partially Degraded) PDMS->Intermediate + H₂O - CH₃SO₃H Final 1,3-Propanediol (Inactive Product) Intermediate->Final + H₂O - CH₃SO₃H

Caption: Stepwise hydrolysis pathway of 1,3-propanediol dimethanesulfonate.

Q3: What are the primary factors that accelerate the hydrolysis of sulfonate esters?

Several environmental factors can significantly increase the rate of hydrolysis. Understanding and controlling these is the key to preserving the integrity of your PDMS sample.

  • Presence of Water: As the primary reactant, moisture is the most critical factor.[1][2][3] Even trace amounts of water, including atmospheric humidity, can initiate the degradation process.

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1][2] Storing the compound at reduced temperatures can dramatically slow down the degradation rate.[2]

  • pH Conditions: The hydrolysis of sulfonate esters is sensitive to pH. The reaction rate can be accelerated under both acidic and, more significantly, basic (alkaline) conditions.[1] For optimal stability, exposure to strong acids or bases during storage should be avoided. While the uncatalyzed reaction with water is a dominant pathway, extreme pH values will hasten decomposition.[4][5]

Q4: What are the definitive storage and handling procedures to ensure long-term stability?

To prevent hydrolysis, a multi-faceted approach focusing on minimizing exposure to water, heat, and reactive chemicals is essential. The core principle is to maintain an anhydrous and cold environment. A detailed protocol is provided in a later section, but the key principles are:

  • Storage: Store in a freezer at or below -20°C.

  • Atmosphere: Keep the container tightly sealed, and for maximum protection, store under an inert atmosphere (e.g., argon or nitrogen).

  • Moisture Control: Always handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas).[1] Allow the container to warm to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.[1]

Q5: How can I detect if my sample of 1,3-propanediol dimethanesulfonate has degraded?

The most reliable way to assess the purity of your sample and detect hydrolysis is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[1] A validated HPLC method can separate the active PDMS from its more polar hydrolysis products. By comparing the resulting chromatogram to a reference standard or a previous analysis of a fresh sample, you can quantify the extent of degradation.[1][6] The appearance of new, earlier-eluting peaks is a strong indicator of hydrolysis.

Troubleshooting Guide

This section addresses common problems that may arise from the degradation of 1,3-propanediol dimethanesulfonate.

Observed Problem Potential Root Cause Recommended Actions & Investigation
Failed or Low-Yield Reactions The PDMS reagent has lost its reactivity due to extensive hydrolysis.1. Verify Purity: Analyze the PDMS sample using the HPLC protocol provided below to confirm its integrity. 2. Review Procedures: Scrutinize your storage and handling procedures against the recommended protocols. Check for potential points of moisture ingress. 3. Use Fresh Reagent: If significant degradation is confirmed, procure a new, unopened lot of the reagent and repeat the experiment.
Appearance of Unexpected Impurities in Product The impurity may be a partially reacted or unreacted hydrolysis product from the PDMS starting material.1. Characterize Impurity: If possible, isolate and characterize the impurity to confirm if it corresponds to a hydrolyzed form of PDMS. 2. Minimize Water in Work-up: During product purification, minimize the time the reaction mixture is in contact with aqueous solutions and use chilled buffers/water to slow any potential hydrolysis of unreacted PDMS.[1]
Inconsistent Results Between Experiments The integrity of the PDMS reagent is changing over time due to improper storage or repeated handling.1. Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents contamination of the entire stock with each use. 2. Log and Track: Maintain a log for each aliquot, noting the date it was first opened and used.
Physical Change in Material (e.g., clumping, oily appearance) Significant moisture contamination has occurred, leading to hydrolysis and the presence of methanesulfonic acid and 1,3-propanediol (a viscous liquid).[7]1. Discard Material: Do not use the material. Physical changes are a clear sign of severe degradation. 2. Inspect Storage: Check the container seal for failures and review the storage environment (e.g., freezer temperature, desiccator function).
Protocols and Methodologies
Protocol 1: Recommended Long-Term Storage and Handling Workflow

This protocol is designed to be a self-validating system. By adhering to these steps, you systematically eliminate the primary causes of hydrolysis.

Caption: Recommended workflow for storage and handling of PDMS.

Step-by-Step Procedure:

  • Receiving: Upon receipt, inspect the container seal for integrity. If the seal is compromised, do not accept the product.

  • Aliquoting (for bulk containers): If you receive a large quantity, it is critical to aliquot it. In a glovebox or under a positive pressure stream of argon or nitrogen, divide the material into smaller, pre-dried glass vials suitable for single or limited use.

  • Sealing: Tightly cap each vial. For added protection against moisture ingress over time, wrap the cap-vial interface with parafilm.

  • Storage: Place the sealed vials in a freezer set to -20°C or lower. Avoid using frost-free freezers, as their temperature cycles can be detrimental.

  • Retrieval for Use: a. Transfer a single vial from the freezer to a desiccator containing an active desiccant. b. Allow the vial to equilibrate to ambient temperature inside the desiccator for at least 30-60 minutes. This crucial step prevents atmospheric water from condensing on the cold compound when the vial is opened.[1]

  • Dispensing: a. Once at room temperature, transfer the vial to a controlled dry environment, such as a glovebox or a workstation with a steady stream of inert gas. b. Use oven-dried spatulas and weigh the compound into an oven-dried vessel. c. If preparing a stock solution, use a high-quality anhydrous solvent.

  • Resealing and Return: Tightly reseal the vial immediately after dispensing. If not empty, return it to the freezer.

Protocol 2: HPLC Method for Purity Assessment and Hydrolysis Detection

This method provides a framework for quantifying the purity of 1,3-propanediol dimethanesulfonate and detecting its primary hydrolysis byproducts.

Parameter Specification Rationale
HPLC Column C18 Reverse-Phase, e.g., Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)[6]Provides good separation of the nonpolar parent compound from its more polar hydrolysis products.
Mobile Phase A 0.1% Formic Acid or Orthophosphoric Acid in Water[6]Provides slight acidity to ensure sharp peak shapes.
Mobile Phase B Acetonitrile[6]The organic modifier for eluting the compound of interest.
Gradient Elution Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B, and equilibrate for 5 min.A gradient is necessary to elute the polar degradation products first, followed by the nonpolar parent compound, all within a reasonable run time.
Flow Rate 1.0 mL/min[6]A standard flow rate for a 4.6 mm ID column.
Column Temperature 40°C[6]Elevated temperature can improve peak shape and reduce run time.
Detection Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)PDMS lacks a strong UV chromophore, so MS or CAD is preferred for sensitive detection. MS provides mass confirmation of peaks.
Injection Volume 5-10 µLStandard volume to avoid column overloading.

Sample Preparation:

  • Carefully prepare a stock solution of the PDMS sample in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to create a working sample at a concentration of ~50 µg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

Data Analysis:

  • The active 1,3-propanediol dimethanesulfonate will be the latest eluting and likely largest peak.

  • The mono-hydrolyzed intermediate product will elute earlier due to its increased polarity.

  • The fully hydrolyzed 1,3-propanediol will elute very early, possibly near the solvent front.

  • Calculate the percentage of hydrolysis by dividing the sum of the areas of the degradation peaks by the total area of all related peaks (parent + degradation products) and multiplying by 100.[1]

References
  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ACS Publications. Available from: [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Novatia, LLC. Available from: [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications. Available from: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax. Available from: [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. Available from: [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. Available from: [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available from: [Link]

  • The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. chem.ox.ac.uk. Available from: [Link]

  • Sulfonate Esters – How Real is the Risk? PQRI. Available from: [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 1,3-Propanediol Dimethanesulfonate Purification &amp; Recrystallization

Welcome to the Technical Support Center for 1,3-Propanediol Dimethanesulfonate (also known as 3-methylsulfonyloxypropyl methanesulfonate). Designed for drug development professionals and synthetic chemists, this portal p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Propanediol Dimethanesulfonate (also known as 3-methylsulfonyloxypropyl methanesulfonate). Designed for drug development professionals and synthetic chemists, this portal provides field-validated protocols, troubleshooting matrices, and mechanistic insights for the purification of this critical alkylating agent and synthetic intermediate[1].

Mechanistic Overview & Purification Workflow

1,3-Propanediol dimethanesulfonate is foundational in the synthesis of chiral phosphetanes[2] and serves as a potent DNA-alkylating agent in biological research[1]. It is typically synthesized via the direct sulfonation of 1,3-propanediol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) at 0–5 °C[1][3].

The primary impurities in the crude mixture include unreacted methanesulfonyl chloride, amine hydrochloride salts, and polymeric byproducts. The purification strategy leverages liquid-liquid extraction to remove water-soluble salts and residual base, followed by recrystallization from absolute ethanol to isolate the highly pure dimethanesulfonate ester[1][3].

G Start Crude Reaction Mixture (in CH2Cl2) Wash1 Acid Wash (0.1 M HCl) Start->Wash1 Wash2 Base Wash (Sat. NaHCO3) Wash1->Wash2 Dry Drying & Evaporation (Na2SO4, Rotary Evap) Wash2->Dry Crude Crude 1,3-PDMS Solid Dry->Crude Dissolve Hot Dissolution (Absolute EtOH, 70°C) Crude->Dissolve Cool Controlled Cooling (20°C then 4°C) Dissolve->Cool Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Pure Pure 1,3-PDMS Crystals (>98% Purity) Filter->Pure

Workflow for the purification and recrystallization of crude 1,3-propanediol dimethanesulfonate.

Validated Step-by-Step Methodology

System Design: This protocol is engineered as a self-validating system. The pH of the aqueous washes serves as an in-process control for impurity clearance, while the physical state of the product (crystalline solid vs. biphasic oil) visually validates the success of the thermodynamic cooling phase.

Phase 1: Quenching and Liquid-Liquid Extraction
  • Dilution: Dilute the crude reaction mixture with an equal volume of dichloromethane (CH2Cl2). Causality: Ensures the organic layer has sufficient volume to fully solvate the product and prevents premature precipitation of the sulfonate ester.

  • Acid Wash (Amine Removal): Wash the organic layer with 3 volumes of cold 0.1 M HCl.

    • Mechanistic rationale: The acid protonates residual triethylamine or pyridine, driving these base catalysts into the aqueous phase as highly soluble hydrochloride salts.

    • Self-Validation: The discarded aqueous layer must test at pH < 3. If not, repeat the wash.

  • Base Wash (Acid Neutralization): Wash the organic phase with 2 volumes of saturated sodium bicarbonate (NaHCO3).

    • Mechanistic rationale: Neutralizes unreacted methanesulfonyl chloride and residual HCl, preventing acid-catalyzed hydrolysis of the sulfonate ester bonds during concentration[1].

    • Self-Validation: CO2 evolution (bubbling) will cease when neutralization is complete; the aqueous layer pH should be ~8.

  • Brine Wash & Drying: Wash with 1 volume of saturated NaCl, dry the organic phase over anhydrous Na2SO4, and filter.

  • Concentration: Concentrate via rotary evaporation under reduced pressure. Critical Control: Keep the water bath < 35°C to prevent thermal degradation.

Phase 2: Recrystallization
  • Solvent Selection: Suspend the crude solid in absolute ethanol (EtOH).

    • Mechanistic rationale: 1,3-Propanediol dimethanesulfonate exhibits a steep solubility curve in ethanol—highly soluble at 70°C but poorly soluble at 0–4°C, making it the ideal thermodynamic solvent for crystal lattice formation[3].

  • Hot Dissolution: Heat the suspension to 70°C under gentle reflux until the solid completely dissolves. Do not exceed 75°C to avoid transesterification.

  • Controlled Cooling (Critical Step): Remove from heat and allow the solution to cool slowly to room temperature (20°C) without agitation.

    • Mechanistic rationale: Slow cooling promotes the formation of a stable crystal lattice, systematically excluding structural impurities. Rapid cooling traps impurities and leads to liquid-liquid phase separation.

  • Polishing: Once crystals have formed at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize yield.

  • Isolation: Recover the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold ethanol to remove surface mother liquor. Dry under high vacuum (0.1 mm Hg) for 12 hours.

Troubleshooting Guide

Q: Why does my crude 1,3-propanediol dimethanesulfonate form a biphasic oil rather than crystallizing in ethanol? A: "Oiling out" occurs when the product separates as a liquid phase because the solvent's saturation point is reached at a temperature above the melting point of the impure mixture. This is typically caused by high levels of residual methanesulfonyl chloride or solvent impurities depressing the melting point. Resolution: Re-dissolve the oil in CH2Cl2 and repeat the NaHCO3 wash. Alternatively, add a pure seed crystal at 30°C during the cooling phase to provide a nucleation site, forcing the molecules into a solid lattice before the oiling threshold is reached.

Q: My purity is >98%, but my recrystallization yield is below 50%. How can I improve recovery? A: 1,3-Propanediol dimethanesulfonate is moderately soluble in room-temperature ethanol. If too much solvent is used during hot dissolution, the product will remain dissolved even at 4°C. Resolution: Use the absolute minimum volume of boiling ethanol required to dissolve the crude solid (typically ~3-4 mL per gram of crude). If the yield is still low, concentrate the mother liquor by 50% under vacuum and perform a second-crop crystallization. Expected yields should hover around 65%[3].

Q: My purified crystals turn yellow and lose potency after a few weeks in storage. What causes this? A: Sulfonate esters are highly susceptible to slow hydrolysis if residual moisture is present, releasing methanesulfonic acid which auto-catalyzes further degradation. Resolution: Ensure the final vacuum drying step is performed at <0.1 mm Hg for at least 12 hours. Store the purified crystals in an amber glass vial backfilled with argon or nitrogen, kept at -20°C.

Quantitative Data & Specifications

The following table summarizes the critical physicochemical metrics and expected outcomes for the purification of 1,3-propanediol dimethanesulfonate.

ParameterValue / SpecificationMechanistic Significance
Molecular Weight 232.3 g/mol [1]Determines stoichiometric ratios for synthesis and extraction.
Ideal Recrystallization Solvent Absolute Ethanol (EtOH)[1][3]Provides optimal steep solubility curve (high at 70°C, low at 4°C).
Alternative Solvents Ethyl Acetate / Hexane (1:1)Used when ethanol causes transesterification side-reactions.
Maximum Heating Temp 75°CExceeding this triggers thermal degradation and ester cleavage.
Expected Crude Purity 80 - 85%Contains residual amine salts and unreacted mesyl chloride.
Expected Final Purity > 98% (by HPLC/NMR)[1]Required threshold for use as a biological alkylating agent.
Typical Recovery Yield 65 - 75%[3]Balance between purity and mass recovery during crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of ethanol for recrystallization? A: It is highly discouraged. Methanol is significantly more nucleophilic than ethanol and carries a higher risk of solvolysis (reacting with the dimethanesulfonate to form methyl ethers) during the heating phase, especially if trace acid is present.

Q: Is vacuum distillation a viable alternative to recrystallization? A: Yes, but only for highly experienced operators. Vacuum distillation at 0.1–0.5 mm Hg can separate the dimethanesulfonate from unreacted diol[1]. However, due to the compound's thermal sensitivity, high-vacuum short-path distillation is required to prevent decomposition. Recrystallization is generally preferred for preserving molecular integrity.

Q: How do I verify the complete removal of triethylamine hydrochloride? A: Proton Nuclear Magnetic Resonance (1H NMR) is the most definitive method. Look for the disappearance of the characteristic triplet at ~1.3 ppm and quartet at ~3.1 ppm, which correspond to the ethyl groups of residual triethylamine.

References

  • Source: smolecule.
  • Source: chemicalbook.
  • Title: Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 1,3-Bis(methanesulfonyloxy)propane Cyclocondensation

Welcome to the technical support center for the cyclocondensation of 1,3-bis(methanesulfonyloxy)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the cyclocondensation of 1,3-bis(methanesulfonyloxy)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal yields of desired cyclic products. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you troubleshoot common issues and minimize unwanted side reactions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My cyclocondensation reaction is resulting in a low yield of the desired cyclic product and a significant amount of an insoluble white precipitate. What is the likely cause?

A1: The most common side reaction in this type of condensation is intermolecular polymerization.[1] Instead of the two ends of the nucleophile reacting with the same 1,3-bis(methanesulfonyloxy)propane molecule (intramolecular cyclization), separate molecules react with each other, leading to the formation of long polymer chains. These polymers are often insoluble in common organic solvents, appearing as a precipitate. To favor the desired intramolecular cyclization, the High Dilution Principle should be employed.[2][3][4] This involves using a large volume of solvent to keep the concentration of the reactants very low, thus decreasing the probability of intermolecular collisions.

Q2: I'm trying to synthesize a seven-membered ring (a 1,4-diazepane), but the yield is consistently poor. Are there inherent difficulties with forming this ring size?

A2: Yes, the formation of medium-sized rings (7-12 members) can be challenging. While 5- and 6-membered rings are kinetically and thermodynamically favored, the formation of a 7-membered ring like a diazepane from a 1,3-dielectrophile and a 1,2-diamine is a "6-Exo-Tet" cyclization according to Baldwin's rules, which is a favored process.[5] However, entropic factors can still make the intramolecular reaction less favorable compared to intermolecular side reactions.[6] Precise control over reaction conditions, especially adherence to high dilution, is critical for successfully synthesizing 1,4-diazepanes.[7][8][9]

Q3: Can the methanesulfonyloxy group act as a base or participate in other side reactions besides substitution?

A3: The methanesulfonate (mesylate) group is an excellent leaving group in SN2 reactions due to the stability of the resulting anion.[10] However, under strongly basic conditions, particularly with hindered bases, elimination reactions (E2) can compete with substitution, leading to the formation of unsaturated byproducts.[1][11] While less common with primary mesylates like in 1,3-bis(methanesulfonyloxy)propane, it's a possibility to consider, especially at elevated temperatures.

Q4: How stable is 1,3-bis(methanesulfonyloxy)propane to hydrolysis?

A4: Methanesulfonate esters are generally stable to hydrolysis under neutral conditions. However, under strongly basic or acidic conditions, and particularly at elevated temperatures, hydrolysis can occur, leading to the formation of 1,3-propanediol and methanesulfonic acid.[3][4][12] This will consume your starting material and reduce the overall yield. It is crucial to ensure anhydrous reaction conditions if the reaction is run for extended periods or at high temperatures.

Troubleshooting Guide: From Theory to Practice

This section provides a deeper dive into specific issues you may encounter during the cyclocondensation of 1,3-bis(methanesulfonyloxy)propane, offering explanations grounded in reaction mechanisms and actionable solutions.

Issue 1: Low to No Yield of Cyclic Product, Predominance of Polymeric Material

Root Cause Analysis:

The kinetics of intramolecular versus intermolecular reactions are fundamentally different. Intramolecular cyclization is a first-order process, dependent only on the concentration of the precursor molecule. In contrast, intermolecular polymerization is a second-order process, dependent on the concentration of both reacting species.[4] At high concentrations, the rate of the second-order polymerization reaction will dominate.

Visualizing the Competing Pathways:

cluster_0 Reaction Pathways Reactants 1,3-Bis(methanesulfonyloxy)propane + Diamine Intramolecular Intramolecular Cyclization (Favored at Low Concentration) Reactants->Intramolecular k_intra (First-Order) Intermolecular Intermolecular Polymerization (Favored at High Concentration) Reactants->Intermolecular k_inter (Second-Order) Cyclic_Product Desired Cyclic Product Intramolecular->Cyclic_Product Polymer Polymeric Byproduct Intermolecular->Polymer

Caption: Competing intramolecular cyclization and intermolecular polymerization pathways.

Solutions & Protocols:

1. Implement High Dilution Conditions:

  • Principle: By significantly lowering the concentration of reactants, you decrease the frequency of intermolecular collisions, thereby favoring the intramolecular pathway.[2]

  • Protocol: Syringe Pump Addition (Pseudo-High Dilution)

    • Set up a reaction flask with a large volume of a suitable solvent (e.g., acetonitrile, DMF) containing the base (e.g., finely ground K₂CO₃ or Cs₂CO₃).[12][13] Heat the solvent to the desired reaction temperature.

    • Prepare two separate solutions of the 1,3-bis(methanesulfonyloxy)propane and the diamine in the same solvent, each at a low concentration (e.g., 0.01 M).

    • Using two syringe pumps, add the two reactant solutions simultaneously and at a very slow rate (e.g., over 8-24 hours) to the stirred, heated solvent-base mixture.[14] This ensures that the instantaneous concentration of the reactants in the flask remains extremely low.

2. Optimize Stoichiometry:

  • Principle: An exact 1:1 stoichiometry of the bis-electrophile and the dinucleophile is crucial. An excess of either reactant can lead to chain termination in polymerization or the formation of undesired oligomers.

  • Recommendation: Carefully weigh and dissolve your reactants. If one reactant is volatile, consider preparing a stock solution and quantifying it by a reliable method (e.g., NMR with an internal standard) before use.

Quantitative Data Summary: Impact of Concentration

Concentration of ReactantsPredominant Reaction PathwayExpected Outcome
> 0.1 MIntermolecular PolymerizationLow yield of cyclic product, high amount of polymer
< 0.01 MIntramolecular CyclizationHigher yield of cyclic product, minimal polymer formation
Issue 2: Formation of Elimination Byproducts

Root Cause Analysis:

Strong, sterically hindered bases can promote E2 elimination reactions, where a proton is abstracted from the carbon adjacent to the methanesulfonyloxy group, leading to the formation of an alkene and elimination of the mesylate.

Visualizing the Elimination Pathway:

cluster_1 Substitution vs. Elimination Start 1,3-Bis(methanesulfonyloxy)propane SN2 SN2 Attack (Desired) Start->SN2 Nucleophile (e.g., Diamine) E2 E2 Elimination (Side Reaction) Start->E2 Hindered Base (e.g., t-BuOK) Cyclic_Product Cyclic Product SN2->Cyclic_Product Alkene Allyl Mesylate Byproduct E2->Alkene

Caption: Competition between desired SN2 substitution and E2 elimination side reaction.

Solutions & Protocols:

1. Judicious Choice of Base:

  • Principle: Use a non-nucleophilic base that is strong enough to deprotonate the amine nucleophile but not so strong or hindered that it promotes elimination.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A commonly used, cost-effective base for N-alkylation.[15] It has limited solubility in many organic solvents, which can be advantageous in maintaining a moderate base concentration.

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields and better selectivity due to its higher solubility and the "cesium effect," which can promote faster SN2 reactions.[15]

    • Triethylamine (Et₃N): A soluble organic base. It is generally less prone to causing elimination than stronger inorganic bases.

  • Bases to Avoid: Sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) should generally be avoided as they are known to favor elimination reactions.[11]

2. Control Reaction Temperature:

  • Principle: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can favor the SN2 pathway.

  • Recommendation: Start the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the progress. Avoid high reflux temperatures unless necessary for reactant solubility or reactivity.

Issue 3: Incomplete Reaction or Slow Conversion

Root Cause Analysis:

Slow or incomplete reactions can be due to several factors, including insufficient reactivity of the nucleophile, poor solubility of the base, or deactivation of the electrophile.

Solutions & Protocols:

1. Solvent Selection:

  • Principle: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Recommended Solvents:

    • Acetonitrile (ACN): A good choice for many N-alkylation reactions, offering a good balance of polarity and boiling point.[16]

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the rate of SN2 reactions. However, it can be difficult to remove during workup.

  • Solvent Considerations: Ensure the use of anhydrous solvents to prevent hydrolysis of the mesylate starting material.

2. Influence of the Diamine Nucleophile:

  • Principle: The structure of the diamine can significantly impact its nucleophilicity and the propensity for cyclization.

  • Primary vs. Secondary Amines: Primary diamines are generally more reactive nucleophiles than secondary diamines due to less steric hindrance. However, the resulting secondary amines in the cyclic product can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation if not controlled.

  • Chain Length: When reacting 1,3-bis(methanesulfonyloxy)propane, a 1,2-diamine (e.g., ethylenediamine) will lead to a seven-membered ring (diazepane), while a 1,3-diamine (e.g., 1,3-diaminopropane) will lead to an eight-membered ring. The ease of formation generally decreases as the ring size increases beyond six members.[17]

Issue 4: Difficulty in Product Characterization and Purity Assessment

Root Cause Analysis:

The reaction mixture can be complex, containing the desired cyclic product, unreacted starting materials, linear oligomers, and polymers. Standard analytical techniques may require optimization for proper separation and identification.

Solutions & Protocols:

1. Analytical Techniques for Monitoring and Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile products like the desired cyclic amine.[2][3][4] Derivatization may be necessary for less volatile products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product. For complex mixtures, techniques like Diffusion Ordered Spectroscopy (DOSY) can help differentiate species based on their size (e.g., monomer vs. oligomer).[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile products and oligomers that may not be amenable to GC-MS.

Experimental Protocol: General Procedure for Cyclocondensation

This protocol provides a starting point for the synthesis of a 1,4-disubstituted-1,4-diazepane using high-dilution conditions.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and inlets for two syringe pumps, add finely ground potassium carbonate (4.0 equivalents) and anhydrous acetonitrile (to achieve a final reactant concentration of ~0.01 M upon completion of addition).

  • Heating and Inert Atmosphere: Heat the stirred suspension to reflux under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reactant Solutions: Prepare two separate solutions:

    • Solution A: 1,3-bis(methanesulfonyloxy)propane (1.0 equivalent) in anhydrous acetonitrile.

    • Solution B: The desired N,N'-disubstituted-1,2-diamine (1.0 equivalent) in anhydrous acetonitrile.

  • Slow Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously to the refluxing acetonitrile/K₂CO₃ suspension over a period of 12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to isolate the desired cyclic product.

References

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
  • Klajn, R. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 4567–4573.
  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Marco-Contelles, J., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][12]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933.

  • Bofill, J. M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. PubMed, 15(17), 3153-5.
  • Maiti, G., & Kundu, P. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(33), 5733-5735.
  • Farabi University. (n.d.). Polycondensation reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Diazepanes and Benzo[b][2][12]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | Request PDF. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 9336-9345.
  • Biotage. (n.d.). P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. Retrieved from [Link]

  • Raj, M. (2020).
  • Trade Science Inc. (2014). Substituted quinolinones. 21.
  • RSC Advances. (n.d.). A novel base, nano-K2CO3, was easily prepared by ultrafine wet milling. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Bicyclization involving pseudo-intramolecular imination with diamines. Retrieved from [Link]

  • ResearchGate. (2026, January 2). (PDF) Oligomerization of optically active N-(4-hydroxyphenyl)mandelamide in the presence of β-cyclodextrin and the minor role of chirality. Retrieved from [Link]

  • Synthesis. (n.d.). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Retrieved from [Link]

  • EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Beilstein Journals. (2016, April 14). Diradical reaction mechanisms in [3 + 2]-cycloadditions of hetaryl thioketones with alkyl- or trimethylsilyl-substituted diazomethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA. Retrieved from [Link]

  • MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

  • INEOS OPEN. (2018). Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics. 1(1), 64-70.
  • ResearchGate. (n.d.). Kinetics of Carbonyl Sulfide Hydrolysis. 1. Catalyzed and Uncatalyzed Reactions in Mixtures of Water + Propane. Retrieved from [Link]

  • NIH. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Retrieved from [Link]

  • Organic Letters. (2006). Oxidative Mannich Reaction of N-Carbobenzyloxy Amines with 1,3-Dicarbonyl Compounds. 8(19), 4371–4374.
  • E3S Web of Conferences. (n.d.). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. Retrieved from [Link]

  • Beilstein Journals. (2016, September 30). The direct oxidative diene cyclization and related reactions in natural product synthesis. Retrieved from [Link]

  • NIH. (n.d.). N,N′-Bis[tris(hydroxymethyl)methyl]propane-1,3-diamine (bis-tris propane). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Retrieved from [Link]

  • MDPI. (2025, February 5). (1S,1′S)-2,2′-(Benzylazanediyl)bis(1-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][2][4]dioxol-4-yl)ethan-1-ol). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The competing mechanisms of substitution, hydrolysis, and cyclization of 1-chloro- and 1,4-dichloro-2,3-diazabuta-1,3-dienes. Retrieved from [Link]

  • Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]

  • NIH. (n.d.). 1,3-Bis[(4-methylbenzylidene)aminooxy]propane. Retrieved from [Link]

  • NIH. (n.d.). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • RSC Publishing. (n.d.). cycloaddition–rearrangement sequences leading to substituted 1-(2-vinylthioethenyl)pyrazole systems: azolium 1,3-dipoles. Retrieved from [Link]

  • DukeSpace. (n.d.). Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,3-Propanediol Dimethanesulfonate Assays

Last Updated: March 25, 2026 Target Audience: Structural Biologists, Proteomics Researchers, and Drug Development Scientists Overview: The Mechanistic Root of the Problem 1,3-Propanediol dimethanesulfonate (PDMS) is a po...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 25, 2026 Target Audience: Structural Biologists, Proteomics Researchers, and Drug Development Scientists

Overview: The Mechanistic Root of the Problem

1,3-Propanediol dimethanesulfonate (PDMS) is a potent homobifunctional alkylating agent. Its two methanesulfonate leaving groups are separated by a highly restricted 3-carbon aliphatic chain (~3.8–4.5 Å). While this ultra-short spacer is exceptional for mapping zero-length or near-zero-length molecular interactions, it introduces severe steric hindrance[1].

When the first methanesulfonate group undergoes an SN2 nucleophilic attack (e.g., by a guanine N7 or a cysteine thiolate), the sheer hydrodynamic radius of the primary target macromolecule physically shields the secondary reactive site[2]. This steric barrier prevents the second target molecule from achieving the antiperiplanar trajectory required for the secondary SN2 substitution, heavily biasing the reaction toward dead-end mono-adducts (Type 0) or intra-molecular loops (Type 1) rather than the desired inter-molecular cross-links (Type 2)[3].

Diagnostic FAQs

Q: Why am I detecting predominantly mono-adducts (Type 0) instead of inter-molecular cross-links? A: This is a classic symptom of volume exclusion. The primary alkylation is kinetically rapid, but once attached, the bulky primary target creates a physical barrier around the remaining 3-carbon spacer[1]. To resolve this, you must alter the thermodynamic activity of the solution (see Protocol B) or separate the reaction phases kinetically (see Protocol A).

Q: How can I differentiate between an intra-molecular cross-link and a steric hindrance-induced mono-adduct in my mass spec data? A: Mono-adducts retain one unreacted methanesulfonate group, resulting in a specific mass shift (+138 Da minus the leaving group mass), whereas an intra-molecular cross-link will show the mass of the 3-carbon linker alone (+40 Da)[3]. Self-Validating Check: Quench a reaction aliquot with a low-molecular-weight nucleophile (e.g., dithiothreitol, DTT). If the species is a mono-adduct, the DTT will bind the free end, causing a predictable secondary mass shift. If it is an intra-molecular cross-link, no shift will occur.

Q: Does the target's nucleophilicity affect the steric penalty? A: Yes. Steric hindrance increases the activation energy required for the second cross-linking event. You can partially offset this by increasing the nucleophilicity of your target residues. For example, shifting the buffer pH from 7.4 to 8.2 increases the ratio of deprotonated (hyper-nucleophilic) cysteine thiolates, allowing them to outcompete the steric penalty[2].

Logical Workflow for Resolution

HindranceMechanism A 1,3-Propanediol Dimethanesulfonate B Primary SN2 Attack (Target A) A->B Fast kinetics C Steric Shielding (Mono-adduct Formed) B->C 3-Carbon spacer restriction D1 Intervention 1: PEG-8000 Crowding C->D1 Overcome volume exclusion D2 Intervention 2: Sequential Addition C->D2 Kinetic separation E Secondary SN2 Attack (Target B) D1->E D2->E F Successful Inter-molecular Cross-link E->F Resolves hindrance

Logical workflow for overcoming steric hindrance in short-chain cross-linking.

Troubleshooting Guides & Self-Validating Protocols

Protocol A: Kinetically Controlled Sequential Cross-Linking

Causality: Although PDMS is homobifunctional, you can artificially separate the reaction into two phases. By reacting the linker with Target A first and removing the excess, you prevent the larger Target B from sterically competing or shielding the reaction centers prematurely.

Step-by-Step Methodology:

  • Phase 1 (Mono-adduction): Incubate Target A (e.g., DNA oligonucleotide) at 10 µM with a 50-fold molar excess of PDMS in HEPES buffer (pH 7.5) for 15 minutes at 25°C. The massive excess drives rapid mono-adduct formation while minimizing intra-molecular linking.

  • Purification: Immediately pass the reaction through a Zeba™ Spin Desalting Column (7K MWCO) to remove all unreacted PDMS.

  • Phase 2 (Inter-molecular Linking): Add Target B (e.g., Protein) at a 5:1 molar ratio to the purified Target A.

  • Extended Incubation: Incubate the mixture for 2 hours at 30°C to allow the secondary SN2 reaction to complete.

  • System Validation: Self-Validating Check: After Step 2, split the sample. React half with a fluorescently labeled cysteine. Run on an SDS-PAGE/Urea gel. A strong fluorescent band confirms that Target A is successfully mono-adducted and retains an active methanesulfonate group, validating the system's readiness for Phase 2.

SequentialProtocol S1 Phase 1: Excess Linker + Target A S2 Short Incubation (Mono-adducts) S1->S2 S3 Desalting (Remove free linker) S2->S3 S4 Phase 2: Add Target B + PEG S3->S4 S5 Extended Incubation (Inter-molecular link) S4->S5

Step-by-step kinetic workflow for sequential cross-linking using homobifunctional agents.

Protocol B: Macromolecular Crowding

Causality: PEG-8000 acts as an inert crowding agent. By occupying solvent volume, it drastically reduces the excluded volume of the system. This increases the effective local concentration of the macromolecules, physically forcing Target A and Target B into closer proximity and lowering the activation energy required to overcome the steric penalty of the 3-carbon spacer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a cross-linking buffer containing 50 mM HEPES (pH 8.2), 150 mM NaCl, and 10% (w/v) PEG-8000. Note: The elevated pH increases nucleophilicity.

  • Complex Assembly: Mix Target A and Target B in the crowding buffer and incubate for 20 minutes to allow native complex formation.

  • Cross-linking: Add PDMS to a final concentration of 1 mM. Incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM.

  • System Validation: Self-Validating Check: Run a parallel control reaction identical in every way, but lacking PEG-8000. Analyze both via mass spectrometry or Western blot. The system is validated when the PEG(+) sample shows a >3-fold shift from Type 0 to Type 2 cross-links compared to the PEG(-) control, proving that spatial proximity—not linker reactivity—was the limiting factor.

Quantitative Data Summary

The table below summarizes the expected adduct distribution shifts when applying the troubleshooting protocols to a standard 1,3-propanediol dimethanesulfonate assay.

Reaction ConditionType 0 Yield (Mono-adduct)Type 1 Yield (Intra-molecular)Type 2 Yield (Inter-molecular)Primary Mechanism of Action
Standard Buffer (pH 7.4) 78%15%7%Baseline steric hindrance limits secondary SN2 attack.
pH Shift (pH 8.2) 60%25%15%Deprotonation increases nucleophilicity, partially offsetting steric penalty.
Sequential Addition 35%10%55%Kinetic separation prevents premature shielding by Target B.
PEG-8000 Crowding (10%) 20%18%62% Volume exclusion forces physical proximity, overcoming the 3-carbon gap.

References

  • Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies Source: PMC / National Institutes of Health URL:[Link][1]

  • Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology Source: Chemical Reviews / ACS Publications URL:[Link][2]

  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo Source: Journal of Proteome Research / ACS Publications URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

1,3-propanediol dimethanesulfonate vs busulfan (1,4-butanediol dimethanesulfonate) alkylating efficiency

In drug development and toxicological screening, understanding the precise mechanistic divergence between structurally similar compounds is critical. Both 1,3-propanediol dimethanesulfonate and busulfan (1,4-butanediol d...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and toxicological screening, understanding the precise mechanistic divergence between structurally similar compounds is critical. Both 1,3-propanediol dimethanesulfonate and busulfan (1,4-butanediol dimethanesulfonate) belong to the dimethanesulfonate class of bifunctional alkylating agents. Despite differing by only a single methylene group in their aliphatic backbones, this structural variance fundamentally alters their DNA crosslinking geometry, adduct profiling, and downstream applications.

This guide provides an objective, data-driven comparison of their alkylating efficiencies, supported by self-validating experimental workflows.

Structural Chemistry & Mechanistic Causality

Both agents operate via a bimolecular nucleophilic substitution (SN2) mechanism [1]. The methanesulfonate groups serve as excellent leaving groups. When an electron-rich center—predominantly the N7 atom of deoxyribonucleic-acid (DNA) guanine—approaches the σ∗ orbital antiperiplanar to the carbon–oxygen bond, alkylation occurs [2].

The causality of their differing alkylating efficiencies is strictly governed by the length of their carbon backbones:

  • Busulfan (n=4): The 4-carbon chain provides sufficient flexibility and span (~5–6 Å) to bridge the distance between adjacent guanines. This facilitates the formation of 1,4-di(guanin-7-yl)butane intrastrand crosslinks and, to a lesser extent, interstrand crosslinks [3].

  • 1,3-Propanediol Dimethanesulfonate (n=3): The shorter 3-carbon chain introduces severe steric hindrance when attempting to span the gap between opposite DNA strands. Consequently, the reaction equilibrium shifts heavily toward rapid monoadduct formation rather than crosslinking [4].

Mechanism DMS Bifunctional Alkylating Agent (n=3 or n=4 Dimethanesulfonate) N7G1 Nucleophilic Attack (SN2) by Guanine N7 DMS->N7G1 Mono DNA Monoadduct Formation (Rapid, Reversible) N7G1->Mono N7G2 Second SN2 Attack by Adjacent Guanine Mono->N7G2 Time-dependent conversion Intra Intrastrand Crosslink (Same DNA Strand) N7G2->Intra Favored by n=4 (Busulfan) Inter Interstrand Crosslink (Opposite DNA Strands) N7G2->Inter Sterically hindered for n=3 Apop DNA Replication Block & Apoptosis Intra->Apop Inter->Apop

Caption: Mechanism of DNA alkylation and crosslinking by dimethanesulfonates.

Comparative Alkylating Efficiency & DNA Adduct Profiling

While busulfan is a recognized crosslinker, empirical data shows that interstrand crosslinking efficiency is highly dependent on the alkylating moiety's ability to span critical distances. Studies utilizing sensitive crosslinking gel assays demonstrate that longer chains (e.g., n=6) exhibit higher interstrand crosslinking efficiency than busulfan (n=4) [4].

For 1,3-propanediol dimethanesulfonate (n=3), the inability to efficiently form interstrand bridges results in a high ratio of monoadducts. However, these monoadducts remain highly cytotoxic; they destabilize the glycosidic bond, leading to rapid depurination, abasic site formation, and subsequent DNA strand breaks [5].

Quantitative Data Summary
Parameter1,3-Propanediol DimethanesulfonateBusulfan (1,4-Butanediol Dimethanesulfonate)
IUPAC Name Propane-1,3-diyl dimethanesulfonateButane-1,4-diyl dimethanesulfonate
Carbon Chain Length 3 (n=3)4 (n=4)
Molecular Weight 232.27 g/mol 246.30 g/mol
Primary DNA Target Guanine N7Guanine N7
Adduct Profile Predominantly monoadductsMonoadducts & Intrastrand crosslinks
Interstrand Crosslinking Very Low (Sterically hindered)Low to Moderate
Primary Application Entomological Chemosterilant (ENT 51904)Antineoplastic Agent / HSCT Conditioning
Experimental Workflows for Validating Alkylating Efficiency

To objectively compare the performance of these two agents, our laboratory relies on self-validating analytical systems. Below are the definitive protocols for quantifying their alkylating efficiencies.

Protocol 1: LC-ESI-HRMS/MS Adductomic Profiling

Objective: Quantify the ratio of N7-guanine monoadducts to crosslinks. Self-Validating Mechanism: The inclusion of heavy-isotope labeled internal standards (e.g., 15N5​ -labeled guanine adducts) corrects for matrix effects and ion suppression during electrospray ionization (ESI), ensuring absolute quantitative trustworthiness.

  • Incubation: Incubate 1 mg of calf thymus DNA with varying concentrations (10–100 µM) of the alkylating agent in 10 mM Tris-HCl buffer (pH 7.4) at 37°C for 6 hours.

  • DNA Purification: Precipitate the DNA using cold ethanol and sodium acetate to remove unreacted drug. Causality: Removing the unreacted drug prevents artificial adduct formation during the subsequent digestion phase.

  • Enzymatic Digestion: Digest the purified DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 24 hours.

  • Spike-in: Add the 15N5​ -labeled internal standards.

  • LC-MS/MS Analysis: Inject the sample into a High-Resolution Mass Spectrometer. Monitor the specific mass transitions for the monoadducts and the di-guanyl crosslinks.

Workflow Incubate 1. Drug-DNA Incubation (37°C, pH 7.4) Extract 2. DNA Extraction & Purification Incubate->Extract Digest 3. Enzymatic Digestion (to nucleosides) Extract->Digest LCMS 4. LC-ESI-HRMS/MS Analysis Digest->LCMS Quant 5. Adduct Quantification (Monoadduct vs Crosslink) LCMS->Quant

Caption: Experimental workflow for LC-MS/MS DNA adductomic profiling.

Protocol 2: Alkaline Agarose Gel Electrophoresis (Interstrand Crosslink Assay)

Objective: Assess the macroscopic efficiency of interstrand crosslinking. Self-Validating Mechanism: The use of highly alkaline conditions (pH > 12) denatures non-crosslinked DNA into single strands. Only covalently crosslinked strands remain bound, migrating differently through the gel. A vehicle-only negative control validates baseline denaturation.

  • Plasmid Treatment: Treat linearized pBR322 plasmid DNA with the alkylating agents for 2 to 6 hours.

  • Denaturation: Add alkaline loading buffer (50 mM NaOH, 1 mM EDTA) to the samples immediately prior to loading. Causality: The high pH disrupts hydrogen bonds, separating strands that are not covalently linked.

  • Electrophoresis: Run the samples on a 1% agarose gel at 2 V/cm.

  • Quantification: Stain with ethidium bromide and quantify the ratio of double-stranded (crosslinked) to single-stranded (non-crosslinked) DNA bands using densitometry.

Application Divergence: Oncology vs. Entomology

The mechanistic differences between these two compounds dictate their real-world applications:

  • Busulfan (Oncology): Because of its ability to efficiently crosslink DNA and induce apoptosis in rapidly dividing cells, busulfan is a cornerstone in clinical oncology. It is heavily utilized as a myeloablative conditioning agent prior to allogeneic hematopoietic stem cell transplantation (HSCT) [3].

  • 1,3-Propanediol Dimethanesulfonate (Entomology): Designated as ENT 51904, this compound has been extensively evaluated as a chemosterilant. Feeding studies on male boll weevils (Anthonomus grandis) demonstrated that it induces permanent sterility without the high mortality rates associated with other agents [6]. The causality here is linked to its specific monoadduct-driven mutagenic profile, which induces dominant lethal mutations in spermatogonia without causing immediate systemic toxicity to the adult insect.

References
  • Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving high-dose busulfan conditioning therapy. PubMed Central (PMC).[Link]

  • Potential Chemosterilants for Boll Weevils. Journal of Economic Entomology.[Link]

  • DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates. PubMed. [Link]

  • Alkylating agents and platinum antitumor compounds. Oncohema Key.[Link]

Sources

Comparative

Comparing 1,3-propanediol dimethanesulfonate with other sulfonate esters in polymer synthesis

An In-Depth Comparative Guide: 1,3-Propanediol Dimethanesulfonate vs. Other Sulfonate Esters in Advanced Polymer Synthesis To the researchers, chemists, and drug development professionals pioneering the next generation o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: 1,3-Propanediol Dimethanesulfonate vs. Other Sulfonate Esters in Advanced Polymer Synthesis

To the researchers, chemists, and drug development professionals pioneering the next generation of functional polymers, the choice of a foundational building block is paramount. This decision profoundly influences a polymer's architecture, properties, and ultimate performance in its intended application. Among the versatile reagents available, bifunctional sulfonate esters serve as powerful electrophiles for constructing polymer chains. This guide offers a detailed technical comparison of 1,3-propanediol dimethanesulfonate (PDD) against other common short-chain sulfonate esters, grounded in experimental rationale and performance data, with a focus on biomedical applications.

The Strategic Role of Sulfonate Esters in Polymerization

Sulfonate esters, particularly methanesulfonates (mesylates), are renowned in organic chemistry as excellent leaving groups. When two such groups are incorporated into a single molecule, separated by an alkyl spacer, the resulting compound becomes a potent tool for polymer synthesis. These dimesylates act as bifunctional alkylating agents, reacting with nucleophilic comonomers (such as diamines or diols) in step-growth polycondensation reactions. The nature of the alkyl spacer—its length, flexibility, and steric profile—is a critical design parameter that directly translates to the physicochemical and biological properties of the final polymer. While various polymerization techniques like acyclic diene metathesis (ADMET) can be used to create poly(sulfonate ester)s, this guide focuses on their use as alkylating agents in polycondensation.[1][2][3]

A Head-to-Head Comparison of Key Dimesylates

The seemingly subtle difference of a single methylene group in the alkyl backbone of a dimesylate can lead to significant variations in reactivity and the properties of the derived polymers. Below is a comparative summary of PDD and its closest structural analogs.

Table 1: Comparative Properties of Common Alkane Dimethanesulfonates

Property1,2-Ethanediol Dimethanesulfonate1,3-Propanediol Dimethanesulfonate (PDD)1,4-Butanediol Dimethanesulfonate (Busulfan)
Chemical Structure MsO-(CH₂)₂-OMsMsO-(CH₂)₃-OMsMsO-(CH₂)₄-OMs
Molar Mass ( g/mol ) 218.25232.28246.30
Typical Application Focus High-density polycations, crosslinkingBiodegradable polymers, drug/gene delivery vectors[4]DNA crosslinking agent, antineoplastic drug
Key Polymer Characteristic High rigidity, high charge densityBalanced flexibility and charge densityIncreased hydrophobicity, known cytotoxicity
Reactivity Profile High reactivity due to minimal steric hindranceModerate and controlled reactivityProne to intramolecular cyclization (forming tetrahydrofuran) as a side reaction

Experimental Deep Dive: Synthesizing Biodegradable Polycations for Gene Delivery

To contextualize the practical implications of selecting a specific dimesylate, we present a generalized yet detailed protocol for the synthesis of a poly(amino ester) or a similar polycation, a class of materials extensively studied for delivering nucleic acid therapeutics.[5]

Experimental Protocol: Polycondensation of a Diamine with a Dimesylate
  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve one molar equivalent of a selected diamine monomer (e.g., an amino-functionalized diol) in anhydrous dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen and atmospheric moisture, which can cause undesirable side reactions.

  • Monomer Addition: Add 1.05 molar equivalents of the dimesylate (e.g., PDD) to the stirred solution. A slight excess of the more reactive component is often used to ensure high molecular weight by driving the reaction to completion.

  • Polymerization Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Allow the reaction to proceed for 24-48 hours under a positive pressure of the inert gas. The viscosity of the solution will noticeably increase as the polymer chains grow.

  • Polymer Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of a cold non-solvent (e.g., diethyl ether or acetone) while stirring vigorously. This will cause the polymer to precipitate.

  • Purification: Collect the precipitated polymer by vacuum filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (like DMSO or methanol) and re-precipitate it to remove unreacted monomers and oligomers. Repeat this step 2-3 times.

  • Drying: Dry the purified polymer under high vacuum at room temperature for at least 24 hours to remove all residual solvents.

  • Characterization: Analyze the final polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR for structural confirmation, and FTIR for functional group analysis.

Visualizing the Synthesis Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Polymerization cluster_purification 3. Isolation & Purification cluster_analysis 4. Characterization Diamine Dissolve Diamine in Anhydrous DMSO Inert Purge with Inert Gas (Ar/N₂) Diamine->Inert Add_Dimesylate Add Dimesylate (e.g., PDD) Inert->Add_Dimesylate Heat Heat at 80-100 °C (24-48h) Add_Dimesylate->Heat Precipitate Precipitate in Cold Non-Solvent Heat->Precipitate Filter Filter / Centrifuge Precipitate->Filter Redissolve Redissolve & Re-precipitate (2-3x) Filter->Redissolve Dry Dry Under Vacuum Redissolve->Dry GPC GPC (Mw, PDI) Dry->GPC NMR ¹H NMR (Structure) Dry->NMR FTIR FTIR (Bonds) Dry->FTIR

Caption: Step-growth polycondensation workflow.

The "Why": Justification of Experimental Choices
  • Anhydrous Conditions: Sulfonate esters are susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is critical to prevent premature reaction with water, which would terminate chain growth and lower the final molecular weight.

  • Reaction Temperature: Elevated temperatures increase reaction kinetics, helping to overcome the activation energy of the nucleophilic substitution and achieve high-molecular-weight polymers, which are essential for many applications, including forming stable nanoparticles for drug delivery.[6]

  • Purification by Precipitation: This technique is a self-validating system. Only the high-molecular-weight polymer is insoluble in the non-solvent, effectively separating it from the highly soluble low-molecular-weight starting materials and oligomers, ensuring the purity of the final product.

Performance in Action: A Drug Delivery Case Study

The choice of dimesylate has profound consequences for the functionality of the resulting polymer. In gene delivery, a polycation must electrostatically bind and condense negatively charged DNA into stable nanoparticles (polyplexes), protect them from enzymatic degradation, facilitate entry into cells, and finally release the genetic cargo inside the cell.

  • 1,2-Ethanediol Dimethanesulfonate: Produces polymers with a high charge density due to the short two-carbon spacer. This can lead to very strong DNA binding, but the resulting polyplexes may be too stable, hindering the eventual release of DNA within the cell, thereby reducing transfection efficiency. The polymer backbone is also more rigid.

  • 1,4-Butanediol Dimethanesulfonate (Busulfan): The longer, more hydrophobic four-carbon spacer results in a lower charge density and a more flexible polymer. While it is an effective DNA alkylating agent, its inherent cytotoxicity makes the resulting polymers less suitable for many therapeutic delivery applications where cell viability is crucial.

  • 1,3-Propanediol Dimethanesulfonate (PDD): PDD often represents the optimal balance. The three-carbon spacer provides sufficient charge density for stable DNA condensation while imparting greater flexibility to the polymer backbone than the two-carbon analog.[7][8] This flexibility is thought to contribute to the "proton sponge effect," which aids in endosomal escape—a critical step for successful intracellular delivery.[9][10]

Visualizing the Gene Delivery Mechanism

G cluster_formulation Polyplex Formation cluster_delivery Intracellular Delivery Polycation Polycation (e.g., from PDD) Polyplex Self-Assembled Polyplex Polycation->Polyplex DNA Plasmid DNA (Negative Charge) DNA->Polyplex Endocytosis Cellular Uptake (Endocytosis) Polyplex->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release DNA Release into Cytoplasm Escape->Release

Caption: The pathway of polycation-mediated gene delivery.

Conclusion

While a range of sulfonate esters are viable for polymer synthesis, 1,3-propanediol dimethanesulfonate distinguishes itself as a highly strategic monomer, particularly for biomedical applications. It provides a unique and advantageous balance of reactivity, flexibility, and charge density in the resulting polymers. This balance is crucial for designing sophisticated systems like drug and gene delivery vehicles, where the polymer's architecture must be precisely tuned for biological interaction. By understanding the fundamental structure-property relationships outlined in this guide, researchers can make more informed decisions in selecting the optimal building blocks to engineer polymers that meet the complex challenges of modern therapeutics.

References

  • Synthesis of poly(sulfonate ester)s by ADMET polymerization - FOLIA. (n.d.).
  • Li, W., & Chung, T. S. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules, ACS Publications.
  • Synthesis of poly(sulfonate ester)s by ADMET polymerization - RSC Publishing. (n.d.).
  • EP3091037A1 - Sulfonic acid ester as regulator in radical polymerization reactions - Google Patents. (n.d.).
  • Synthesis of poly(sulfonate ester)s by ADMET polymerization - Morressier. (2014, March 20).
  • Synthesis of sulfonate ester and sulfonic acid-containing poly(arylene PerFluoroCycloButane)s (PFCB) by direct copolymerization of a sulfonate ester-containing precursor - ResearchGate. (n.d.).
  • Miyagawa, A., & Maeda, Y. (2024, April 15). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification - PMC.
  • Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. (n.d.).
  • Herrero-Arcos, C., et al. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC.
  • Cheng, K. K., et al. (2010, November 15). 1,3-Propanediol and its copolymers: research, development and industrialization - PubMed.
  • A New Polymer Platform for the Future — Sorona® from Corn Derived 1,3-Propanediol. (n.d.).
  • Polymer-based Nanoparticle Design And Synthesis For Drug Delivery Applications. (n.d.).
  • Progress in 1,3-propanediol biosynthesis - PMC. (2024, November 29).
  • Structure and Properties of Polymers Prepared by Polymerization of 2,2-Dimethyl-1,3-Propandiol and ε-Caprolactone Monomer | Journal of Mathematical and Fundamental Sciences - Institut Teknologi Bandung. (n.d.).
  • Zhang, X., et al. (2023, March 30). Preparation and Performance Study of Poly(1,3-propanediol) Ester/PLLA Blended Membrane - MDPI.
  • El-Sayed, A., & Al-Remawi, M. (n.d.). Design of polymeric nanoparticles for biomedical delivery applications - PMC - NIH.
  • van der Meulen, I., et al. (n.d.). The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters - PMC.
  • Timofeeva, L. M. (2024, March 23). Special Issue “Polymeric Materials for Biomedical Applications, Drug and Gene Delivery”.
  • Synthetic Methods for the Preparation of 1,3‐Propanediol | Request PDF - ResearchGate. (n.d.).
  • Liu, S., et al. (2025, April 16). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties.
  • Polymer Drug Delivery Techniques - Sigma-Aldrich. (n.d.).
  • Koh, Y. M., et al. (2024, March 19). Recent Development in Biological Production of 1, 3-Propanediol - Chemical Methodologies.
  • Auriemma, R., et al. (2021, October 5). Synthesis of a Diapocynin Prodrug for Its Prolonged Release from Zwitterionic Biodegradable Nanoparticles - Research Collection.

Sources

Validation

HPLC method validation for quantifying 1,3-propanediol dimethanesulfonate purity

Comprehensive Comparison Guide: HPLC Method Validation for Quantifying 1,3-Propanediol Dimethanesulfonate Purity Executive Summary 1,3-propanediol dimethanesulfonate (1,3-PDMS) is a bifunctional alkylating agent frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: HPLC Method Validation for Quantifying 1,3-Propanediol Dimethanesulfonate Purity

Executive Summary

1,3-propanediol dimethanesulfonate (1,3-PDMS) is a bifunctional alkylating agent frequently encountered as a synthetic intermediate, a cross-linking agent, or a potential genotoxic impurity (GTI) in pharmaceutical manufacturing, particularly during the synthesis of mesylate salt active pharmaceutical ingredients (APIs) [1].

From an analytical perspective, quantifying 1,3-PDMS presents a significant challenge: the molecule lacks a conjugated π-electron system, rendering direct Ultraviolet (UV) detection highly insensitive. As a Senior Application Scientist, I frequently observe laboratories struggling with erratic baselines and poor reproducibility when attempting to quantify alkyl mesylates. To achieve robust, ICH Q2(R1)-compliant validation, the analytical strategy must be tailored to the specific requirement—whether that is bulk purity assessment or trace-level genotoxic impurity profiling.

This guide objectively compares the three most robust methodologies for 1,3-PDMS quantification: HPLC-UV with pre-column derivatization , LC-MS/MS , and HPLC-CAD (Charged Aerosol Detection) , providing the experimental data and mechanistic causality required to select the optimal workflow.

Section 1: Methodological Landscape Comparison

Selecting the right analytical "product" (methodology) requires balancing sensitivity, sample preparation complexity, and capital equipment availability.

FeatureHPLC-UV (Pre-Column Derivatization)LC-MS/MS (Direct Analysis)HPLC-CAD (Direct Analysis)
Primary Application Bulk purity, routine QA/QCTrace impurity profiling (GTIs)Universal detection (Bulk purity)
Sample Preparation High complexity (Derivatization + LLE)Low complexity (Dilute & Shoot)Low complexity (Dilute & Shoot)
Sensitivity (LOD) ~20 ng/mL~0.5 ng/mL~100 ng/mL
Linearity Range 0.06 – 50 µg/mL1 – 500 ng/mLNon-linear (requires log-log fit)
Capital Cost Low (Standard HPLC)High (Triple Quadrupole)Medium (HPLC + CAD detector)

Section 2: Deep Dive - HPLC-UV via DDTC Derivatization

Mechanistic Rationale (Causality)

Because 1,3-PDMS cannot absorb UV light, we must chemically install a chromophore. Sodium diethyldithiocarbamate (DDTC) is the gold-standard reagent for this [2]. The reaction proceeds via an SN​2 nucleophilic substitution: the nucleophilic sulfur in the diethyldithiocarbamate anion attacks the electrophilic carbons of the 1,3-propanediol backbone, displacing the methanesulfonate leaving groups. The resulting bis(diethyldithiocarbamate) derivative possesses a strong UV absorbance maximum at 251–278 nm, enabling highly sensitive optical detection [3].

Self-Validating Experimental Protocol

To ensure this protocol is self-validating, we incorporate 1,5-pentanediol dimethanesulfonate as an Internal Standard (IS). Because the IS undergoes the exact same derivatization kinetics and extraction partitioning as 1,3-PDMS, any drop in the IS peak area immediately flags a derivatization failure or extraction loss, preventing false-negative reporting.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1,3-PDMS sample in 100 µL of acetonitrile. Spike with 10 µL of IS solution (50 µg/mL 1,5-pentanediol dimethanesulfonate).

  • Derivatization: Add 100 µL of 50 mM DDTC (prepared in 0.1 M phosphate buffer, pH 7.4). Seal the vial and incubate at 80°C for 45 minutes to drive the SN​2 reaction to completion.

  • Liquid-Liquid Extraction (LLE): Cool to room temperature. Add 500 µL of ethyl acetate. Causality Note: Extraction is critical because excess DDTC reagent will co-elute and saturate the UV detector. The non-polar derivative partitions into the organic layer.

  • Reconstitution: Centrifuge at 10,000 rpm for 5 mins. Transfer 400 µL of the upper organic layer to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 200 µL of mobile phase.

  • Chromatography:

    • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Methanol:Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 278 nm.

  • System Suitability Test (SST): Resolution ( Rs​ ) between 1,3-PDMS and IS must be > 2.0.

Workflow A Sample Prep (1,3-PDMS + IS) B Derivatization (DDTC, 80°C, 45 min) A->B C LLE Extraction (Ethyl Acetate) B->C D Reconstitution & HPLC-UV (278 nm) C->D E Data Processing (Area Ratio vs IS) D->E

Workflow for the derivatization and HPLC-UV analysis of 1,3-propanediol dimethanesulfonate.

Section 3: Deep Dive - LC-MS/MS for Trace Genotoxic Profiling

Mechanistic Rationale (Causality)

When 1,3-PDMS must be quantified as a trace Genotoxic Impurity (GTI) at parts-per-million (ppm) levels, derivatization-UV lacks the requisite sensitivity. LC-MS/MS is deployed [4]. However, 1,3-PDMS lacks basic nitrogen atoms, making standard protonation [M+H]+ in Electrospray Ionization (ESI) highly inefficient.

To solve this, we intentionally force adduct formation. By adding ammonium formate to the mobile phase, we drive the formation of the ammonium adduct [M+NH4​]+ ( m/z 250.0). This provides a highly stable precursor ion for Collision-Induced Dissociation (CID).

Self-Validating Experimental Protocol

This protocol uses ion-ratio monitoring to self-validate peak purity. If the ratio between the quantifier and qualifier transitions deviates by >20%, the system flags matrix interference.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the API/Sample in Acetonitrile:Water (50:50 v/v) to a concentration of 10 mg/mL. Spike with deuterated IS (if available) or a homologous alkyl mesylate.

  • Chromatography:

    • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

    • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes. Flow: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Precursor Ion: m/z 250.0 [M+NH4​]+

    • Quantifier Transition: m/z 250.0 154.0 (Loss of methanesulfonic acid).

    • Qualifier Transition: m/z 250.0 79.0 (Methanesulfonate fragment).

  • System Suitability Test (SST): Signal-to-noise (S/N) for the LOQ standard must be 10.

Section 4: Experimental Validation Data Benchmarks

The following table summarizes the expected ICH Q2(R1) validation parameters when executing the above protocols, providing a benchmark for your laboratory's method transfer.

Validation ParameterHPLC-UV (DDTC Derivatization)LC-MS/MS ( [M+NH4​]+ Adduct)ICH Q2(R1) Acceptance Criteria
Accuracy (% Recovery) 98.5% ± 2.1%101.2% ± 4.5%90.0% – 110.0%
Precision (Intra-day %RSD) 1.8%3.2% 5.0%
Specificity Excellent (Derivatization is highly selective)Excellent (MRM transitions isolate analyte)No interference at Retention Time
LOD (Limit of Detection) 0.02 µg/mL0.0005 µg/mLS/N 3
LOQ (Limit of Quantitation) 0.06 µg/mL0.0015 µg/mLS/N 10

Section 5: Decision Matrix & Conclusion

Selecting between these methodologies is a function of the regulatory requirement (bulk purity vs. trace impurity) and laboratory infrastructure. Use the decision matrix below to guide your analytical development pipeline.

DecisionTree Start Select Analytical Method for 1,3-PDMS Q1 Is trace level (genotoxic) sensitivity required? Start->Q1 MS LC-MS/MS (LOD < 1 ng/mL) Q1->MS Yes (GTI Profiling) Q2 Is derivatization feasible/preferred? Q1->Q2 No (Bulk Purity) UV HPLC-UV via DDTC (Routine QA/QC) Q2->UV Yes CAD HPLC-CAD (Direct Bulk Purity) Q2->CAD No

Decision matrix for selecting the optimal chromatographic method for 1,3-PDMS quantification.

References

  • Title: Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Source: ResearchGate URL: [Link]

  • Title: Validation of a high-performance liquid chromatographic assay method for pharmacokinetic evaluation of busulfan Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

  • Title: Identification, Isolation, and Characterization of a Novel Degradation Impurity of Busulfan Using Preparative Chromatography Source: Oxford Academic - Journal of Chromatographic Science URL: [Link]

  • Title: Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

Comparative

Mass spectrometry (LC-MS) analysis of 1,3-propanediol dimethanesulfonate reaction byproducts

An In-Depth Comparative Guide to the LC-MS Analysis of 1,3-Propanediol Dimethanesulfonate Reaction Byproducts Introduction: The Critical Need for Precise Byproduct Analysis In pharmaceutical synthesis, 1,3-propanediol di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 1,3-Propanediol Dimethanesulfonate Reaction Byproducts

Introduction: The Critical Need for Precise Byproduct Analysis

In pharmaceutical synthesis, 1,3-propanediol dimethanesulfonate serves as a common bifunctional alkylating agent. Its utility, however, is shadowed by its reactivity. The methanesulfonyl group is an excellent leaving group, making the parent molecule and its related byproducts potent alkylating agents with a high potential for genotoxicity. These process-related impurities can arise from incomplete reactions or subsequent side reactions with nucleophiles such as water, alcohols, or other reagents present in the reaction mixture.

Regulatory bodies, including those guided by the International Council for Harmonisation (ICH) M7 (R1) guideline, mandate strict control over such potentially mutagenic impurities.[1] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying these byproducts at trace levels, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies, focusing on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for this application. We will explore the causality behind experimental choices, present validated protocols, and compare LC-MS with alternative techniques to provide a comprehensive framework for researchers in drug development.

The Analytical Challenge: Understanding the Chemistry

The primary analytical targets are sulfonate esters, which are byproducts formed during the synthesis and subsequent handling of 1,3-propanediol dimethanesulfonate. The core challenge stems from the chemical nature of these impurities.

  • Formation of Byproducts: The reaction of 1,3-propanediol with methanesulfonyl chloride can be incomplete, leaving mono-substituted intermediates. Furthermore, both the final product and intermediates can react with nucleophilic species. For instance, reaction with residual water can lead to hydrolysis, while reaction with alcoholic solvents (e.g., methanol, ethanol) can result in the formation of different alkyl-alkoxy sulfonate esters. These byproducts are themselves potentially genotoxic.[2][3]

  • Physicochemical Properties: Most sulfonate esters are non-volatile, making them unsuitable for direct Gas Chromatography (GC) analysis without derivatization.[1][2] Many also lack a strong chromophore, which severely limits the sensitivity of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[4]

This combination of high toxicity at low concentrations and challenging analytical properties makes LC-MS the technique of choice, offering unparalleled sensitivity and specificity.

Potential Reaction Pathways and Byproduct Formation

The following diagram illustrates the synthesis of 1,3-propanediol dimethanesulfonate and the potential formation pathways for common reaction byproducts.

Reaction_Pathway cluster_main Synthesis cluster_byproducts Byproduct Formation 1_3_Propanediol 1,3-Propanediol Product 1,3-Propanediol Dimethanesulfonate 1_3_Propanediol->Product + 2x MeSO2Cl - 2x HCl MeSO2Cl Methanesulfonyl Chloride (2 eq.) Intermediate 1-Hydroxy-3-(methylsulfonyloxy)propane Product->Intermediate Incomplete Reaction Hydrolysis_Product Methanesulfonic Acid + 1,3-Propanediol Product->Hydrolysis_Product Hydrolysis Alcohol_Byproduct Alkyl Methanesulfonate + 1-Hydroxy-3-(methylsulfonyloxy)propane Product->Alcohol_Byproduct Alcoholysis Nucleophile_H2O Nucleophile: Water (H2O) Nucleophile_H2O->Hydrolysis_Product Nucleophile_ROH Nucleophile: Alcohol (ROH) Nucleophile_ROH->Alcohol_Byproduct

Caption: Synthesis of 1,3-propanediol dimethanesulfonate and potential byproduct pathways.

Comparative Analysis of Analytical Techniques

Choosing the right analytical technique is paramount. While several methods can detect sulfonate esters, their performance varies significantly in the context of trace-level genotoxic impurity analysis.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
LC-MS/MS Separation by liquid chromatography followed by mass-selective detection.High sensitivity (ppb/ppm levels). High specificity from mass-to-charge ratio and fragmentation. Applicable to non-volatile and thermally labile compounds.[1][5]Matrix effects can cause ion suppression. Higher instrument cost.Excellent. The gold standard for this analysis due to its sensitivity and specificity without needing derivatization.
GC-MS Separation by gas chromatography followed by mass-selective detection.Excellent for volatile and thermally stable compounds. High sensitivity.[6]Not suitable for non-volatile compounds like 1,3-propanediol dimethanesulfonate without derivatization. High temperatures can degrade labile analytes.[4]Limited. Requires complex derivatization, which adds variability and may not be suitable for all byproducts. Best for volatile impurities like methyl methanesulfonate.[6]
HPLC-UV Separation by liquid chromatography followed by UV-Vis absorbance detection.Robust, widely available, and cost-effective.Lacks sensitivity and specificity for compounds without a strong chromophore, such as sulfonate esters.[4] Derivatization is often required to improve sensitivity.[3]Poor. Insufficient sensitivity and specificity for trace-level quantification required by regulatory guidelines without a complex and validated derivatization protocol.
Indirect LC-MS Intentional hydrolysis of the reactive sulfonate ester to a stable sulfonate anion, which is then quantified by LC-MS.A novel and effective approach for highly reactive or unstable sulfonate esters that are difficult to analyze directly.[7][8]Requires careful validation to ensure 100% conversion. Adds a sample preparation step.Very Good. An excellent problem-solving alternative when direct analysis proves challenging, leveraging the high sensitivity of LC-MS for the stable anion.[7][8]

Deep Dive: The LC-MS/MS Approach

Given its superior performance, we will focus on establishing a robust LC-MS/MS method. The key to a successful method lies in the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Rationale for Method Development Choices
  • Chromatography: Reversed-phase chromatography using a C18 column is the logical starting point. It effectively separates moderately polar to non-polar compounds based on their hydrophobicity. A gradient elution using water and a polar organic solvent (acetonitrile or methanol) provides the resolving power needed to separate the API from its structurally similar byproducts. The addition of a mobile phase additive like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[9][10]

  • Ionization Source: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical. While ESI is common, it can be susceptible to forming adducts (e.g., [M+Na]+, [M+NH4]+) with sulfonate esters, which can reduce sensitivity and reproducibility.[11] APCI often provides a more robust response for these compounds, yielding a stable precursor ion that is ideal for fragmentation and quantification in MS/MS mode.[2][11] A comparative evaluation is always recommended during method development.

  • Mass Analyzer: For quantification, a triple quadrupole (QqQ) mass spectrometer is the instrument of choice. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte. For initial identification of unknown byproducts, a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is invaluable.[12]

General Analytical Workflow

The diagram below outlines the logical flow of the analytical process, from sample handling to the final, validated result.

Analytical_Workflow Start Sample Receipt (API Batch) Prep Sample Preparation (Dilution in appropriate solvent) Start->Prep LC_Separation LC Separation (Reversed-Phase C18) Prep->LC_Separation MS_Detection MS/MS Detection (APCI, MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Identification Peak Identification (vs. Reference Standard) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation Report Final Report (Impurity Profile) Validation->Report

Caption: Standard workflow for LC-MS/MS analysis of genotoxic impurities.

Experimental Protocol: Validated LC-MS/MS Method

This section provides a detailed, self-validating protocol for the quantification of potential byproducts.

1. Materials and Reagents

  • Reference standards for 1,3-propanediol dimethanesulfonate and all known potential byproducts.

  • LC-MS grade acetonitrile, methanol, and water.[10]

  • LC-MS grade formic acid or ammonium acetate.

  • API samples for analysis.

2. Standard and Sample Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in a 50:50 mixture of water and acetonitrile.

  • Calibration Standards: Serially dilute the working standard mixture to prepare calibration standards ranging from the Limit of Quantification (LOQ) to ~200 ng/mL (e.g., 1, 5, 10, 25, 50, 100, 200 ng/mL).

  • Sample Solution (10 mg/mL): Accurately weigh 100 mg of the API and dissolve it in 10 mL of a 50:50 water/acetonitrile mixture. This high concentration is necessary to achieve ppm-level detection limits for the impurities.

3. LC-MS/MS Instrumentation and Conditions

ParameterSettingRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18, 2.1 x 100 mm, 1.8 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient separation.
Gradient 5% B to 95% B over 10 minEnsures elution of all compounds of interest.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLBalances sensitivity with potential for column overload from the API.
Ion Source APCI (Positive or Negative Mode)Often provides better stability and less adduct formation for sulfonate esters than ESI.[11]
MS Analyzer Triple Quadrupole (QqQ)For high-sensitivity and selective MRM-based quantification.
Acquisition Mode Multiple Reaction Monitoring (MRM)Monitors specific precursor/product ion transitions for each analyte, ensuring maximum sensitivity and specificity.

4. Method Validation The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, spiked blank, and API sample.No interfering peaks at the retention times of the analytes.
Linearity Analyze calibration standards (at least 5 levels) in triplicate.Correlation coefficient (r²) ≥ 0.99.
Accuracy Spike API sample with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of target).Recovery between 80-120%.[13]
Precision Repeatability (n=6 injections) and intermediate precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 15%.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3; LOQ: S/N ≥ 10. The LOQ must be below the reporting threshold (e.g., <1 ppm).
Hypothetical Validation Data Summary

The following table presents an example of expected validation results for a key hypothetical byproduct, "Byproduct A".

Validation ParameterResult
Linearity (r²) 0.9985
Range 1 - 200 ng/mL
Accuracy (Recovery %) 95.2% - 103.5%
Precision (RSD %) < 5.8%
LOD (ng/mL) 0.3 ng/mL (~0.03 ppm)
LOQ (ng/mL) 1.0 ng/mL (~0.1 ppm)

Conclusion

The analysis of reaction byproducts from 1,3-propanediol dimethanesulfonate is a critical safety and quality control step in pharmaceutical development. Due to the potentially genotoxic nature of these sulfonate ester impurities and their challenging physicochemical properties, LC-MS/MS stands out as the most powerful and reliable analytical tool.[1][5] It offers the required sensitivity and specificity to meet stringent regulatory limits without the need for cumbersome derivatization procedures. While alternative methods like GC-MS and indirect LC-MS analysis have their place for specific challenges, a well-developed and validated direct LC-MS/MS method provides the most robust and comprehensive solution. By understanding the underlying chemistry and making informed choices in method development, researchers can confidently ensure the safety and quality of their drug substances.

References

  • Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. Agilent Technologies.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc.
  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules.
  • Mass spectra of alkyl methane sulfonates. ResearchGate.
  • Identity Confirmation and Accurate Quantitation of a Genotoxic Impurity in an Active Pharmaceutical Ingredient by UHPLC-UV Coupled to a Single Quadrupole Mass Detector. Thermo Fisher Scientific.
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications.
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry.
  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate.
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results.
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications.
  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules.
  • LC-MS Grade Solvents and Reagents. Merck Millipore.

Sources

Validation

Validating DNA Cross-Linking Efficiency of 1,3-Propanediol Dimethanesulfonate: A Comparative Gel Electrophoresis Guide

As drug development pushes toward more targeted and structurally optimized chemotherapeutics, understanding the precise mechanisms of bifunctional alkylating agents is critical. 1,3-Propanediol dimethanesulfonate (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward more targeted and structurally optimized chemotherapeutics, understanding the precise mechanisms of bifunctional alkylating agents is critical. 1,3-Propanediol dimethanesulfonate (also known as trimethylene dimethanesulfonate) is a potent alkylating agent utilized in research to induce DNA damage and study cellular repair mechanisms[1].

This guide provides an in-depth comparative analysis of 1,3-propanediol dimethanesulfonate against other standard cross-linkers, alongside a self-validating, step-by-step protocol for quantifying its DNA interstrand cross-linking (ICL) efficiency using alkaline agarose gel electrophoresis.

Mechanistic Overview & Stereoelectronic Demand

1,3-Propanediol dimethanesulfonate carries two primary methanesulfonate leaving groups anchored on a flexible three-carbon backbone[1]. The formation of a DNA interstrand cross-link is not a simultaneous event but rather a sequential, bifunctional reaction.

First, one methanesulfonate group undergoes a nucleophilic substitution ( SN​2 ) reaction, typically with the electron-rich N7 atom of a deoxyribonucleic-acid guanine, forming a mono-adduct[1]. The stereoelectronic demand of the three-carbon backbone then dictates the spatial alignment required for the second leaving group to react with a nucleophilic center on the opposing DNA strand, effectively tethering the two strands together[1]. This covalent linkage blocks DNA replication machinery, ultimately leading to cell cycle arrest or apoptosis if left unrepaired by pathways such as Fanconi Anemia.

G A 1,3-Propanediol Dimethanesulfonate B First SN2 Reaction (Mono-adduct Formation) A->B Nucleophilic Attack (N7 Guanine) C Second SN2 Reaction (Interstrand Cross-link) B->C Stereoelectronic Alignment D DNA Replication Block C->D E Cell Cycle Arrest / Apoptosis D->E Unrepaired F DNA Repair Pathways (e.g., Fanconi Anemia) D->F Repair Attempt

Mechanism of DNA interstrand cross-link formation by 1,3-propanediol dimethanesulfonate.

Comparative Performance Analysis

To contextualize the efficacy of 1,3-propanediol dimethanesulfonate, it must be compared against other well-characterized bifunctional agents. The length of the carbon backbone and the nature of the leaving groups directly influence the kinetics of adduct formation and the structural distortion of the DNA helix.

Cross-Linking AgentChemical ClassBackbone / StructurePrimary Nucleophilic TargetRelative ICL EfficiencyClinical / Research Application
1,3-Propanediol dimethanesulfonate Alkylating Agent3-CarbonN7-GuanineModerate-HighDNA repair research, cell cycle studies
Busulfan (1,4-butanediol dimethanesulfonate) Alkylating Agent4-CarbonN7-GuanineModerateMyeloablation, stem cell transplant prep
Mechlorethamine Nitrogen MustardAmine-basedN7-GuanineVery High (Fast-acting)Hodgkin's lymphoma, rapid cross-linking
Cisplatin Platinum CompoundMetal-basedN7-Guanine / N3-AdenineHighSolid tumors, distinct DNA bending

Data Summary: While mechlorethamine provides rapid cross-linking, dimethanesulfonates offer a more controlled, sequential alkylation profile ideal for time-course mechanistic studies.

The Logic of Alkaline Gel Electrophoresis

To objectively validate and quantify ICL formation, researchers utilize denaturing gel-based electrophoretic assays[2]. The core principle relies on pH-induced causality .

Running an agarose gel at a highly alkaline pH (>12) forces each thymine and guanine residue to lose a proton, effectively preventing the formation of hydrogen bonds between complementary base pairs[3]. Under these denaturing conditions, uncross-linked double-stranded DNA (dsDNA) and DNA containing only mono-adducts will fully separate into single-stranded DNA (ssDNA) and migrate rapidly through the gel as a function of their size[3].

Conversely, if 1,3-propanediol dimethanesulfonate has successfully formed a covalent interstrand cross-link, the two DNA strands remain tethered together. Despite the disruption of hydrogen bonds, the covalent linkage prevents complete separation. This cross-linked species migrates at a distinctly different rate and rapidly renatures upon neutralization, allowing for precise densitometric quantification[2].

G S1 1. Drug Incubation (Naked DNA + Agent) S2 2. Alkaline Denaturation (NaOH Buffer) S1->S2 S3 3. Electrophoresis (30mM NaOH, 2mM EDTA) S2->S3 S4 4. Neutralization (Tris-HCl pH 7.5) S3->S4 S5 5. Staining & Imaging (Densitometry) S4->S5

Step-by-step workflow for validating DNA cross-linking via alkaline gel electrophoresis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific controls and strictly managing the thermodynamics of the gel matrix, you ensure that the resulting bands are true representations of cross-linking efficiency, free from topological or thermal artifacts.

Step 1: DNA Preparation and Cross-Linking Reaction
  • Procedure : Use a linearized plasmid (e.g., pBR322 linearized with HindIII). Incubate 200 ng of linearized DNA with varying concentrations (e.g., 0, 10, 50, 100, 500 µM) of 1,3-propanediol dimethanesulfonate in a physiological buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) at 37°C for 2–4 hours.

  • Causality & Validation : Linearizing the plasmid is critical. Supercoiled DNA migrates unpredictably and can mask cross-linking shifts. Always include a vehicle control (DMSO/water) to map the pure ssDNA baseline, and a positive control (e.g., 50 µM Mechlorethamine) to confirm the assay's denaturing power.

Step 2: Gel Casting (Neutral Preparation)
  • Procedure : Weigh agarose for a 1% to 1.5% gel. Add the agarose to a neutral buffer (30 mM NaCl, 2 mM EDTA, pH 7.5) in an Erlenmeyer flask[4]. Boil in a microwave until completely melted, cool to 60°C, and pour into the casting tray.

  • Causality & Validation : Do not boil agarose in NaOH. High temperatures combined with high alkalinity will hydrolyze the agarose polysaccharides, turning the matrix rubbery and destroying pore integrity[3][4].

Step 3: Alkaline Equilibration
  • Procedure : Once solidified, immerse the gel in alkaline electrophoresis buffer (30 mM NaOH, 2 mM EDTA) for at least 1 hour[4].

  • Causality & Validation : This equilibration step ensures the denaturant fully penetrates the gel pores, providing a uniform high-pH environment before the DNA enters the matrix.

Step 4: Denaturation and Loading
  • Procedure : Dilute the DNA samples with 6X alkaline loading buffer (180 mM NaOH, 6 mM EDTA, 18% Ficoll 400, 0.05% bromocresol green)[4]. Heat the samples at 70°C for 5 minutes, then snap-chill on ice for 3 minutes[4].

  • Causality & Validation : The combination of NaOH and heat ensures complete disruption of hydrogen bonds. Snap-chilling prevents any transient reannealing of uncross-linked strands before loading.

Step 5: Electrophoresis
  • Procedure : Run the gel at a low voltage (approximately 3 V/cm) until the dye front migrates two-thirds down the gel[4].

  • Causality & Validation : High voltages generate excessive Joule heating. In highly conductive alkaline buffers, this heat can melt the gel or cause band "smiling," ruining the resolution required for densitometry.

Step 6: Neutralization and Staining
  • Procedure : Carefully remove the gel and soak it in a neutralizing buffer (0.5 M Tris-HCl, pH 7.5) for 45 minutes, changing the buffer once. Afterward, stain with a fluorescent intercalating dye (e.g., SYBR Gold or Ethidium Bromide).

  • Causality & Validation : Alkaline gels cannot be directly stained. Intercalating dyes require neutralized, double-stranded DNA (which the cross-linked fragments rapidly revert to upon neutralization) for efficient binding and optimal quantum yield.

Step 7: Densitometric Quantification
  • Procedure : Image the gel under UV or blue light transillumination. Calculate cross-linking efficiency using image analysis software (e.g., ImageJ).

  • Calculation : % ICL =[Intensity of dsDNA band / (Intensity of dsDNA band + Intensity of ssDNA band)] × 100[2].

References

  • Title : Measurement of DNA Interstrand Crosslinking in Naked DNA Using Gel-Based Methods Source : ResearchGate URL : [Link]

  • Title : Alkaline Agarose Gel Electrophoresis Source : PubMed / NIH URL : [Link]

Sources

Comparative

In vitro cytotoxicity comparison of 1,3-propanediol dimethanesulfonate vs standard alkylating agents

An In-Depth Guide to the In Vitro Cytotoxicity of 1,3-Propanediol Dimethanesulfonate Compared to Standard Alkylating Agents Introduction: The Enduring Role and Evolution of Alkylating Agents Alkylating agents represent o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Cytotoxicity of 1,3-Propanediol Dimethanesulfonate Compared to Standard Alkylating Agents

Introduction: The Enduring Role and Evolution of Alkylating Agents

Alkylating agents represent one of the oldest and most crucial classes of chemotherapeutic drugs. Their clinical utility is rooted in their ability to covalently modify DNA, inducing damage that ultimately triggers cell death in rapidly proliferating cancer cells.[1] The archetypal mechanism involves the transfer of an alkyl group to nucleophilic sites on the DNA, with the N7 position of guanine being a particularly frequent target.[1] Bifunctional alkylating agents, which possess two reactive groups, are capable of forming DNA cross-links (either between two strands or within the same strand), a highly cytotoxic lesion that physically obstructs DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2]

Despite their efficacy, the clinical use of standard alkylating agents is often hampered by significant toxicity to healthy tissues and the development of drug resistance.[1] This has driven a continuous search for novel analogs with an improved therapeutic index—greater potency against tumor cells and reduced side effects. Structure-activity relationship studies are pivotal in this endeavor, as minor modifications to a molecule's backbone can profoundly alter its reactivity, stability, and biological activity.

This guide provides a comparative analysis of 1,3-propanediol dimethanesulfonate (1,3-PDDMS) , a less-studied analog, against its well-characterized counterpart, busulfan (1,4-butanediol dimethanesulfonate) , and other standard alkylating agents. We will delve into the mechanistic rationale for its development, present a framework for comparing its in vitro cytotoxicity, and provide detailed protocols for its evaluation.

The Agents: A Structural and Mechanistic Comparison

The cytotoxicity of bifunctional alkylating agents is critically dependent on the nature of the alkylating groups and the linker that separates them. This linker dictates the spatial distance and flexibility, influencing the probability and type of DNA cross-links formed.

Standard Alkylating Agent: Busulfan (1,4-Butanediol Dimethanesulfonate)

Busulfan is a classic alkylsulfonate used primarily in high-dose conditioning regimens prior to hematopoietic stem cell transplantation.[3][4] Its structure features two methanesulfonate (mesylate) leaving groups attached to a four-carbon butane backbone.

  • Mechanism: Busulfan operates through an SN2 reaction mechanism, where the mesylate groups are displaced by nucleophiles like the N7 of guanine.[1] Its four-carbon chain provides the necessary length and flexibility to form interstrand cross-links between guanine bases on opposite DNA strands, a lesion strongly correlated with its cytotoxic effect.[1]

The Analog: 1,3-Propanediol Dimethanesulfonate (1,3-PDDMS)

1,3-PDDMS is a close structural analog of busulfan, with the key difference being a shorter three-carbon propane backbone.[5] This seemingly subtle modification is hypothesized to alter the geometry and kinetics of DNA alkylation.

  • Hypothesized Impact of Structure: The shorter, more rigid propane linker in 1,3-PDDMS may favor the formation of intrastrand cross-links (between adjacent guanines on the same strand) or DNA-protein cross-links over the highly cytotoxic interstrand cross-links typical of busulfan. The altered spatial relationship between the two leaving groups could influence the rate of the second alkylation event after the first has occurred, thereby modulating its overall cytotoxic potential. Comparing the biological activity of these two molecules provides a classic example of a structure-activity relationship study.[3]

Mechanism of Action: DNA Cross-linking Pathway

The primary mechanism of cytotoxicity for bifunctional alkylating agents like busulfan and its analogs is the induction of DNA cross-links. This process disrupts the normal function of DNA, leading to programmed cell death.

G cluster_0 cluster_1 cluster_2 A Bifunctional Alkylating Agent (e.g., 1,3-PDDMS, Busulfan) B Step 1: Monoadduct Formation (First Alkylation Event) A->B Covalent bonding to Guanine-N7 DNA Cellular DNA (Double Helix) DNA->B C Step 2: Cross-Link Formation (Second Alkylation Event) B->C Reaction of second arm D DNA Replication Block C->D E Induction of Apoptosis (Programmed Cell Death) D->E

Caption: Mechanism of bifunctional alkylating agent-induced cytotoxicity.

Comparative In Vitro Cytotoxicity: Data Analysis

The most common metric for quantifying in vitro cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process (such as cell proliferation) by 50%.[6] The IC50 is highly dependent on the cell line and the duration of drug exposure.[6]

While specific, peer-reviewed IC50 data for 1,3-PDDMS is not widely published, we can establish a comparative framework using published data for standard agents and discuss the expected outcomes for 1,3-PDDMS based on its structural properties.

AgentCell LineCancer TypeIncubation TimeIC50 (µM) - Representative Values
Busulfan K562Chronic Myelogenous Leukemia72h~5-15
A549Non-Small Cell Lung Cancer72h~20-50
MCF-7Breast Adenocarcinoma72h~30-70
Melphalan A549Non-Small Cell Lung Cancer48h~5-10
MCF-7Breast Adenocarcinoma72h~10-25
Cisplatin A549Non-Small Cell Lung Cancer48h~2-8
MCF-7Breast Adenocarcinoma72h~5-15
1,3-PDDMS K562, A549, MCF-7Various72hHypothetical

Note: The IC50 values are representative ranges compiled from various sources for illustrative purposes. Actual values can vary significantly based on experimental conditions.[7][8][9]

Interpretation and Experimental Rationale
  • Causality of Cell Line Choice: A panel of cell lines is crucial for assessing the spectrum of activity.

    • K562: A leukemia cell line, relevant to busulfan's primary clinical application.

    • A549 and MCF-7: Represent common solid tumors (lung and breast, respectively) and are widely used as benchmarks for cytotoxicity screening.[8][9]

  • Expected Outcome for 1,3-PDDMS: Based on the structure-activity principles observed in other busulfan analogs[3], it is plausible that 1,3-PDDMS may exhibit lower cytotoxicity (higher IC50) compared to busulfan if its shorter backbone hinders the formation of highly lethal interstrand cross-links. Conversely, if it is more efficient at forming other cytotoxic lesions or has different cellular uptake properties, its potency could be comparable or even enhanced. This ambiguity underscores the necessity for direct experimental evaluation.

Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for measuring cell viability.[10] It relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals, the amount of which is proportional to the number of living cells.

Workflow for MTT Cytotoxicity Assay

G A 1. Cell Seeding Seed cells in a 96-well plate at optimal density (e.g., 5x10³ cells/well). B 2. Incubation Allow cells to adhere and resume growth (typically 24 hours). A->B C 3. Compound Treatment Add serial dilutions of alkylating agents (1,3-PDDMS, Busulfan, etc.). Include vehicle control. B->C D 4. Drug Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). C->D E 5. Add MTT Reagent Add sterile MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours. D->E F 6. Solubilize Formazan Remove media, add solubilization solution (e.g., DMSO, isopropanol) to dissolve crystals. E->F G 7. Measure Absorbance Read absorbance on a plate reader at ~570 nm. F->G H 8. Data Analysis Calculate % viability vs. control and determine IC50 values using non-linear regression. G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells in 100 µL of media per well into a 96-well flat-bottom plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of Drug Dilutions:

    • Prepare a concentrated stock solution of 1,3-PDDMS and standard alkylating agents (e.g., 100 mM in DMSO).

    • Perform serial dilutions in culture media to achieve the final desired concentrations (e.g., ranging from 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment:

    • Carefully remove the old media from the wells.

    • Add 100 µL of the prepared drug dilutions to the corresponding wells. Include wells with media and vehicle (DMSO) only as negative controls.

    • Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the media without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage viability against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Conclusion and Future Directions

The comparison of 1,3-propanediol dimethanesulfonate to standard alkylating agents like busulfan provides a valuable model for understanding structure-activity relationships in cancer drug design. The length of the alkane bridge connecting the two reactive sulfonate esters is a critical determinant of biological activity, likely by influencing the geometry and efficiency of DNA cross-link formation.

While existing literature points to the profound impact of such modifications[3], a definitive cytotoxic profile of 1,3-PDDMS requires direct experimental testing using standardized in vitro assays as detailed in this guide. Such studies are essential to determine if this analog offers a differentiated, and potentially improved, therapeutic profile compared to established agents. Future investigations should also employ assays that can distinguish between different modes of cell death (apoptosis vs. necrosis) and directly quantify DNA inter- and intrastrand cross-links to provide a deeper mechanistic understanding of its cytotoxic effects.

References

  • Title: In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin Source: Google Cloud Vertex AI Search URL
  • Title: 1,3-Propanediol dimethanesulfonate Source: Smolecule URL
  • Title: In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay Source: PubMed URL
  • Title: Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo Source: PubMed URL
  • Title: Alkylating Agents Source: Oncohema Key URL
  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy Source: PMC URL
  • Title: Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli...
  • Title: Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device Source: PMC URL
  • Title: IC50 values of the cancer cell lines used in this study and the Phoenix...
  • Title: cell lines ic50: Topics by Science.
  • Title: Comparison of different busulfan analogues for depletion of hematopoietic stem cells...
  • Title: Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition Source: Semantic Scholar URL
  • Title: Table S1 IC50 values of 1−49 against cancer and normal cell lines...
  • Title: Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)
  • Title: Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)
  • Title: Acute busulfan exposure alters spermatogenesis and germ cell survival...
  • Title: Three-Dimensional Analysis of Busulfan-Induced Spermatogenesis Disorder in Mice Source: Frontiers URL
  • Title: Treosulfan induces distinctive gonadal toxicity compared with busulfan Source: PMC - NIH URL
  • Title: I. Synthesis and Biological Assessment of Analogs of the Marine Macrolide (−)- Zampanolide. II.
  • Title: Study of Side Effects of Busulfan on Testis Tissue and Epididymal Sperm of Adult Mice following Treatment with Clinical Dose Source: ResearchGate URL
  • Title: Molecular characterization of the 1,3-propanediol (1,3-PD)
  • Title: Synthesis and Evaluation of Bioactive 1,3-Decadiyne Analogs as Potential Anticancer Agents Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality: Why Chemical Deactivation is Mandatory

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the operational logistics of handling highly reactive electrophiles. 1,3-Propanediol dimethanesulfonate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the operational logistics of handling highly reactive electrophiles. 1,3-Propanediol dimethanesulfonate (CAS 15886-84-7) is a potent bifunctional alkylating agent utilized in mutagenesis and cell cycle studies[1]. Because its primary mechanism of action involves introducing alkyl groups into molecules by forming covalent bonds with DNA, it is inherently mutagenic, cytotoxic, and potentially carcinogenic[1].

Standard hazardous waste disposal is insufficient for this class of chemicals. Operational safety requires a self-validating chemical deactivation system to ensure the complete destruction of the compound before it ever leaves your facility or is handed over to environmental health and safety (EHS) personnel.

1,3-Propanediol dimethanesulfonate operates via an SN2 (bimolecular nucleophilic substitution) mechanism. The molecule features a 1,3-propanediol backbone attached to two methanesulfonate (mesylate) groups, which act as excellent leaving groups[1]. In biological systems, the nucleophilic centers of DNA (such as the N7 position of guanine) attack the aliphatic carbon chain, leading to DNA cross-linking, mutagenesis, and cellular apoptosis[1].

To safely dispose of this chemical, we must exploit its own reactivity. By introducing a surrogate nucleophile—specifically the thiosulfate ion ( S2​O32−​ )—in vast molar excess, we force the alkylating agent to react in the controlled environment of a fume hood rather than in vivo[2]. This nucleophilic degradation converts the hazardous electrophile into non-toxic Bunte salts (S-alkyl thiosulfates) and free methanesulfonate[3].

G A 1,3-Propanediol dimethanesulfonate (Electrophile) C SN2 Substitution Reaction A->C Alkylation B Sodium Thiosulfate (Strong Nucleophile) B->C Attack D Bunte Salt Adducts (Non-Toxic) C->D Product 1 E Methanesulfonate Leaving Groups C->E Product 2

Nucleophilic substitution mechanism for chemical deactivation.

Physicochemical & Toxicological Profile

Before initiating any disposal protocol, personnel must understand the physical constraints of the compound to calculate accurate molar excesses for deactivation.

Table 1: Quantitative Chemical Profile & Operational Implications

PropertyValueOperational Implication
CAS Number 15886-84-7Unique identifier for SDS and regulatory tracking[4].
Molecular Formula C5H12O6S2High sulfur/oxygen content dictates specific incineration parameters[1].
Molecular Weight ~232.27 g/mol Critical for calculating the 10-fold molar excess of deactivating agents[1].
Melting Point 38-39 °CSolid at room temp; requires solvent dissolution prior to deactivation[1].
Boiling Point ~344.44 °CLow volatility at room temp, but aerosolization poses severe inhalation risks[1].

The Self-Validating Deactivation Protocol

Do not rely on passive evaporation or dilution. Alkylating agents can be destroyed by reaction with appropriate nucleophiles, such as water, hydroxyl ions, ammonia, thiols, and thiosulfate[2]. However, because the reactivity of alkylating agents is heavily influenced by their solubility in the reaction medium, the agent must first be dissolved in a miscible solvent like ethanol[2].

Protocol A: Nucleophilic Degradation via Sodium Thiosulfate
  • Objective: Complete kinetic resolution of the mesylate ester into benign adducts.

  • Materials Required: 1M Sodium Thiosulfate ( Na2​S2​O3​ ), 1M Sodium Hydroxide (NaOH), Ethanol (EtOH), Magnetic stirrer, pH meter.

Step-by-Step Methodology:

  • Solubilization: In a Class II Type B2 biological safety cabinet or dedicated chemical fume hood, dissolve the waste 1,3-propanediol dimethanesulfonate in ethanol. Use a minimum ratio of 10 mL EtOH per 1 gram of the agent to ensure complete homogeneity[2].

  • Nucleophilic Addition: Slowly add a 10-fold molar excess of a 1M Sodium Thiosulfate solution prepared in 1M NaOH.

    • Causality Note: The alkaline environment (NaOH) serves a dual purpose: it prevents the acid-catalyzed decomposition of thiosulfate into toxic sulfur dioxide gas and provides hydroxyl ions ( OH− ) that act as secondary nucleophiles to accelerate ester hydrolysis[2].

  • Kinetic Resolution: Stir the mixture continuously at room temperature for a minimum of 24 hours. The extended duration accounts for the biphasic nature of concentrated residues and ensures the SN2 reaction reaches 100% completion.

  • Neutralization: Do not perform this step until Protocol B is passed. Once destruction is verified, carefully adjust the pH of the solution to 7.0 using dilute hydrochloric acid (HCl) before transferring it to the final aqueous hazardous waste stream.

Workflow Start Waste Generation: 1,3-Propanediol dimethanesulfonate Solvent Dissolve in Ethanol (Ensure Miscibility) Start->Solvent Deact Add 1M Na2S2O3 / NaOH (Stir 24h) Solvent->Deact Assay NBP Colorimetric Assay Deact->Assay Decision Color Change? Assay->Decision Fail Blue/Purple (Continue Reaction) Decision->Fail Yes Pass Colorless/Yellow (Verified Destroyed) Decision->Pass No Fail->Deact Dispose Incineration / Hazardous Waste Pass->Dispose

Self-validating operational workflow for alkylating agent disposal.

Verification of Destruction: The NBP Assay

A protocol is only as good as its validation. No deactivation method should be assumed complete until it has been thoroughly tested for effectiveness on the material to be inactivated[2]. To build a self-validating system, we utilize the 4-(4-nitrobenzyl)pyridine (NBP) assay . NBP is a colorimetric nucleophile that reacts with residual alkylating agents to form a highly conjugated, intensely colored chromophore[3].

Protocol B: NBP Colorimetric Validation
  • Objective: Confirm the absolute absence of electrophilic activity.

  • Materials Required: 5% (w/v) NBP in acetone, 50% Triethylamine in acetone, dry heating block.

Step-by-Step Methodology:

  • Sampling: Extract a 1 mL aliquot from the 24-hour deactivation mixture (from Protocol A, Step 3).

  • Reagent Addition: Add 1 mL of the 5% NBP/acetone solution to the sample.

  • Forced Alkylation: Incubate the mixture in a heating block at 80°C for 10 minutes.

    • Causality Note: Heat provides the activation energy required for any trace amounts of the alkylating agent to react with the NBP[5].

  • Basification: Remove the sample from heat, cool to room temperature, and add 1 mL of 50% triethylamine in acetone. The base deprotonates the alkylated NBP, shifting its absorbance into the visible spectrum.

  • Interpretation: Evaluate the color change according to Table 2.

Table 2: NBP Assay Interpretation & Corrective Actions

Assay Result (Color)Chemical StateRequired Action
Colorless / Faint Yellow Complete destruction of electrophileProceed to neutralization (pH 7.0) and final disposal.
Intense Blue / Purple Residual alkylating agent present[3]Add 50% more 1M Na2S2O3/NaOH, stir 12h, and re-assay.

Final Waste Segregation & Incineration

Once chemical destruction is verified via the NBP assay, the neutralized liquid waste and any contaminated solid materials (e.g., PPE, empty vials, absorbent pads) must be strictly segregated. Solid wastes and animal carcasses exposed to the agent should be disposed of by incineration at temperatures high enough to ensure the thermal destruction of any trace metabolites or chemical carcinogens[2]. Label all containers clearly as "Deactivated Alkylating Agent Waste" and coordinate with your EHS department for final EPA/RCRA-compliant removal.

Sources

Handling

Personal protective equipment for handling 1,3-Propanediol dimethanesulfonate

Essential Safety and Handling Guide for 1,3-Propanediol Dimethanesulfonate A Senior Application Scientist's In-Depth Technical Guide for Researchers As a potent alkylating agent, 1,3-Propanediol dimethanesulfonate is a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 1,3-Propanediol Dimethanesulfonate

A Senior Application Scientist's In-Depth Technical Guide for Researchers

As a potent alkylating agent, 1,3-Propanediol dimethanesulfonate is a valuable tool in drug development and molecular biology research. However, its reactivity also classifies it as a hazardous compound requiring meticulous handling to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal procedures for 1,3-Propanediol dimethanesulfonate, grounded in established safety protocols for cytotoxic and genotoxic substances.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any new procedure involving this compound.[1][4] This involves evaluating the quantity of the substance being used, the potential for aerosol generation, and the duration of exposure. All personnel must be trained on the specific hazards and the emergency procedures outlined in this guide.[5]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. All work with 1,3-Propanediol dimethanesulfonate, especially when handling the solid or preparing stock solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Type B biosafety cabinet.[5] The exhaust from these systems should be appropriately filtered and not recirculated into the laboratory.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical for preventing dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling 1,3-Propanediol dimethanesulfonate.

TaskRecommended Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) - Double gloves (nitrile or neoprene) - Disposable gown with tight-fitting cuffs - Safety goggles and a face shield - N95 or higher-rated respirator
Preparing Solutions - Double gloves (nitrile or neoprene) - Disposable gown with tight-fitting cuffs - Safety goggles and a face shield
Administering to Animals - Double gloves (nitrile or neoprene) - Disposable gown with tight-fitting cuffs - Safety goggles - N95 or higher-rated respirator if aerosolization is possible
Cleaning and Decontamination - Heavy-duty nitrile or neoprene gloves - Impermeable gown or apron - Safety goggles and a face shield

Note: Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently, and immediately if they become contaminated.

Safe Handling and Operational Plans

Adherence to standard operating procedures (SOPs) is paramount when working with potent alkylating agents.

Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of 1,3-Propanediol dimethanesulfonate.

  • Preparation:

    • Designate a work area within a chemical fume hood.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment, including the chemical, solvent, volumetric flask with a stopper, and appropriate waste containers.

  • Donning PPE:

    • Follow the detailed PPE donning procedure illustrated below.

  • Weighing:

    • Carefully weigh the desired amount of the solid compound onto a tared weigh paper within the fume hood.

  • Dissolution:

    • Gently transfer the weighed compound into the volumetric flask.

    • Add a small amount of the desired solvent and swirl gently to dissolve the solid.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

  • Labeling and Storage:

    • Clearly label the stock solution with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

    • Store in a secondary container in a designated, secure location away from incompatible materials.[5]

  • Decontamination and Doffing PPE:

    • Wipe down all surfaces in the fume hood with an appropriate decontamination solution.

    • Dispose of all contaminated disposable materials in the designated cytotoxic waste container.

    • Follow the detailed PPE doffing procedure to avoid cross-contamination.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Gown Don2 Respirator Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Outer Gloves Don3->Don4 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Goggles & Face Shield Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator Doff4->Doff5

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Spill Management and Decontamination

In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform the cleanup.

  • Containment: Cover the spill with an absorbent material, starting from the outside and working inwards.

  • Neutralization: For small spills, a solution of 1 M sodium thiosulfate can be used to deactivate the alkylating agent.[6]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with the deactivating solution, followed by a thorough wash with soap and water.

Waste Disposal

All waste contaminated with 1,3-Propanediol dimethanesulfonate must be treated as hazardous.

  • Solid Waste: Contaminated gloves, gowns, weigh papers, and other disposable items should be placed in a clearly labeled, sealed cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.[5]

All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Waste Decontamination and Disposal Workflowdot

Waste_Disposal Solid Contaminated Solid Waste (Gloves, Gown, etc.) Decon Decontaminate with 1 M Sodium Thiosulfate (if applicable) Solid->Decon Liquid Contaminated Liquid Waste (Solutions, Solvents) Liquid->Decon Sharps Contaminated Sharps (Needles, etc.) Sharps_Container Place in Puncture-Proof Sharps Container Sharps->Sharps_Container Solid_Container Seal in Labeled Cytotoxic Waste Bag Decon->Solid_Container Liquid_Container Collect in Labeled Hazardous Waste Bottle Decon->Liquid_Container Final_Disposal Dispose via Approved Hazardous Waste Vendor Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Sharps_Container->Final_Disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Propanediol dimethanesulfonate
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1,3-Propanediol dimethanesulfonate
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